molecular formula C9H8N2O2 B189269 Methyl 2-amino-5-cyanobenzoate CAS No. 159847-81-1

Methyl 2-amino-5-cyanobenzoate

Cat. No.: B189269
CAS No.: 159847-81-1
M. Wt: 176.17 g/mol
InChI Key: XVICOGIQWUAIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-cyanobenzoate is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVICOGIQWUAIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434836
Record name METHYL 2-AMINO-5-CYANOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159847-81-1
Record name METHYL 2-AMINO-5-CYANOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-5-cyanobenzoate (CAS: 159847-81-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-amino-5-cyanobenzoate, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document details its chemical and physical properties, provides a representative synthesis protocol, summarizes its spectroscopic data, and explores its application in drug development through a relevant synthetic workflow and biological pathway analysis.

Core Chemical and Physical Properties

This compound is a pale yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a concise reference for laboratory use and chemical assessment.

PropertyValueReference
CAS Number 159847-81-1[1][2]
Molecular Formula C₉H₈N₂O₂[1][2]
Molecular Weight 176.17 g/mol [1][2]
Appearance Pale yellow crystalline powder[1]
Melting Point 120-126 °C[1]
Purity ≥ 97% (HPLC)[1]
IUPAC Name This compound[2]
Synonyms 2-Amino-5-cyanobenzoic acid methyl ester, Methyl 2-amino-5-cyano-benzoate[1][2]
Storage Conditions Store at 0-8 °C[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the cyanation of a halogenated precursor, typically Methyl 2-amino-5-bromobenzoate or Methyl 2-amino-5-chlorobenzoate. This nucleophilic substitution reaction is a common strategy in organic synthesis to introduce a cyano group onto an aromatic ring.

Experimental Protocol: Cyanation of Methyl 2-amino-5-bromobenzoate

This protocol is adapted from established methods for the cyanation of aryl halides.

Materials:

  • Methyl 2-amino-5-bromobenzoate

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Aqueous sodium cyanide solution

  • Diatomaceous earth

Procedure:

  • Reaction Setup: In a reaction vessel, create a slurry of Copper(I) cyanide in N,N-Dimethylformamide (DMF).

  • Addition of Starting Material: Add Methyl 2-amino-5-bromobenzoate to the slurry.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

  • Work-up:

    • Cool the reaction mixture and add toluene.

    • Filter the mixture through diatomaceous earth to remove solid residues.

    • Wash the filtrate with an aqueous sodium cyanide solution, followed by water.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography to yield this compound.

G General Synthesis Workflow start Methyl 2-amino-5-bromobenzoate reaction Reflux start->reaction Add reagents CuCN, DMF reagents->reaction Add workup Work-up (Toluene, aq. NaCN, H2O) reaction->workup Cool & Quench purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product G Synthetic Pathway to a Bioactive Scaffold start This compound step1 Amide Formation (e.g., with an amino acid derivative) start->step1 intermediate1 Amide Intermediate step1->intermediate1 step2 Cyclization (e.g., intramolecular condensation) intermediate1->step2 scaffold Benzodiazepine-like Scaffold step2->scaffold step3 Further Functionalization scaffold->step3 drug Drug Candidate step3->drug G Vasopressin V2 Receptor Signaling Pathway vasopressin Vasopressin (AVP) v2r V2 Receptor vasopressin->v2r Binds g_protein Gs Protein v2r->g_protein Activates antagonist Antagonist (e.g., Tolvaptan) antagonist->v2r Blocks ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates aqp2_vesicles AQP2 Vesicles pka->aqp2_vesicles Phosphorylates translocation Translocation to Apical Membrane aqp2_vesicles->translocation water_reabsorption Increased Water Reabsorption translocation->water_reabsorption

References

Physical and chemical properties of Methyl 2-amino-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-amino-5-cyanobenzoate

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data summaries, and visualizations to support its application in research and synthesis.

Introduction

This compound (CAS No. 159847-81-1) is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of bioactive molecules.[1] Its unique structure, featuring an amino group, a cyano group, and a methyl ester on a benzene ring, makes it a valuable building block in medicinal chemistry and agrochemical development.[1][2] This compound is particularly noted for its role in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals for pest control and plant growth regulation.[1] Its stability and reactivity are key attributes for innovation in chemical synthesis.[1]

Physical and Chemical Properties

This compound is a pale yellow crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₈N₂O₂[1][3][4]
Molecular Weight 176.17 g/mol [1][4][5]
CAS Number 159847-81-1[1][3][4]
Appearance Pale yellow crystalline powder[1]
Melting Point 120-126 °C[1]
Boiling Point 334.08 °C at 760 mmHg[3]
Density 1.262 g/cm³[3]
Flash Point 155.846 °C[3]
IUPAC Name This compound[4]
InChI Key XVICOGIQWUAIAV-UHFFFAOYSA-N[4][6]
SMILES COC(=O)C1=C(C=CC(=C1)C#N)N[4]
Purity ≥ 97% (HPLC)[1]
Storage Store at 0-8 °C in a dark place under an inert atmosphere.[1][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While a complete set of experimental spectra is not publicly available, typical data from NMR and Mass Spectrometry are referenced in chemical databases.

SpectroscopyData
¹³C NMR Data available on PubChem.[4]
Mass Spectrometry (GC-MS) Data available on PubChem.[4]

For reference, the related compound Methyl 2-amino-5-bromobenzoate shows characteristic ¹H NMR signals for the methyl ester protons (~3.86 ppm), aromatic protons (6.64-7.78 ppm), and amine protons (~5.61 ppm).[7] The carbonyl carbon in the ¹³C NMR spectrum appears around 168.1 ppm, and the methyl carbon is observed at approximately 51.8 ppm.[7] Similar shifts would be expected for this compound, with adjustments due to the electronic effects of the cyano group.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound, based on methods for structurally related compounds.

Synthesis Workflow

A common synthetic route to this compound involves a multi-step process starting from a substituted aminobenzoic acid. The workflow typically includes bromination, esterification, and cyanation.

G A Methyl 2-amino-3-methylbenzoate B Bromination (HBr, H₂O₂) A->B Step 1 C Methyl 2-amino-5-bromo-3-methylbenzoate B->C D Cyanation (Cu(I)CN, NMP) C->D Step 2 E Methyl 2-amino-5-cyano-3-methylbenzoate D->E

Caption: General synthesis workflow for a related aminocyanobenzoate.

Detailed Protocol (adapted from related syntheses):

  • Bromination of the Starting Material: A solution of a suitable starting material, such as methyl 2-amino-3-methylbenzoate, is treated with hydrogen bromide.[8] Subsequently, hydrogen peroxide is added dropwise at a controlled temperature.[8] The reaction progress is monitored, and upon completion, the intermediate (e.g., Methyl 2-amino-5-bromo-3-methylbenzoate) is isolated.[8]

  • Cyanation of the Brominated Intermediate: The brominated compound is reacted with a cyanide source, such as copper(I) cyanide, in a high-boiling solvent like N-methyl-2-pyrrolidinone (NMP).[8] The reaction mixture is heated to facilitate the nucleophilic substitution of the bromide with a cyanide group.[1][8]

    • Safety Note: Cyanation reactions involve highly toxic cyanide compounds and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[9] A cyanide antidote kit should be readily available.[9]

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and water is added to precipitate the product.[8] The solid is collected by filtration and washed with aqueous ammonia and water to remove residual copper salts.[8] Further purification can be achieved by recrystallization from a suitable solvent.

Analytical Workflow

The identity and purity of the synthesized this compound are confirmed through a standard analytical workflow.

G cluster_0 Purification & Purity cluster_1 Structural Confirmation A Crude Product B Recrystallization A->B C Purity Check (TLC/HPLC) B->C D ¹H & ¹³C NMR C->D If Pure E FTIR Spectroscopy D->E F Mass Spectrometry (MS) E->F

Caption: Workflow for purification and analysis of the final product.

Detailed Protocols:

  • Thin Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for a preliminary assessment of product purity.[10] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) is used to develop the plate, which is then visualized under UV light.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the purity of the final compound.[1] A reversed-phase C18 column is typically used with a suitable mobile phase, such as a gradient of acetonitrile and water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for unambiguous structure elucidation.

    • Sample Preparation: 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[7]

    • Data Acquisition: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz).[7][10] Standard pulse programs are used for both ¹H and ¹³C data acquisition.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups. The spectrum is expected to show distinct absorption bands for the N-H stretches of the amino group, the C≡N stretch of the nitrile, and the C=O stretch of the ester.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.[10] Techniques such as electron ionization (EI) or electrospray ionization (ESI) can be employed.[10][11]

Applications in Research and Development

This compound is a valuable precursor in several areas:

  • Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1]

  • Agrochemicals: The compound is utilized in the formulation of pesticides and plant growth regulators.[1][2]

  • Biotechnology: It plays a role in the development of biosensors and other biotechnological applications.[1]

  • Materials Science: It is used in the production of dyes and pigments.[2]

Conclusion

This compound is a chemical intermediate with significant potential in pharmaceutical, agrochemical, and materials science research. This guide provides essential technical data and standardized protocols to aid scientists in its synthesis, characterization, and application. Adherence to proper experimental and safety procedures is paramount when handling this compound and its synthetic precursors.

References

Methyl 2-amino-5-cyanobenzoate molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-amino-5-cyanobenzoate

This guide provides comprehensive information on the molecular properties, synthesis, and analysis of this compound, a versatile intermediate in the fields of pharmaceuticals and organic synthesis.[1] This compound is a valuable building block for creating more complex bioactive molecules.[1]

Molecular Formula and Weight

The fundamental molecular properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂PubChem[2], Chem-Impex[1]
Molecular Weight176.17 g/mol PubChem[2], Chem-Impex[1]
Exact Mass176.058577502 DaPubChem[2]
CAS Number159847-81-1ChemNet[3]
AppearancePale yellow crystalline powderChem-Impex[1]
Melting Point120-126 °CChem-Impex[1]
Boiling Point334.08°C at 760 mmHgChemNet[3]
Density1.262 g/cm³ChemNet[3]

Experimental Protocols

The synthesis of this compound can be approached through various established organic chemistry reactions. A common pathway involves the cyanation of a halogenated precursor, which itself is synthesized from a more basic starting material. The following protocols are illustrative of the steps that could be involved.

Bromination of an Anthranilic Acid Derivative

A common initial step in the synthesis of related compounds is the bromination of an aminobenzoic acid. For instance, in the synthesis of a similar compound, 2-amino-3,5-dibromobenzoic acid, a solution of bromine in glacial acetic acid is added dropwise to a solution of sodium 2-aminobenzoate in glacial acetic acid at a controlled temperature.[4]

Palladium-Catalyzed Cyanation

The introduction of the cyano group at the 5-position can be achieved through a palladium-catalyzed cyanation reaction. This method is used for preparing various 2-amino-5-cyanobenzoic acid derivatives.[5] The reaction typically involves treating the brominated intermediate with a cyanide source, such as zinc cyanide or an alkali metal cyanide, in the presence of a palladium catalyst.[5] The choice of solvent and catalyst is crucial for the success of this step.[5] For safety, it is imperative to handle all cyanide reagents in a well-ventilated fume hood with appropriate personal protective equipment.[6]

Esterification

The final step is the esterification of the carboxylic acid group to form the methyl ester. A standard procedure for this is the Fischer esterification, where the 2-amino-5-cyanobenzoic acid is refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.[7]

Synthesis Workflow

The logical relationship of a potential synthesis pathway for this compound is depicted in the following diagram.

Synthesis_Workflow Start 2-Aminobenzoic Acid Step1 Bromination Start->Step1 Intermediate1 2-Amino-5-bromobenzoic Acid Step1->Intermediate1 Step2 Palladium-Catalyzed Cyanation Intermediate1->Step2 Intermediate2 2-Amino-5-cyanobenzoic Acid Step2->Intermediate2 Step3 Esterification Intermediate2->Step3 End This compound Step3->End

Caption: A potential synthetic pathway for this compound.

References

Navigating the Spectral Landscape of Methyl 2-amino-5-cyanobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-amino-5-cyanobenzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's structural features through NMR spectroscopy. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents predicted NMR data based on established chemical shift principles, alongside a detailed experimental protocol for acquiring such data.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and typical chemical shifts for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 7.85d~ 2.0H-6
~ 7.30dd~ 8.5, 2.0H-4
~ 6.70d~ 8.5H-3
~ 5.80br s--NH₂
~ 3.85s--OCH₃
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
~ 167.5C=O
~ 152.0C-2
~ 137.0C-4
~ 135.0C-6
~ 119.0-CN
~ 117.5C-3
~ 110.0C-1
~ 100.0C-5
~ 52.0-OCH₃

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. Below is a standard experimental protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 15-25 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter; filter if necessary.

2. NMR Spectrometer Setup:

  • The experiments should be conducted on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

  • The probe should be tuned and matched for both ¹H and ¹³C frequencies.

  • The magnetic field should be shimmed to achieve optimal homogeneity, using the deuterium signal from the solvent for locking.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment.

  • Spectral Width: A spectral width covering a range of -2 to 12 ppm is typically sufficient.

  • Acquisition Time: An acquisition time of 2-4 seconds is appropriate.

  • Relaxation Delay: A relaxation delay of 1-5 seconds.

  • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled single-pulse experiment.

  • Spectral Width: A spectral width covering 0-220 ppm is generally required.

  • Acquisition Time: An acquisition time of 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the longer relaxation times of quaternary carbons.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption signals.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the solvent signal (e.g., CDCl₃ at 77.16 ppm) for ¹³C.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Visualization of Structure and Analytical Workflow

The following diagrams illustrate the chemical structure of this compound and a typical workflow for its NMR analysis.

Caption: Chemical structure of this compound.

NMR_Analysis_Workflow cluster_workflow NMR Analysis Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acq Data Acquisition (¹H and ¹³C NMR) prep->acq proc Data Processing (Fourier Transform, Phasing, Calibration) acq->proc analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) proc->analysis elucidation Structure Elucidation (Assignment of Signals to Nuclei) analysis->elucidation

Caption: A generalized workflow for NMR-based structural analysis.

A Technical Guide to the Solubility of Methyl 2-Amino-5-Cyanobenzoate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of Methyl 2-amino-5-cyanobenzoate (C₉H₈N₂O₂) contains both polar and non-polar features, which will dictate its solubility in various solvents.

  • Polar Characteristics : The presence of an amino group (-NH₂), a cyano group (-C≡N), and a methyl ester group (-COOCH₃) imparts polarity to the molecule. These functional groups are capable of hydrogen bonding and dipole-dipole interactions.

  • Non-Polar Characteristics : The benzene ring is a significant non-polar, hydrophobic component of the structure.

Based on these features, the following solubility profile is predicted:

  • High Solubility : Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functional groups.

  • Moderate to Good Solubility : Expected in polar protic solvents like lower alcohols (methanol, ethanol, isopropanol) and in moderately polar solvents like acetone, ethyl acetate, and acetonitrile. The ability of alcohols to both donate and accept hydrogen bonds will facilitate interaction with the amino and ester groups.

  • Poor Solubility : Expected in non-polar solvents such as hexanes, toluene, and diethyl ether, as the non-polar benzene ring is not sufficient to overcome the polarity of the functional groups.

  • Very Low to Insoluble : Predicted to be poorly soluble in water. While the polar groups can interact with water, the hydrophobic nature of the benzene ring and the overall molecular size will limit its aqueous solubility.

The following diagram illustrates the logical relationship for predicting the solubility of this compound.

G Solubility Prediction for this compound cluster_solute This compound Structure cluster_solvents Common Lab Solvents cluster_interaction Interaction Principle: 'Like Dissolves Like' Solute C₉H₈N₂O₂ PolarGroups Polar Groups (-NH₂, -C≡N, -COOCH₃) Solute->PolarGroups NonPolarRing Non-Polar Group (Benzene Ring) Solute->NonPolarRing Interaction1 Strong Interaction PolarGroups->Interaction1 dissolves in Interaction2 Weak Interaction PolarGroups->Interaction2 poorly interacts with NonPolarRing->Interaction1 dissolves in NonPolarRing->Interaction2 poorly interacts with PolarSolvents Polar Solvents (e.g., DMSO, Methanol, Water) NonPolarSolvents Non-Polar Solvents (e.g., Hexane, Toluene) Interaction1->PolarSolvents Interaction1->NonPolarSolvents Interaction2->PolarSolvents Interaction2->NonPolarSolvents

Caption: Logical diagram illustrating the 'like dissolves like' principle for predicting solubility.

Quantitative Solubility Data

As no specific quantitative data is available in the literature, the following table is provided as a template for researchers to record their experimental findings. It is recommended to determine the solubility at controlled temperatures, such as ambient room temperature (e.g., 25 °C).

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Water
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Ethyl Acetate
Dichloromethane
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established laboratory methods are recommended.

General Workflow for Quantitative Solubility Determination

The diagram below outlines a general workflow for determining the solubility of a compound using common analytical techniques.

G Workflow for Quantitative Solubility Determination A 1. Prepare Saturated Solution Add excess solute to a known volume of solvent. B 2. Equilibrate Stir/shake mixture at a constant temperature (e.g., 24-48 hours) to reach equilibrium. A->B C 3. Phase Separation Centrifuge or filter (e.g., 0.45 µm PTFE filter) to remove undissolved solid. B->C D 4. Prepare Aliquot Carefully take a known volume of the clear supernatant. C->D E Choose Analytical Method D->E F 5a. Gravimetric Analysis Evaporate solvent from the aliquot and weigh the residual solid. E->F Gravimetric G 5b. UV/Vis Spectroscopy Dilute the aliquot and measure absorbance. Requires a calibration curve. E->G Spectroscopic H 6. Calculate Solubility Determine concentration (e.g., mg/mL or mol/L) from the measured mass or absorbance. F->H G->H

Caption: General experimental workflow for determining quantitative solubility.

Protocol 1: Gravimetric Method

This method directly measures the mass of solute dissolved in a specific volume of solvent.

Materials:

  • This compound

  • Selected solvents

  • Volumetric flasks

  • Analytical balance

  • Stir plate and stir bars (or shaker)

  • Temperature-controlled bath (optional, for precise temperature)

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Preparation of Saturated Solution : To a vial or flask, add a known volume of the chosen solvent (e.g., 5.0 mL). Add an excess amount of this compound, ensuring a visible amount of undissolved solid remains.

  • Equilibration : Seal the container and agitate the mixture using a magnetic stirrer or a shaker at a constant temperature for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation : After equilibration, allow the mixture to settle. Carefully draw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove all undissolved solids.[2]

  • Sample Measurement : Accurately pipette a known volume of the clear filtrate (e.g., 2.0 mL) into a pre-weighed, dry evaporation dish.[3]

  • Solvent Evaporation : Place the dish in a fume hood or a vacuum oven at a moderate temperature to slowly evaporate the solvent completely.

  • Mass Determination : Once the solvent is fully evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried solute.

  • Calculation :

    • Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish).

    • Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of filtrate used (mL).

Protocol 2: UV/Vis Spectrophotometry Method

This method is suitable for compounds with a UV chromophore and is generally more sensitive than the gravimetric method. It relies on measuring the absorbance of the dissolved compound and relating it to concentration via a calibration curve.

Part A: Preparation of Calibration Curve

  • Prepare Stock Solution : Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare Standard Solutions : Perform a series of serial dilutions of the stock solution to create at least five standard solutions of decreasing, known concentrations.

  • Measure Absorbance : Using a UV/Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound.

  • Plot Calibration Curve : Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c), which is the Beer-Lambert Law relationship for this compound in the specific solvent.

Part B: Determination of Solubility

  • Prepare Saturated Solution : Follow steps 1-3 from the Gravimetric Method protocol to prepare a clear, filtered saturated solution.

  • Dilute Sample : Accurately dilute a known volume of the saturated filtrate with the same solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be recorded.

  • Measure Sample Absorbance : Measure the absorbance of the diluted sample at λ_max.

  • Calculation :

    • Use the equation from the calibration curve to calculate the concentration of the diluted sample.

    • Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor.[4]

Conclusion

This guide provides a framework for understanding and experimentally determining the solubility of this compound. Based on its chemical structure, it is predicted to be soluble in polar organic solvents and poorly soluble in water and non-polar solvents. For drug development and process chemistry, it is crucial to confirm these predictions with quantitative data. The detailed gravimetric and UV/Vis spectrophotometry protocols provided herein offer robust and reliable methods for researchers to generate this critical data, enabling informed decisions in solvent selection for synthesis, purification, and formulation.

References

A Technical Guide to Aromatic C9H8N2O2 Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of select aromatic compounds with the chemical formula C9H8N2O2. The focus is on isomers that have shown promise in preclinical research, particularly as receptor antagonists and antimicrobial agents. This document furnishes IUPAC nomenclature, quantitative biological data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to support ongoing research and development efforts.

Identified Aromatic Isomers of C9H8N2O2 and their IUPAC Names

Several aromatic isomers with the molecular formula C9H8N2O2 have been identified in chemical literature. The IUPAC (International Union of Pure and Applied Chemistry) names for some of these compounds are provided below.

Structure IUPAC Name
2-methyl-4-nitro-1H-indole2-methyl-4-nitro-1H-indole[1]
2-methyl-6-nitro-1H-indole2-methyl-6-nitro-1H-indole[2]
1-methyl-3-nitro-1H-indole1-methyl-3-nitro-1H-indole
2-methyl-1-nitroindole2-methyl-1-nitroindole[3]
5-methoxy-1H-indazole-3-carbaldehyde5-methoxy-1H-indazole-3-carbaldehyde[4]

Section 1: 4-Nitroindole Derivatives as 5-HT2A Receptor Antagonists

A series of 4-nitroindole sulfonamides have been identified as potent antagonists of the 5-HT2A receptor, a key target in the development of treatments for various neuropsychiatric disorders.

Quantitative Data: 5-HT2A Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of a novel series of 4-nitroindole sulfonamides for the human 5-HT2A and 5-HT2C receptors. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. Most of the synthesized compounds demonstrated IC50 values of less than 1µM for the 5-HT2A receptor.[5][6]

Compound ID 5-HT2A IC50 (µM) 5-HT2C IC50 (µM) Reference
Series of 4-nitroindole sulfonamides < 1High selectivity over 5-HT2C[5][6]

Note: Specific IC50 values for individual compounds in the series were not publicly available in the reviewed literature. The provided data reflects the general potency of the series as reported in the source.

Experimental Protocols

The synthesis of 4-nitroindole sulfonamides typically involves a multi-step process. A general procedure is outlined below, based on standard organic synthesis methodologies.

  • Preparation of 4-nitroindole: 4-nitroindole can be synthesized via the Reissert indole synthesis.[7] This involves the reaction of 2-methyl-3-nitroaniline with triethyl orthoformate and oxalic acid, followed by treatment with a base such as potassium ethoxide.[8]

  • Sulfonylation: The synthesized 4-nitroindole is then reacted with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

  • Introduction of the Methyleneamino-N,N-dimethylformamidine group: The final step involves the addition of the methyleneamino-N,N-dimethylformamidine moiety to the sulfonamide. This can be achieved through a condensation reaction with a suitable reagent.

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT2A receptor.

  • Membrane Preparation:

    • Human 5-HT2A receptors are stably expressed in a suitable cell line, such as Chinese Hamster Ovary (CHO-K1) cells.

    • The cells are cultured and harvested.

    • Cell membranes are prepared by homogenization in an ice-cold buffer, followed by centrifugation to pellet the membranes. The final membrane preparation is resuspended in an assay buffer.[5]

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, the following are added: assay buffer, a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin), and varying concentrations of the test compound.

    • The reaction is initiated by the addition of the receptor membrane preparation.

    • The plates are incubated to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagram

G cluster_0 5-HT2A Receptor Signaling Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Activates Antagonist 4-Nitroindole Antagonist Antagonist->Receptor Blocks Gq_protein Gq/11 Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A Receptor Antagonism by 4-Nitroindole Derivatives.

Section 2: Quinoxaline Derivatives with Antibacterial Activity

Derivatives of 2-hydrazinyl-3-methyl-6-nitroquinoxaline, which share the C9H8N2O2 core structure, have demonstrated promising antibacterial properties.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of a series of 3-methylquinoxaline-2-hydrazone derivatives was evaluated against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are summarized below.

Compound ID Test Organism MIC (mg/mL) MBC (mg/mL) Reference
Series of 3-methylquinoxaline-2-hydrazones Gram-positive & Gram-negative bacteria0.0313 - 0.2500.0625 - 0.250[2]

Note: The table presents the range of activities observed for the series of synthesized compounds against the tested bacterial strains. For detailed data on individual compounds and specific bacterial strains, please refer to the cited literature.

Experimental Protocols

The synthesis of these derivatives involves the reaction of 2-hydrazinyl-3-methyl-6-nitroquinoxaline with various substituted acetophenones.[2]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized quinoxaline derivatives.

  • Preparation of Bacterial Inoculum:

    • The bacterial strains are cultured on a suitable agar medium.

    • A suspension of the bacteria is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard.

  • Preparation of Test Compounds:

    • Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well of the microtiter plate.

    • The plate is incubated under appropriate conditions for the specific bacterial strain (e.g., 37°C for 24 hours).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

  • Determination of MBC (Minimum Bactericidal Concentration):

    • A small aliquot from the wells showing no visible growth is subcultured onto an agar plate.

    • The plate is incubated, and the MBC is determined as the lowest concentration of the compound that results in a 99.9% reduction in the number of viable bacteria.

Experimental Workflow Diagram

G cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Determine MBC incubate_agar->read_mbc end End read_mbc->end

Caption: Workflow for Determining MIC and MBC of Quinoxaline Derivatives.

References

An In-depth Technical Guide on Methyl 2-amino-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and synthesis of Methyl 2-amino-5-cyanobenzoate, a key intermediate in the pharmaceutical and agrochemical industries.

Physicochemical Properties

This compound is a fine chemical intermediate with the molecular formula C₉H₈N₂O₂. Its appearance is that of a pale yellow crystalline powder.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValue
Melting Point 120-126 °C[1]
Molecular Weight 176.17 g/mol
Appearance Pale yellow crystalline powder[1]
Boiling Point 334.08 °C at 760 mmHg
Density 1.262 g/cm³
Flash Point 155.846 °C

Experimental Protocols

The appearance of a chemical compound is a fundamental physical property that can be determined through visual inspection.

Methodology:

  • A small, representative sample of this compound is placed on a clean, white surface, such as a watch glass or a piece of weighing paper.

  • The sample is observed under adequate, neutral lighting against the white background.

  • The color (e.g., white, off-white, yellow, etc.) and the physical form (e.g., crystalline, amorphous, powder, etc.) of the substance are recorded. For crystalline solids, the nature of the crystals (e.g., needles, plates, prisms) can also be noted if observable.

  • This observation should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

  • Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary melting point tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Melting Point Apparatus: The loaded capillary tube is placed into a calibrated melting point apparatus.

  • Measurement:

    • The temperature is increased rapidly to about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to ensure accurate determination.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.

  • For high accuracy, the determination should be repeated at least twice, and the average value reported.

Synthesis Workflow

This compound is commonly synthesized via a cyanation reaction, where the bromo-substituent on the aromatic ring of a precursor is replaced with a cyano group. A typical laboratory-scale synthesis involves the use of copper(I) cyanide.

The following diagram illustrates the experimental workflow for the synthesis of this compound from Methyl 2-amino-5-bromobenzoate.

SynthesisWorkflow Start Start Reactants Methyl 2-amino-5-bromobenzoate Copper(I) Cyanide N-Methyl-2-pyrrolidinone (NMP) Start->Reactants Combine Reaction Heat to 170°C for 4 hours (under agitation) Reactants->Reaction Reaction Setup Cooling Cool to 120°C Reaction->Cooling Quenching Add H₂O (90°C) dropwise Cooling->Quenching Filtration Filter the suspension Quenching->Filtration Washing Wash solid with: 1. Ammonia solution 2. Water Filtration->Washing Drying Dry in vacuum oven at 50°C Washing->Drying Product This compound Drying->Product

Caption: Synthesis workflow for this compound.

This protocol is adapted from a similar synthesis of a related compound and outlines the cyanation of Methyl 2-amino-5-bromobenzoate.

Materials:

  • Methyl 2-amino-5-bromobenzoate

  • Copper(I) cyanide (CuCN)

  • N-Methyl-2-pyrrolidinone (NMP)

  • Ammonia solution (e.g., 12% in H₂O)

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer and a condenser, combine Methyl 2-amino-5-bromobenzoate and N-methyl-2-pyrrolidinone (NMP).

  • Add copper(I) cyanide to the mixture.

  • Heat the reaction mixture to 170 °C for 4 hours with continuous agitation.

  • After the reaction is complete, cool the mixture to 120 °C.

  • Slowly add hot water (90 °C) dropwise to the reaction mixture over a period of 30 minutes to precipitate the product.

  • Filter the resulting suspension to isolate the solid product.

  • Wash the collected solid sequentially with an ammonia solution and then with water.

  • Dry the purified solid in a vacuum oven at 50 °C to obtain this compound.

References

An In-depth Technical Guide to the Key Reactive Sites of Methyl 2-amino-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-cyanobenzoate is a multifaceted molecule whose chemical reactivity is governed by the interplay of an electron-donating amino group and two electron-withdrawing groups—a cyano and a methyl ester substituent—on an aromatic ring. This guide provides a comprehensive analysis of the principal reactive sites of this compound, detailing the electronic and steric influences that dictate its behavior in chemical transformations. We present a compilation of spectroscopic data, detailed experimental protocols for key reactions, and a discussion of its application as a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals.[1] Its unique substitution pattern, featuring both nucleophilic and electrophilic centers, as well as a reactive aromatic ring, allows for a diverse range of chemical modifications. Understanding the reactivity of each functional group and the aromatic system is crucial for its effective utilization in the development of novel compounds. This guide aims to provide a detailed overview of these reactive sites to aid researchers in designing synthetic strategies and exploring the potential of this versatile molecule.

Spectroscopic and Physicochemical Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and use in synthesis. The following tables summarize key spectroscopic and physical data.

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 159847-81-1[2]
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [2]
Appearance Pale yellow solid[3]
Melting Point 250-255 °C[3]

Table 2: Spectroscopic Data

Spectroscopic DataCharacteristic Peaks/SignalsReference
¹H NMR δ (ppm): 7.9-8.1 (d, 1H, Ar-H), 7.4-7.6 (dd, 1H, Ar-H), 6.7-6.9 (d, 1H, Ar-H), 5.5-6.0 (br s, 2H, -NH₂), 3.8-3.9 (s, 3H, -OCH₃)Estimated from related compounds[4][5][6]
¹³C NMR δ (ppm): ~167 (C=O), ~150 (C-NH₂), ~135 (Ar-C), ~133 (Ar-C), ~120 (C≡N), ~118 (Ar-C), ~115 (Ar-C), ~105 (Ar-C), ~52 (-OCH₃)Estimated from related compounds[4][5][7]
FTIR ν (cm⁻¹): 3400-3300 (N-H stretch), 2220-2230 (C≡N stretch), 1700-1720 (C=O stretch), 1600-1450 (aromatic C=C stretch)Estimated from general FTIR data[8]
Mass Spectrometry (m/z) 176.06 (M⁺)[2]

Analysis of Key Reactive Sites

The reactivity of this compound can be rationalized by considering the electronic effects of its three substituents on the benzene ring.

  • Amino Group (-NH₂): This is a strong electron-donating group through resonance and is activating. It directs electrophilic aromatic substitution to the ortho and para positions. It is also a nucleophilic site and can undergo reactions such as acylation and diazotization.

  • Cyano Group (-CN): This is a strong electron-withdrawing group through both induction and resonance, and is deactivating. It directs electrophilic aromatic substitution to the meta position. The nitrile carbon is electrophilic and can be susceptible to nucleophilic attack, and the triple bond can be reduced.

  • Methyl Ester Group (-COOCH₃): This is a deactivating, electron-withdrawing group that directs electrophilic aromatic substitution to the meta position. The carbonyl carbon is an electrophilic site for nucleophilic acyl substitution.

The positions on the aromatic ring have varying electron densities, making them susceptible to electrophilic attack in a regioselective manner. The amino group's powerful activating and ortho, para-directing effect is the dominant influence.

Key reactive sites on the this compound molecule.

Experimental Protocols

The following protocols are representative examples of reactions that can be performed at the various reactive sites of this compound.

Electrophilic Aromatic Substitution: Bromination

This protocol describes the bromination of an activated aromatic ring, analogous to the reactivity of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1 equivalent) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol.[1][9]

Reaction of the Amino Group: Acylation

This protocol details the acylation of the amino group.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[10]

Reaction of the Ester Group: Amide Formation

This protocol describes the conversion of the methyl ester to an amide.

Materials:

  • This compound

  • Methylamine (40% in water)

  • Methanol

  • Sodium methoxide

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a sealed reaction vessel.

  • Add a catalytic amount of sodium methoxide.

  • Add an excess of methylamine solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.[11][12]

Application in Synthesis: A Workflow for Bioactive Molecule Production

This compound is a key intermediate in the synthesis of various pharmaceuticals. One notable application is in the preparation of quinazolinone derivatives, which are known to possess a wide range of biological activities. The following workflow illustrates the synthesis of a 6-cyanoquinazolin-4(3H)-one derivative.

G start This compound step1 Reaction with Formamide (Niementowski Reaction) start->step1 intermediate 6-Cyanoquinazolin-4(3H)-one step1->intermediate step2 Alkylation with Alkyl Halide intermediate->step2 product N-Substituted 6-Cyanoquinazolin-4(3H)-one (Bioactive Molecule) step2->product

Synthetic workflow for a bioactive quinazolinone derivative.

This synthetic pathway highlights the utility of this compound as a scaffold for building more complex, biologically active molecules. The initial cyclization reaction utilizes the amino group and the ester, while the subsequent alkylation demonstrates the reactivity of the quinazolinone ring system.[13][14]

Conclusion

This compound is a molecule with a rich and varied reactivity profile. The strategic placement of electron-donating and electron-withdrawing groups creates a nuanced landscape of reactive sites. The aromatic ring is activated towards electrophilic substitution at specific positions, while the amino, cyano, and ester functionalities provide handles for a wide array of chemical transformations. A thorough understanding of these reactive sites, as detailed in this guide, is paramount for leveraging this versatile building block in the design and synthesis of novel compounds for pharmaceutical and other applications.

References

A Technical Guide to High-Purity Methyl 2-amino-5-cyanobenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-amino-5-cyanobenzoate is a key chemical intermediate with significant applications in the pharmaceutical and life sciences sectors. Its unique trifunctional structure, featuring an aromatic amine, a nitrile group, and a methyl ester, makes it a versatile building block for the synthesis of a wide array of complex organic molecules. This guide provides an in-depth overview of commercially available high-purity this compound, its applications in drug discovery, and detailed experimental considerations.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, often with purities suitable for research and development purposes. High-purity grades are essential for ensuring reproducibility in experimental settings and for meeting the stringent quality requirements of pharmaceutical synthesis. Below is a comparative table of representative commercial suppliers and their typical product specifications.

Supplier CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity Appearance Storage Conditions
Appchem 159847-81-1C₉H₈N₂O₂176.17Inquire for detailsNot specifiedNot specified
BLD Pharm 159847-81-1C₉H₈N₂O₂176.17Inquire for detailsNot specifiedKeep in dark place, inert atmosphere, 2-8°C[1]
Sigma-Aldrich 159847-81-1C₉H₈N₂O₂Not specifiedNot specifiedNot specifiedNot specified
DaogeChem 159847-81-1C₉H₈N₂O₂176.1720Inquire for detailsNot specifiedNot specified

Note: Purity and other specifications can vary by batch and grade. It is recommended to request a certificate of analysis (CoA) from the supplier for detailed quantitative data.

Applications in Drug Discovery and Medicinal Chemistry

The chemical architecture of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds and other pharmacologically active agents. The amino group serves as a nucleophile or a site for diazotization, the cyano group can be hydrolyzed, reduced, or converted into other functional groups, and the ester moiety allows for modifications or can act as a handle for further reactions.

This compound is a valuable starting material for the creation of molecules that can interact with biological targets such as enzymes and receptors.[2] Its derivatives have been explored in the development of novel therapeutics.

Experimental Protocols

Synthesis of this compound from Methyl 2-amino-5-bromobenzoate

A common synthetic route to this compound involves the cyanation of a halogenated precursor. The following protocol is adapted from a patented method for a similar compound and serves as a representative example.[3]

Materials:

  • Methyl 2-amino-5-bromobenzoate

  • Copper(I) cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ammonia solution (12% in H₂O)

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, combine Methyl 2-amino-5-bromobenzoate (1 equivalent) and N-Methyl-2-pyrrolidone (NMP).

  • Add copper(I) cyanide (CuCN) (approximately 1.02 equivalents) to the mixture.

  • Heat the reaction mixture to 170°C with constant stirring for 4 hours.

  • After the reaction is complete, cool the mixture to 120°C.

  • Slowly add hot deionized water (90°C) to the reaction mixture over 30 minutes to precipitate the product.

  • Filter the resulting suspension to isolate the crude solid.

  • Wash the solid twice with a 12% ammonia solution in water.

  • Wash the solid twice with deionized water.

  • Dry the purified product in a vacuum drying cabinet at 50°C to obtain this compound.

Note: This is a generalized procedure. Reaction conditions, stoichiometry, and purification methods may require optimization. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Visualization of Synthetic Pathway

The following diagram illustrates the role of this compound as a key intermediate in a hypothetical synthetic pathway to a bioactive molecule.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_bioactive Bioactive Molecule A Methyl 2-amino-5-bromobenzoate B This compound A->B Cyanation (e.g., CuCN) C Hypothetical Bioactive Compound (e.g., Kinase Inhibitor) B->C Further Synthetic Transformations

Caption: Synthetic pathway from a halogenated precursor to a bioactive molecule via this compound.

Logical Workflow in Drug Discovery

The utility of this compound in a drug discovery program can be visualized as part of a larger workflow.

G A Identification of Biological Target B Lead Compound Identification A->B C Synthesis of Analog Library using this compound B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E F Preclinical Development E->F

References

Initial Biological Activity Screening of Methyl 2-amino-5-cyanobenzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-cyanobenzoate serves as a versatile starting scaffold for the synthesis of a diverse array of heterocyclic and substituted derivatives. Its inherent structural motifs—an aromatic amine, an ester, and a nitrile group—offer multiple reaction sites for chemical modification, making it a compound of significant interest in medicinal chemistry. This technical guide outlines the foundational methodologies for conducting an initial biological activity screening of novel derivatives synthesized from this core. The primary focus is on the evaluation of their potential as antimicrobial and anticancer agents. While comprehensive screening data for a wide range of simple this compound derivatives is not extensively available in the public domain, this document provides standardized, detailed experimental protocols and illustrative data based on structurally related compounds. Furthermore, it includes visualizations of a typical screening workflow and a key signaling pathway often implicated in cancer, providing a robust framework for researchers initiating drug discovery programs with this promising scaffold.

Introduction

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a continuous endeavor in pharmaceutical research. Small molecules that can be readily synthesized and modified are at the forefront of this effort. This compound is one such molecule, offering a platform for the development of compounds with potential biological activities. Its derivatives have been explored as intermediates in the synthesis of more complex molecules, including inhibitors of phosphodiesterase 5 (PDE5) and Phosphoinositide 3-kinase (PI3K), as well as antiviral agents.[1][2][3] This guide focuses on the preliminary assessment of new derivatives for two of the most critical areas of drug development: antimicrobial and anticancer activities.

Synthesis of Derivatives

The chemical versatility of this compound allows for the synthesis of a variety of derivatives. The aromatic amine can undergo reactions such as acylation, alkylation, and diazotization, while the ester group can be hydrolyzed or amidated. The nitrile group can also be a site for further chemical transformations.

Example Synthesis: N-acylation

A common synthetic route to generate derivatives is the acylation of the 2-amino group. For instance, the reaction of this compound with an acyl chloride (e.g., methyl 3-chloro-3-oxopropionate) in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) can yield the corresponding N-acylated derivative.[4]

Biological Activity Screening: Data Presentation

The following tables present illustrative quantitative data for the biological activity of hypothetical this compound derivatives. This data is modeled on findings for structurally similar aminobenzoate derivatives and serves as a template for presenting screening results.

Table 1: Illustrative Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration, MIC in µg/mL)

Compound IDDerivative TypeStaphylococcus aureusEscherichia coliCandida albicans
M2A5C-001N-acetyl>100>100>100
M2A5C-002N-benzoyl5064128
M2A5C-003Schiff Base (benzaldehyde)325064
M2A5C-004Thiazole derivative163232
Ampicillin(Control)24N/A
Fluconazole(Control)N/AN/A8

Table 2: Illustrative Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound IDDerivative TypeMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
M2A5C-001N-acetyl>100>100>100
M2A5C-002N-benzoyl75.289.492.1
M2A5C-003Schiff Base (benzaldehyde)45.855.360.7
M2A5C-004Thiazole derivative22.530.128.4
Doxorubicin(Control)0.81.21.0

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and reliability of biological activity screening.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Microbial Inoculum: A fresh culture of the test microorganism is grown on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated until the turbidity reaches the equivalent of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Anticancer Activity Screening

MTT Assay for Cytotoxicity (IC50) Determination

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

Visual representations of experimental workflows and biological pathways are essential for clear communication and understanding in technical documentation.

Experimental_Workflow cluster_synthesis Derivative Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome start This compound synthesis Chemical Modification (e.g., Acylation, Schiff Base Formation) start->synthesis derivatives Novel Derivatives synthesis->derivatives antimicrobial Antimicrobial Screening (Bacteria & Fungi) derivatives->antimicrobial anticancer Anticancer Screening (Cancer Cell Lines) derivatives->anticancer mic Determine MIC Values antimicrobial->mic ic50 Determine IC50 Values anticancer->ic50 hit Hit Identification (Potent & Selective Compounds) mic->hit ic50->hit

Caption: A generalized workflow for the synthesis and initial biological screening of this compound derivatives.

PI3K_AKT_Pathway PI3K/AKT Signaling Pathway cluster_inhibition Potential Inhibition by Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) mTOR mTOR AKT->mTOR Activation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) AKT->Downstream mTOR->Downstream PI3K_inhibitor Derivative targeting PI3K PI3K_inhibitor->PI3K AKT_inhibitor Derivative targeting AKT AKT_inhibitor->AKT

Caption: The PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation, and a potential target for anticancer derivatives.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel bioactive compounds. This technical guide provides a comprehensive framework for the initial biological screening of its derivatives, with a focus on antimicrobial and anticancer activities. By employing the detailed experimental protocols for determining MIC and IC50 values, researchers can systematically evaluate the potential of their synthesized compounds. The illustrative data tables and workflow diagrams offer a clear structure for data presentation and experimental planning. While the search for potent and selective drug candidates is a complex process, the methodologies outlined herein provide the essential first steps in the journey of drug discovery from this promising chemical entity. Future work should focus on the synthesis of diverse libraries of derivatives and their systematic screening to uncover novel therapeutic leads.

References

In-Depth Technical Guide: Storage and Stability of Methyl 2-amino-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and stability profile of Methyl 2-amino-5-cyanobenzoate, a key intermediate in pharmaceutical synthesis. Understanding the stability of this compound is critical for ensuring its quality, purity, and performance in downstream applications, particularly in drug development where consistency and control are paramount.

Overview of this compound

This compound is a pale yellow crystalline powder with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1] Its structure, featuring an aminobenzoate core with a nitrile substituent, makes it a versatile building block in the synthesis of a variety of biologically active molecules.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, proper storage is essential. The following conditions are recommended based on available data from suppliers and safety data sheets.

ParameterRecommended ConditionRationale
Temperature 0°C to 8°CTo minimize the rate of potential degradation reactions.
Light Protect from lightThe compound may be altered by light.
Atmosphere Store under an inert gasTo prevent oxidation.
Container Tightly sealed, preferably glassTo prevent contamination and reaction with atmospheric moisture.
Environment Cool, dry, well-ventilated areaTo prevent moisture uptake and degradation.

Note: Avoid storage with strong oxidizing agents, as they are incompatible with this compound.

Stability Profile

Thermal Stability

Elevated temperatures can accelerate the degradation of this compound. While specific thermogravimetric analysis (TGA) data is not available for this compound, it is advisable to adhere strictly to the recommended refrigerated storage to minimize the risk of thermal decomposition.

Photostability

Aromatic compounds, particularly those with amino and cyano functionalities, can be susceptible to photodegradation. It is crucial to store this compound in light-resistant containers to prevent the formation of photodegradation products, which could compromise its purity and reactivity.

Hydrolytic Stability

The ester functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the formation of 2-amino-5-cyanobenzoic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.

Oxidative Stability

The presence of an amino group on the aromatic ring makes the molecule susceptible to oxidation. Contact with strong oxidizing agents should be avoided to prevent the formation of colored impurities and other degradation products. Storage under an inert atmosphere is recommended to minimize oxidative degradation.

Potential Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are plausible under stress conditions:

M2A5C This compound Acid 2-amino-5-cyanobenzoic acid M2A5C->Acid Hydrolysis (Acid/Base) Oxidized Oxidized Products M2A5C->Oxidized Oxidation Photodegradation Photodegradation Products M2A5C->Photodegradation Photolysis Methanol Methanol cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Analyze Oxidation Oxidative (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC Analyze Photolytic Photolytic (ICH Q1B conditions) Photolytic->HPLC Analyze LCMS LC-MS for Degradant Identification HPLC->LCMS Characterize Peaks M2A5C This compound Solution/Solid M2A5C->Acid Expose to M2A5C->Base Expose to M2A5C->Oxidation Expose to M2A5C->Thermal Expose to M2A5C->Photolytic Expose to

References

An In-depth Technical Guide to the Safe Handling of Methyl 2-amino-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling precautions, and relevant technical data for Methyl 2-amino-5-cyanobenzoate (CAS No: 159847-81-1). The information is intended to ensure safe laboratory practices for professionals involved in research and development.

Physicochemical Properties

This compound is a chemical intermediate utilized in the synthesis of more complex molecules, particularly within medicinal chemistry and the development of dyes and agrochemicals.[1] Its bifunctional nature, containing both an amino and a cyano group, makes it a versatile building block.[1]

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 159847-81-1[2]
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [2]
Boiling Point 384.5±32.0 °C at 760 mmHg (estimated for isomer)[1]

Hazard Identification and GHS Classification

Based on available safety data sheets, this compound is classified as a hazardous substance. Isomers and related compounds are known to cause skin, eye, and respiratory irritation.[3]

GHS ClassificationHazard StatementPictogram
Flammable Liquids, Category 4 H227: Combustible liquidNo Pictogram
Acute Toxicity, Oral, Category 4 H302: Harmful if swallowedGHS07 (Exclamation Mark)
Reproductive Toxicity, Category 2 H361: Suspected of damaging fertility or the unborn childGHS08 (Health Hazard)
Short-term (acute) aquatic hazard, Category 3 H402: Harmful to aquatic lifeNo Pictogram

Precautionary Statements Summary: Users should obtain special instructions before use, avoid handling until all safety precautions are understood, and keep the substance away from heat and open flames. It is crucial to wash skin thoroughly after handling and to avoid eating, drinking, or smoking in the work area. Release into the environment should be avoided.

Safe Handling and Storage

Proper handling and storage are critical to minimize risk. This involves a combination of engineering controls, personal protective equipment, and safe work practices.

Engineering Controls and Personal Protective Equipment (PPE)

Adequate ventilation is paramount. Use of a local exhaust ventilation system or handling the product within a closed system is recommended.[4][5] Safety showers and eyewash stations should be readily accessible. The following workflow outlines the process for selecting and using appropriate PPE.

PPE_Workflow assess Assess Task-Specific Risks sds Consult Safety Data Sheet (SDS) assess->sds eyes Wear Chemical Safety Goggles (per EN166 / OSHA 1910.133) sds->eyes gloves Wear Chemical-Resistant Gloves (e.g., Nitrile) sds->gloves clothing Wear Protective Clothing (Lab Coat) sds->clothing don Don PPE Correctly task Perform Chemical Handling don->task doff Doff PPE, Avoiding Contamination task->doff wash Wash Hands Thoroughly doff->wash

Caption: Workflow for PPE Selection and Use.

General Handling and Storage Practices
  • Handling: Avoid all personal contact with the substance.[6] Do not breathe vapors or dust. When handling, ensure containers are kept securely sealed when not in use.[6]

  • Storage: Store in a cool (2-10 °C), dry, and well-ventilated area.[4] The container should be protected from light and kept tightly closed, potentially packed under an inert gas.[4] Store away from incompatible materials such as strong oxidizing agents.[4][7]

Emergency and First-Aid Procedures

In the event of exposure or an accident, immediate and appropriate action is essential.

Exposure RouteFirst-Aid Measure
Ingestion If swallowed, call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Immediately make the victim drink water (two glasses at most).
Inhalation Move the person into fresh air. If symptoms persist, call a physician.[4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician if irritation occurs.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[4]
Accidental Release Measures

For any spill, the primary goals are to ensure personnel safety, prevent the spill from spreading, and decontaminate the area.

Spill_Response start Spill Occurs assess Assess Risk (Size, Location, Hazards) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill (Use absorbent material like Chemizorb®) ventilate->contain collect Collect & Bind Spilled Material (Sweep up solid / Pump off liquid) contain->collect package Place in Sealed, Labeled Hazardous Waste Container collect->package decon Decontaminate Area & Equipment package->decon dispose Dispose of Waste via Approved Channels decon->dispose

Caption: General Workflow for Accidental Spill Response.

For major spills, evacuate the danger area, observe emergency procedures, and consult an expert. Prevent the substance from entering drains.

Fire-Fighting Measures

This compound is a combustible liquid.

  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.

  • Specific Hazards: Vapors are heavier than air and may spread along floors. Hazardous decomposition products include carbon oxides and nitrogen oxides.[7]

Experimental Protocol: Representative Synthesis

This compound is an intermediate, not typically used as a primary reactant. The following is a representative protocol for the synthesis of a related compound, methyl 2-amino-5-cyano-3-methylbenzoate, via a cyanation reaction, illustrating a key transformation involving the cyano group. This method is adapted from patent literature.[8]

Reaction: Conversion of Methyl 2-amino-5-bromo-3-methylbenzoate to Methyl 2-amino-5-cyano-3-methylbenzoate.

Safety Warning: This reaction uses copper(I) cyanide, which is highly toxic. All handling must be performed in a certified fume hood with appropriate PPE, and measures must be in place to handle cyanide-containing waste.

Materials:

  • Methyl 2-amino-5-bromo-3-methylbenzoate

  • Copper(I) Cyanide (CuCN)

  • N-methyl-2-pyrrolidinone (NMP) as solvent

  • Water

Procedure:

  • Charge a reaction vessel with Methyl 2-amino-5-bromo-3-methylbenzoate (1 equivalent), copper(I) cyanide (approx. 1.02 equivalents), and NMP.[8]

  • Heat the mixture to 170 °C with agitation for approximately 4 hours.[8]

  • Monitor the reaction for completion (e.g., by TLC or LC-MS).

  • Cool the reaction mixture to 120 °C.[8]

  • Carefully add hot water (90 °C) to the reaction mixture.[8]

  • The resulting solid is filtered, washed with an ammonia solution and then with water.[8]

  • The final product is dried in a vacuum oven at 50 °C.[8]

Synthesis_Workflow start Setup Inert Atmosphere Reactor charge Charge Reactor: 1. Bromo-Precursor 2. Copper(I) Cyanide 3. NMP Solvent start->charge heat Heat to 170°C with Agitation charge->heat react Hold for ~4 Hours (Monitor Reaction Progress) heat->react cool Cool Reaction to 120°C react->cool workup Add Hot Water (90°C) to Precipitate Product cool->workup filter Filter Crude Solid Product workup->filter wash Wash Solid: 1. Dilute Ammonia Solution 2. Water filter->wash dry Dry Product in Vacuum Oven (50°C) wash->dry end Final Product dry->end

Caption: Workflow for a Representative Cyanation Synthesis.

Disposal Considerations

All waste materials, including the substance itself, contaminated absorbents, and empty containers, must be disposed of as hazardous waste. Disposal should be carried out at an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not allow the product to be released into the environment.

References

Methodological & Application

Application Notes and Protocols: The Utility of Methyl 2-amino-5-cyanobenzoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2-amino-5-cyanobenzoate is a versatile bifunctional molecule increasingly recognized for its role as a key intermediate in the synthesis of a variety of pharmaceutical active ingredients (APIs).[1][2] Its structure, featuring both a nucleophilic amino group and an electrophilic ester, alongside a cyano group that can be further manipulated, makes it a valuable building block in the construction of complex heterocyclic systems present in many modern therapeutics. This document provides an overview of its application, with a focus on its role in the synthesis of the anti-epileptic drug Perampanel, and includes detailed protocols and relevant biological pathway information.

Application in the Synthesis of Perampanel

Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[3] Its synthesis often involves the construction of a substituted pyridone core, to which a 2-cyanophenyl group is attached. This compound can serve as a precursor to this crucial 2-cyanophenyl moiety.

Experimental Workflow for Perampanel Synthesis Intermediate:

The following diagram outlines a potential synthetic workflow starting from this compound to a key intermediate for Perampanel.

Perampanel Intermediate Synthesis Workflow cluster_0 Synthesis of Key Intermediate start This compound step1 Diazotization start->step1 NaNO2, HBr step2 Sandmeyer Reaction (e.g., with CuBr) step1->step2 CuBr intermediate Methyl 2-bromo-5-cyanobenzoate step2->intermediate step3 Suzuki Coupling with Pyridin-2-ylboronic acid derivative intermediate->step3 Pd catalyst, Base final_intermediate Key Pyridinylbenzonitrile Intermediate step3->final_intermediate

Caption: A generalized workflow for the synthesis of a key Perampanel intermediate from this compound.

Detailed Experimental Protocols

The following protocols are representative examples based on established chemical transformations and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis of Methyl 2-bromo-5-cyanobenzoate

This protocol describes the conversion of this compound to Methyl 2-bromo-5-cyanobenzoate via a Sandmeyer reaction.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a stirrer and a thermometer, dissolve this compound (1.0 eq) in a mixture of HBr and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of CuBr (1.2 eq) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Starting Material10.0 g
Expected Product~12.9 g
Representative Yield75-85%
Purity (by HPLC)>95%
Reaction Time4-6 hours
Reaction Temperature0-25 °C

Signaling Pathway of Perampanel

Perampanel's mechanism of action involves the non-competitive antagonism of AMPA receptors on post-synaptic neurons. This action reduces the excitatory effects of the neurotransmitter glutamate, which is implicated in the generation and spread of seizures.

Perampanel Signaling Pathway Glutamate Glutamate (Presynaptic) SynapticCleft Synaptic Cleft Glutamate->SynapticCleft AMPAR AMPA Receptor (Postsynaptic) SynapticCleft->AMPAR Binds to IonChannel Ion Channel Opening (Na+, Ca2+ influx) AMPAR->IonChannel Activates Perampanel Perampanel Perampanel->AMPAR Inhibits (Non-competitive) Depolarization Neuronal Depolarization IonChannel->Depolarization Leads to Seizure Seizure Activity Depolarization->Seizure Contributes to

Caption: Mechanism of action of Perampanel as a non-competitive AMPA receptor antagonist.

Application in the Synthesis of KRAS G12C Inhibitors

Signaling Pathway of KRAS G12C and its Inhibition:

The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. Covalent inhibitors bind to the mutant cysteine, locking KRAS in an inactive state.

KRAS G12C Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_GDP Activates GEFs (e.g., SOS1) KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GDP/GTP Exchange RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: The KRAS G12C signaling pathway and its inhibition by covalent inhibitors.

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility in constructing the core structures of important drugs like Perampanel highlights its significance. The provided protocols and pathways serve as a guide for researchers in drug discovery and development, offering a starting point for the synthesis of novel therapeutics. Further exploration of its reactivity will undoubtedly lead to its application in the synthesis of a wider range of complex molecules.

References

Synthetic Routes to Quinazolinone Derivatives Using Methyl 2-amino-5-cyanobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinazolinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The protocols outlined herein utilize Methyl 2-amino-5-cyanobenzoate as a key starting material, offering versatile pathways to functionalized quinazolinone cores.

Introduction

Quinazolinones are a prominent class of fused heterocycles that constitute the core structure of numerous bioactive compounds, including approved drugs and clinical candidates with anticancer, anti-inflammatory, and anticonvulsant properties. The development of efficient and versatile synthetic routes to novel quinazolinone derivatives is a key focus in drug discovery. This compound is a readily available starting material that offers a unique handle for the introduction of diverse functionalities at the 6-position of the quinazolinone scaffold. This document details two primary synthetic strategies for the preparation of 6-cyano-substituted quinazolinone derivatives.

Synthetic Strategies

Two distinct synthetic routes are presented for the conversion of this compound to quinazolinone derivatives. Route 1 is a two-step process involving the initial transformation of the cyano group to a carbamoyl group, followed by cyclization. Route 2 outlines a one-pot synthesis directly from the 2-aminobenzonitrile derivative.

Route 1: Two-Step Synthesis via Intermediate Amide Formation

This route involves the initial hydrolysis of the cyano group of this compound to form Methyl 2-amino-5-carbamoylbenzoate, which is then cyclized to the corresponding quinazolinone.

start This compound intermediate Methyl 2-amino-5-carbamoylbenzoate start->intermediate Step 1: Hydrolysis product Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate intermediate->product Step 2: Cyclization

Caption: Two-step synthesis of a quinazolinone derivative from this compound.

Route 2: One-Pot Synthesis from this compound

This approach focuses on a direct, one-pot conversion of this compound to a quinazolinone derivative, potentially through a tandem reaction. A notable method for this transformation involves a transition-metal-catalyzed reaction.[1]

start This compound + Alcohol product 2-Alkyl-6-cyanoquinazolin-4(3H)-one start->product One-Pot Tandem Reaction (e.g., Ru(II) catalysis)

Caption: One-pot synthesis of a 2-substituted-6-cyanoquinazolin-4(3H)-one.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic routes, with representative data drawn from analogous reactions in the literature.

RouteStepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1 1. HydrolysisH₂SO₄ (conc.)Water1002~80-90
2. CyclizationTriethyl orthoformate, Acetic AnhydrideDMF1204~75-85
2 One-PotAlcohol, Ru(II) catalystWater15012~70-90[1]

Experimental Protocols

Route 1: Two-Step Synthesis

Step 1: Synthesis of Methyl 2-amino-5-carbamoylbenzoate (Hydrolysis)

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a stirred solution of this compound in water, slowly add concentrated sulfuric acid at 0 °C.

  • Heat the reaction mixture to 100 °C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure Methyl 2-amino-5-carbamoylbenzoate.

Step 2: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (Cyclization)

Materials:

  • Methyl 2-amino-5-carbamoylbenzoate (1.0 eq)

  • Triethyl orthoformate (3.0 eq)

  • Acetic Anhydride (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Methyl 2-amino-5-carbamoylbenzoate in DMF in a round-bottom flask.

  • Add triethyl orthoformate and acetic anhydride to the solution.

  • Heat the reaction mixture to 120 °C and stir for 4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate. Further purification can be achieved by recrystallization.

Route 2: One-Pot Synthesis of 2-Alkyl-6-cyanoquinazolin-4(3H)-one

This protocol is adapted from a literature procedure for the synthesis of quinazolinones from 2-aminobenzonitriles.[1]

Materials:

  • This compound (1.0 eq)

  • Primary Alcohol (e.g., methanol, ethanol, benzyl alcohol) (as reactant and solvent)

  • Ru(II) catalyst (e.g., [Ru(p-cymene)Cl₂]₂) (catalytic amount)

  • Ligand (e.g., a suitable phosphine or N-heterocyclic carbene ligand) (catalytic amount)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Water

Procedure:

  • In a pressure vessel, combine this compound, the Ru(II) catalyst, the ligand, and the base.

  • Add the primary alcohol and a small amount of water.

  • Seal the vessel and heat the reaction mixture to 150 °C for 12 hours with stirring.

  • After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkyl-6-cyanoquinazolin-4(3H)-one.

Conclusion

The synthetic routes detailed in these application notes provide robust and adaptable methods for the preparation of 6-cyano-substituted quinazolinone derivatives from this compound. These protocols offer researchers in medicinal chemistry and drug development valuable tools for the synthesis of novel compounds for biological evaluation. The choice of route will depend on the desired substitution pattern and the availability of specific reagents and equipment.

References

Application Notes and Protocols for Methyl 2-amino-5-cyanobenzoate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-cyanobenzoate is a key aromatic building block extensively utilized in the synthesis of modern agrochemicals. Its unique trifunctional nature, possessing an amine, a cyano group, and a methyl ester on a benzene ring, makes it a versatile precursor for the construction of complex bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of insecticides, with a focus on the commercially significant anthranilic diamide class. While its primary application is in insecticides, this document also briefly explores its potential, though less documented, use in the development of other agrochemicals.

I. Application in Insecticide Development: Anthranilic Diamides

This compound is a critical intermediate in the synthesis of anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole.[1] These insecticides exhibit a novel mode of action, targeting the insect ryanodine receptor, which leads to uncontrolled release of intracellular calcium, causing muscle paralysis and eventual death of the pest.[2][3]

Mechanism of Action: Ryanodine Receptor Activation

Anthranilic diamide insecticides are potent and selective activators of insect ryanodine receptors (RyRs), which are large ion channels located on the sarcoplasmic reticulum of muscle cells. The binding of these insecticides to the RyR forces the channel to remain open, leading to a continuous and uncontrolled release of Ca²⁺ from internal stores into the cytoplasm. This disruption of calcium homeostasis leads to impaired muscle function, cessation of feeding, lethargy, paralysis, and ultimately, the death of the insect. The high selectivity of these compounds for insect RyRs over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.

digraph "Ryanodine Receptor Signaling Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10];
  edge [arrowhead=vee, color="#202124"];

// Nodes Diamide [label="Anthranilic Diamide\nInsecticide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RyR [label="Insect Ryanodine\nReceptor (RyR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SR [label="Sarcoplasmic\nReticulum (SR)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Store [label="Ca²⁺ Store", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", parent=SR]; Cytoplasm [label="Cytoplasm", shape=plaintext, fontcolor="#202124"]; Ca_Release [label="Uncontrolled Ca²⁺\nRelease", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Muscle_Dysfunction [label="Muscle Dysfunction\n(Paralysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Death [label="Insect Death", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Diamide -> RyR [label="Binds and Activates"]; RyR -> Ca_Release [label="Opens Channel"]; Ca_Store -> Ca_Release; Ca_Release -> Muscle_Dysfunction [label="Leads to"]; Muscle_Dysfunction -> Death;

// Invisible edges for layout {rank=same; Diamide; RyR} {rank=same; Ca_Release; Muscle_Dysfunction} SR -> Cytoplasm [style=invis]; }

Caption: General workflow for the synthesis of Cyantraniliprole.

Protocol 1: Synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide

This protocol describes the amidation of this compound with methylamine.

Materials:

  • This compound

  • Methylamine (40% in methanol or aqueous solution)

  • Sodium methoxide (30% in methanol, optional catalyst)

  • Diisopropyl ether (for washing/purification)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Rotary evaporator

Procedure:

  • To a solution of this compound (e.g., 1.00 g, 1 equivalent) in a suitable solvent, add a solution of methylamine (e.g., 3.60 g of 40% solution in methanol, ~15 equivalents).[4]

  • Optionally, add a catalytic amount of sodium methoxide (e.g., one drop of 30% solution in methanol).[4]

  • Stir the reaction mixture at room temperature for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent and excess methylamine under reduced pressure using a rotary evaporator.

  • The resulting crude product can be stirred with diisopropyl ether to precipitate the solid product.

  • Filter the solid, wash with a small amount of cold diisopropyl ether, and dry under vacuum to obtain 2-amino-5-cyano-N,3-dimethylbenzamide.

  • The expected yield is typically high, around 75-91%.[4]

Protocol 2: Synthesis of Cyantraniliprole via Benzoxazinone Intermediate

This protocol involves the formation of a benzoxazinone intermediate followed by ring-opening with methylamine.

Part A: Synthesis of 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one

Materials:

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • 2-amino-5-cyano-3-methylbenzoic acid

  • Pyridine

  • Methanesulfonyl chloride

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, suspend 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1 equivalent) and 2-amino-5-cyano-3-methylbenzoic acid (e.g., 38g) in acetonitrile (e.g., 165g).[5]

  • Add pyridine (e.g., 75g) to the mixture.

  • Cool the mixture in an ice bath to 5-10°C.

  • Slowly add a solution of methanesulfonyl chloride (e.g., 60g) in acetonitrile (e.g., 115g) to the cooled mixture while stirring, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 25°C for 4 hours.

  • Filter the resulting precipitate, wash with acetonitrile, and dry to obtain the benzoxazinone intermediate. A yield of approximately 92% can be expected.[5]

Part B: Synthesis of Cyantraniliprole

Materials:

  • 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one

  • Methylamine (2.0 M solution in THF or aqueous solution)

  • Tetrahydrofuran (THF) or Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Suspend the benzoxazinone intermediate (e.g., 0.959 g, 1 equivalent) in THF (e.g., 48 ml) at ambient temperature.[6]

  • Add a solution of methylamine (e.g., 2.0 M in THF, 4.8 ml, ~4.7 equivalents) dropwise over 15 minutes.[6]

  • Stir the reaction mixture for 40 minutes at ambient temperature.

  • Alternatively, the reaction can be carried out in ethyl acetate with an aqueous solution of methylamine at 15-25°C for 3 hours.[5]

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The resulting solid is cyantraniliprole. The product can be purified by washing with water and/or a suitable organic solvent like ethyl acetate.

  • Dry the final product in a vacuum oven. Yields are typically high, around 97%.[6]

III. Application in Fungicide and Herbicide Development

While the primary and well-documented application of this compound in agrochemicals is in the synthesis of anthranilic diamide insecticides, the inherent chemical functionalities of this molecule and its derivatives suggest potential for their use as scaffolds in the development of other types of agrochemicals.

  • Fungicides: Some studies have explored the antifungal activity of various anthranilamide derivatives, suggesting that this chemical class has potential beyond insecticidal applications.[7] However, specific examples derived directly from this compound for commercial or late-stage development fungicides are not widely reported in publicly available literature. Further research in this area could involve the synthesis of novel derivatives and screening for activity against a range of plant pathogenic fungi.

  • Herbicides: The development of herbicides from anthranilamide derivatives is also an area of potential exploration. The structural features could be modified to interact with herbicidal targets in plants. However, there is currently a lack of substantial published research or patents detailing the successful development of herbicides from this compound.

IV. Conclusion

This compound is a cornerstone intermediate in the synthesis of a powerful class of modern insecticides, the anthranilic diamides. The detailed protocols provided herein offer a guide for the laboratory-scale synthesis of these valuable agrochemicals. While its application in the development of fungicides and herbicides is not as established, the chemical versatility of this compound presents opportunities for future research and development in these areas. Researchers are encouraged to explore the derivatization of this scaffold to discover novel agrochemicals with diverse biological activities.

References

Application Notes and Protocols for N-alkylation of Methyl 2-amino-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of methyl 2-amino-5-cyanobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below focus on modern and efficient methods that offer high selectivity for mono-alkylation and exhibit good functional group tolerance, which is crucial when working with multi-functionalized molecules like the target substrate.

Three primary methods are presented: Reductive Amination, Direct N-Alkylation with Alkyl Halides, and N-Alkylation with Alcohols via the Borrowing Hydrogen strategy. Each method offers distinct advantages and is suited for different synthetic strategies and available reagents.

Method 1: Reductive Amination

Reductive amination is a highly selective method for the synthesis of secondary amines from primary amines and carbonyl compounds.[1][2][3] The reaction proceeds through an intermediate imine, which is then reduced in situ to the desired N-alkylated product.[2] This two-step, one-pot process is known for its high yields and the prevention of over-alkylation, a common side reaction in other alkylation methods.[1][3]

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., isobutyraldehyde, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[3]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE (0.1-0.2 M), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated this compound.

Method 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward approach to forming C-N bonds. However, this method can be prone to over-alkylation, yielding tertiary amines and quaternary ammonium salts as byproducts.[1] The use of ionic liquids as solvents has been shown to improve the selectivity for mono-alkylation.[4][5]

Experimental Protocol: Direct N-Alkylation in Ionic Liquid

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆])

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the alkyl halide (1.1 eq), and potassium carbonate (2.0 eq) in [bmim][PF₆] (2-3 mL per mmol of aniline).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product from the ionic liquid with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and wash with water to remove any remaining ionic liquid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method 3: N-Alkylation with Alcohols (Borrowing Hydrogen)

N-alkylation of amines with alcohols using a "borrowing hydrogen" or "hydrogen autotransfer" strategy is a green and atom-economical method.[6] This process, often catalyzed by transition metals like ruthenium or nickel, involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.[6][7][8] Water is the only byproduct of this reaction.[6][9]

Experimental Protocol: Ruthenium-Catalyzed N-Alkylation with an Alcohol

Materials:

  • This compound

  • Primary alcohol (e.g., 1-butanol, benzyl alcohol)

  • [Ru(p-cymene)Cl₂]₂

  • Phosphine ligand (e.g., Xantphos)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Dry toluene

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware for workup and purification under inert conditions

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine [Ru(p-cymene)Cl₂]₂ (2.5 mol%) and the phosphine ligand (5 mol%) in dry toluene.

  • Add this compound (1.0 eq) and the alcohol (1.2 eq) to the mixture.

  • Carefully add the base (e.g., t-BuOK, 1.2 eq) portion-wise to the stirring solution.

  • Heat the reaction mixture to 110-130 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative yields for N-alkylation reactions of substituted anilines using methods analogous to those described above. The specific yields for this compound may vary but are expected to be within these ranges.

MethodAlkylating AgentCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference(s)
Reductive AminationAldehydes/KetonesNaBH(OAc)₃DCERoom Temperature70-95[10],[11]
Direct AlkylationAlkyl HalidesK₂CO₃[bmim][PF₆]80-10060-90[5]
Borrowing HydrogenAlcoholsNiBr₂/Ligand/t-BuOKToluene13041-88[7]
Borrowing HydrogenAlcoholsRu-complex/BaseToluene110High[6],[8]
Cu-catalyzedAlkylboronic acidsCu(OAc)₂DichloromethaneRoom Temperature60-90[1]

Visualizations

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow Reactants This compound + Aldehyde/Ketone Imine_Formation Imine Formation (Solvent, AcOH) Reactants->Imine_Formation Reduction Reduction (NaBH(OAc)3) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

Caption: Workflow for the N-alkylation via reductive amination.

Logical Relationship of N-Alkylation Methods

N_Alkylation_Methods Start This compound Reductive_Amination Reductive Amination (with Carbonyls) Start->Reductive_Amination Direct_Alkylation Direct Alkylation (with Alkyl Halides) Start->Direct_Alkylation Borrowing_Hydrogen Borrowing Hydrogen (with Alcohols) Start->Borrowing_Hydrogen Other_Methods Other Methods (e.g., Buchwald-Hartwig, with Boronic Acids) Start->Other_Methods Product N-Alkylated Product Reductive_Amination->Product Direct_Alkylation->Product Borrowing_Hydrogen->Product Other_Methods->Product

Caption: Overview of N-alkylation strategies.

References

Application Notes and Protocols: Methyl 2-amino-5-cyanobenzoate as a Versatile Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-cyanobenzoate is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing an amine, a methyl ester, and a nitrile group on a benzene ring, allows for the construction of a wide array of novel heterocyclic compounds. These heterocyclic scaffolds, particularly quinazolines and their derivatives, are of significant interest due to their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound.

Synthesis of Quinazoline Derivatives

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their broad spectrum of pharmacological activities.[1][3] this compound serves as an excellent precursor for the synthesis of various functionalized quinazolines.

General Synthetic Workflow for Quinazoline Synthesis

G A This compound C Cyclization Reaction A->C B Cyclizing Reagent (e.g., Formamide, Guanidine, Urea, Thiourea) B->C D 7-Cyano-Quinazoline Derivative C->D Formation of Pyrimidine Ring G cluster_start Starting Material cluster_reactions Reaction Pathways cluster_products Resulting Heterocycles A This compound B Reaction with Hydrazine Derivatives A->B C Reaction with Amidines A->C D Reaction with β-Ketoesters A->D E Fused Triazines or Pyridazines B->E F Fused Pyrimidines C->F G Fused Pyridines D->G

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-amino-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-cyanobenzoate is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring an aniline, a methyl ester, and a nitrile group, offers multiple points for diversification. The presence of a halogen or triflate group at the 5-position (in precursors to the cyano-derivative) or the potential for activating the C-H bond adjacent to the amino group makes this scaffold an excellent candidate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from readily available starting materials.[1][2]

This document provides detailed application notes and experimental protocols for four major palladium-catalyzed cross-coupling reactions involving this compound derivatives (assuming a suitable halide precursor): Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, and Sonogashira coupling.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, coupling partner, and base in a Schlenk flask B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add degassed solvent B->C D Add Palladium catalyst and ligand C->D E Heat to desired temperature with stirring D->E F Monitor reaction progress (TLC, LC-MS, GC) E->F G Cool to room temperature and quench reaction F->G H Extract with organic solvent G->H H->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron compound.[3][4][5] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of a methyl 2-amino-5-halobenzoate with various arylboronic acids. These conditions are adaptable for this compound precursors.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)1,4-Dioxane1101680-90
33-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)80875-85
44-Fluorophenylboronic acid[PdCl₂(dppf)] (3)-Cs₂CO₃ (2.5)DMF901088-98

Note: Yields are representative and based on analogous substrates. Optimization may be required for this compound derivatives.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of a methyl 2-amino-5-halobenzoate with an arylboronic acid.[3]

Materials:

  • Methyl 2-amino-5-bromobenzoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and deionized water (10:1 v/v), degassed

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Methyl 2-amino-5-bromobenzoate, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst and ligand.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)₂ + Base) ArPdAr_prime->Pd0 Reductive Elimination product Ar-Ar' ArPdAr_prime->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[8][9] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines.[10][11][12]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

The following table summarizes typical conditions for the Buchwald-Hartwig amination of a methyl 2-amino-5-halobenzoate with various amines.

EntryAminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene1101880-90
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Dioxane1001285-95
3BenzylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene1002475-85
4n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.5)t-BuOH901682-92

Note: Yields are representative and based on analogous substrates. Optimization may be required.[10]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline for the Buchwald-Hartwig amination of a methyl 2-amino-5-halobenzoate with an arylamine.[10]

Materials:

  • Methyl 2-amino-5-bromobenzoate (1.0 equiv)

  • Arylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

  • Schlenk tube and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk tube, combine Methyl 2-amino-5-bromobenzoate, the arylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAmine [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ ArPdX->ArPdAmine Amine Coordination (HNR'R'') ArPdAmido Ar-Pd(II)L₂(NR'R'') ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Reductive Elimination product Ar-NR'R'' ArPdAmido->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[8][11]

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[13][14][15] It is a powerful method for the formation of C(sp²)–C(sp²) bonds and is widely used in the synthesis of complex organic molecules.[16][17]

Data Presentation: Representative Conditions for Heck Reaction

The following table summarizes typical conditions for the Heck reaction of a methyl 2-amino-5-halobenzoate with various alkenes.

EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF1001280-90
2n-Butyl acrylatePdCl₂(PPh₃)₂ (2)-K₂CO₃ (2)DMA1201685-95
3AcrylonitrilePd(OAc)₂ (1)-NaOAc (2)NMP1102475-85
41-OctenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)Acetonitrile801870-80

Note: Yields are representative and based on analogous substrates. Optimization may be required.[18]

Experimental Protocol: Heck Reaction

This protocol is a general guideline for the Heck reaction of a methyl 2-amino-5-halobenzoate with an alkene.[13]

Materials:

  • Methyl 2-amino-5-iodobenzoate (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Triphenylphosphine (PPh₃) (2 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Sealed reaction tube and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry, sealed reaction tube, add Methyl 2-amino-5-iodobenzoate, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by GC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction Catalytic Cycle

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)L(alkene)-X] ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)L-X AlkeneComplex->InsertionProduct Migratory Insertion InsertionProduct->Pd0 β-Hydride Elimination & Reductive Elimination product Ar-CH=CH-R InsertionProduct->product

Caption: The catalytic cycle of the Mizoroki-Heck reaction.[14]

Sonogashira Coupling

The Sonogashira coupling reaction is a method for the formation of C(sp²)–C(sp) bonds, typically between an aryl halide and a terminal alkyne.[19][20][21] This reaction is of great importance for the synthesis of substituted alkynes, which are versatile intermediates in organic synthesis.[22][23]

Data Presentation: Representative Conditions for Sonogashira Coupling

The following table summarizes typical conditions for the Sonogashira coupling of a methyl 2-amino-5-halobenzoate with various terminal alkynes.

EntryAlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2)THF65685-95
21-HeptynePd(PPh₃)₄ (3)CuI (5)Diisopropylamine (2)DMF80880-90
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (3)K₂CO₃ (2)Acetonitrile701275-85
4Propargyl alcoholPdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃N (2.5)Dioxane901070-80

Note: Yields are representative and based on analogous substrates. Optimization may be required.[24]

Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline for the Sonogashira coupling of a methyl 2-amino-5-halobenzoate with a terminal alkyne.[19][24]

Materials:

  • Methyl 2-amino-5-iodobenzoate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Methyl 2-amino-5-iodobenzoate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add anhydrous THF, the terminal alkyne, and triethylamine via syringe.

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite® and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAlkyne Ar-Pd(II)L₂(C≡CR') ArPdX->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination product Ar-C≡CR' ArPdAlkyne->product CuX CuX CuAlkyne Cu-C≡CR' CuX->CuAlkyne Alkyne + Base CuAlkyne->ArPdX CuAlkyne->CuX

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.[21]

References

Application Notes and Protocols: Methyl 2-amino-5-cyanobenzoate in the Development of Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Methyl 2-amino-5-cyanobenzoate as a key building block in the synthesis of novel anti-inflammatory agents. This document details the synthetic pathways, biological evaluation protocols, and underlying mechanisms of action for derivatives of this versatile scaffold.

Introduction

This compound is a valuable starting material in medicinal chemistry, particularly for the synthesis of heterocyclic compounds with a wide range of pharmacological activities.[1] Its bifunctional nature, possessing both an amino and a methyl ester group, allows for facile construction of various scaffolds, most notably quinazolinones. Quinazolinone derivatives are a well-established class of compounds with significant anti-inflammatory properties, often exerting their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[2][3][4] The cyanophenyl moiety offers a unique electronic feature that can be exploited for modulating the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.

Synthesis of Anti-Inflammatory Quinazolinone Derivatives

This compound serves as a crucial precursor for the synthesis of 6-cyano-quinazolin-4-one derivatives. A common synthetic route involves a cyclocondensation reaction with an appropriate reagent. The following is a general protocol for the synthesis of a 2,3-disubstituted-6-cyano-quinazolin-4-one.

Protocol 1: Synthesis of 3-(2'-aminophenyl)-2-methyl-6-cyanoquinazolin-4-one

This protocol outlines the initial steps toward creating a library of substituted quinazolinones.

Materials:

  • This compound

  • Acetic anhydride

  • 2-aminophenylamine (o-phenylenediamine)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Step 1: Synthesis of 2-methyl-6-cyano-4H-3,1-benzoxazin-4-one.

    • In a round-bottom flask, a mixture of this compound (10 mmol) and acetic anhydride (30 mmol) is heated at reflux for 4-5 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.

    • The resulting solid is washed with cold petroleum ether to afford the intermediate benzoxazinone.[4]

  • Step 2: Synthesis of 3-(2'-aminophenyl)-2-methyl-6-cyanoquinazolin-4-one.

    • The synthesized 2-methyl-6-cyano-4H-3,1-benzoxazin-4-one (10 mmol) and 2-aminophenylamine (10 mmol) are dissolved in glacial acetic acid (20 mL).

    • The mixture is heated at reflux for 6-8 hours.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled and poured into crushed ice.

    • The precipitated solid is filtered, washed with water, and dried.

    • The crude product is recrystallized from ethanol to yield the purified 3-(2'-aminophenyl)-2-methyl-6-cyanoquinazolin-4-one.[4]

This intermediate can be further modified by reacting the free amino group with various aldehydes to form Schiff bases, which can then be cyclized to other heterocyclic systems like azetidinones and thiazolidinones, often leading to enhanced anti-inflammatory activity.[4]

Biological Evaluation of Anti-Inflammatory Activity

A battery of in vivo and in vitro assays is employed to determine the anti-inflammatory potential of the synthesized compounds.

In Vivo Anti-Inflammatory Assay

The carrageenan-induced paw edema model in rodents is a standard and reliable method for evaluating acute anti-inflammatory activity.[2][5]

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., Indomethacin or Phenylbutazone)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment with free access to food and water.

    • Divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (receiving the reference drug), and test groups (receiving different doses of the synthesized compounds).[6]

  • Drug Administration:

    • Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The vehicle is administered to the control group.

  • Induction of Edema:

    • Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[6]

  • Measurement of Paw Volume:

    • Measure the paw volume (Vt) at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point: ((Vt - V₀) / V₀) * 100.

    • Calculate the percentage inhibition of edema for each group compared to the control group: ((Mean edema of control - Mean edema of treated) / Mean edema of control) * 100.

In Vitro Anti-Inflammatory Assays

In vitro assays provide insights into the mechanism of action of the compounds.

This assay determines the ability of the compounds to inhibit the COX enzymes, which are key in the synthesis of prostaglandins.[7][8]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation: Add various concentrations of the test compounds or reference inhibitors to the wells. Include a vehicle control (enzyme activity without inhibitor). Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Reaction Incubation and Termination: Incubate the plate at 37°C for a defined period (e.g., 10 minutes). Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

This assay measures the ability of compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells without LPS) and a positive control (cells with LPS and vehicle).

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite standard solution.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage inhibition of NO production for each compound concentration and calculate the IC50 value.

This assay quantifies the effect of the compounds on the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.[10]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • LPS

  • Test compounds

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Inhibition Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • Cytokine Quantification:

    • Use commercial ELISA kits to measure the concentration of TNF-α and IL-6 in the supernatant, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each compound concentration and determine the IC50 values.

Quantitative Data Summary

The following tables present hypothetical but representative data for a series of quinazolinone derivatives synthesized from this compound, illustrating how experimental results can be structured for comparative analysis.

Table 1: In Vivo Anti-inflammatory Activity of Quinazolinone Derivatives (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
Control (Vehicle) -0
Indomethacin 1075.2 ± 4.5
Derivative 1 5045.8 ± 3.1
Derivative 2 5062.5 ± 4.2
Derivative 3 5055.1 ± 3.9

Data are expressed as mean ± SEM.

Table 2: In Vitro Anti-inflammatory Activity of Quinazolinone Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)NO Inhibition IC50 (µM)
Indomethacin 0.5 ± 0.15.2 ± 0.40.115.8 ± 1.2
Celecoxib 15.2 ± 1.10.05 ± 0.01304>100
Derivative 1 12.5 ± 0.91.8 ± 0.26.925.4 ± 2.1
Derivative 2 8.9 ± 0.70.9 ± 0.19.918.7 ± 1.5
Derivative 3 10.1 ± 0.81.2 ± 0.18.422.1 ± 1.8

Data are expressed as mean ± SD.

Visualizations

Signaling Pathways in Inflammation

The inflammatory response is mediated by complex signaling pathways. Derivatives of this compound often target key components of these pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->COX2 MAPK->iNOS MAPK->Cytokines PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO Inflammation Inflammation Cytokines->Inflammation PGs->Inflammation NO->Inflammation Inhibitor Quinazolinone Derivative Inhibitor->COX2 Inhibitor->iNOS

Caption: Key signaling pathways in LPS-induced inflammation.

Experimental Workflow for Anti-inflammatory Drug Screening

The process of identifying and characterizing novel anti-inflammatory agents follows a structured workflow.

G Start This compound Synthesis Synthesis of Quinazolinone Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Screening (COX, LOX, NO, Cytokines) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo In Vivo Testing (Carrageenan-induced paw edema) InVitro->InVivo SAR->Synthesis Lead Lead Compound Identification InVivo->Lead

Caption: Workflow for anti-inflammatory drug discovery.

Structure-Activity Relationship (SAR) Logic

The anti-inflammatory activity of quinazolinone derivatives is influenced by the nature and position of substituents.

G Core 6-Cyano-quinazolin-4-one Core R2 Substitution at R2 Core->R2 R3 Substitution at R3 Core->R3 Activity Anti-inflammatory Activity R2->Activity Modulates Potency and Selectivity R3->Activity Influences Lipophilicity and Target Binding

Caption: Logical relationship in SAR studies.

References

Application Notes: Synthesis and Utilization of Quinazoline-Based Fluorescent Probes from Methyl 2-Amino-5-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of novel fluorescent probes derived from Methyl 2-amino-5-cyanobenzoate. This document outlines a proposed synthetic pathway, detailed experimental protocols, expected photophysical characteristics, and potential applications in cellular imaging and drug discovery.

Introduction

Fluorescent probes are indispensable tools in modern biological and pharmaceutical research, enabling the visualization and quantification of cellular processes and drug-target interactions.[1] Quinazoline and its derivatives represent a versatile class of heterocyclic compounds that often exhibit favorable fluorescent properties, making them attractive scaffolds for the design of novel probes.[2][3][4] this compound serves as a readily available starting material possessing the key structural motifs—an ortho-aminoaryl ester and a cyano group—that can be elaborated into a fluorescent quinazoline core. The strategic modification of this starting material allows for the generation of "turn-on" or environmentally sensitive probes with potential applications in bioimaging.[1][5]

Proposed Synthesis of a Quinazoline-Based Fluorescent Probe

The proposed synthetic route involves a two-step process starting from this compound. The initial step is the conversion of the methyl ester to an amide, forming 2-amino-5-cyanobenzamide. This intermediate can then undergo a cyclization reaction with an appropriate aldehyde to yield the desired fluorescent quinazoline probe. This strategy is based on established methods for quinazoline synthesis.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway Proposed Synthesis of a Fluorescent Quinazoline Probe start This compound intermediate 2-amino-5-cyanobenzamide start->intermediate Aminolysis product Fluorescent Quinazoline Probe intermediate->product Condensation/Cyclization reagent1 Ammonia reagent2 Aromatic Aldehyde (e.g., 4-(dimethylamino)benzaldehyde)

Caption: Proposed two-step synthesis of a fluorescent quinazoline probe.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-cyanobenzamide
  • Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq) in a 7N solution of ammonia in methanol.

  • Reaction Conditions: Heat the mixture to 80°C and stir for 24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-5-cyanobenzamide.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of the Fluorescent Quinazoline Probe
  • Reaction Setup: To a solution of 2-amino-5-cyanobenzamide (1.0 eq) and an aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde, 1.1 eq) in ethanol, add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: Reflux the mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the solid with cold ethanol.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the pure fluorescent quinazoline probe.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

Photophysical Properties

The photophysical properties of the synthesized quinazoline probe are expected to be influenced by the nature of the substituent introduced via the aromatic aldehyde. For a probe synthesized with 4-(dimethylamino)benzaldehyde, the resulting donor-acceptor architecture is anticipated to yield a fluorescent molecule with a significant Stokes shift. The expected photophysical data, based on similar reported quinazoline fluorophores, are summarized in the table below.[2][3][6]

PropertyExpected Value
Absorption Maximum (λabs)380 - 420 nm
Emission Maximum (λem)480 - 550 nm
Quantum Yield (Φ)0.40 - 0.80
Stokes Shift100 - 130 nm
Molar Extinction Coefficient (ε)15,000 - 30,000 M⁻¹cm⁻¹

Note: These are estimated values based on literature for structurally related compounds and would require experimental verification.

Application Notes: Cellular Imaging

Quinazoline-based fluorescent probes have shown great promise in various bioimaging applications.[1][5][7] The synthesized probe, with its potential for environmentally sensitive fluorescence, could be employed for imaging cellular microenvironments, such as lipid droplets or lysosomes.

Experimental Workflow for Cellular Imaging

Cellular Imaging Workflow Workflow for Live Cell Imaging with the Quinazoline Probe cell_culture Cell Culture (e.g., HeLa cells) probe_loading Probe Loading (Incubate cells with probe solution) cell_culture->probe_loading washing Washing (Remove excess probe) probe_loading->washing imaging Fluorescence Microscopy (e.g., Confocal Microscopy) washing->imaging analysis Image Analysis (Quantify fluorescence intensity and localization) imaging->analysis

Caption: General workflow for utilizing the synthesized probe in live-cell imaging.

Protocol 3: Live-Cell Staining and Imaging
  • Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes and culture in appropriate media until they reach 60-70% confluency.

  • Probe Preparation: Prepare a stock solution (e.g., 1 mM) of the fluorescent quinazoline probe in dimethyl sulfoxide (DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.

  • Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.

  • Imaging: Image the stained cells using a fluorescence microscope (e.g., a confocal laser scanning microscope) with appropriate excitation and emission filters based on the probe's spectral characteristics.

Potential Signaling Pathway Investigation

Fluorescent probes are valuable for studying signaling pathways. For instance, a probe that localizes to a specific organelle and whose fluorescence is modulated by the local environment (e.g., pH, viscosity, or enzyme activity) can provide insights into cellular responses to stimuli.

Diagram of a Hypothetical Signaling Pathway Investigation

Signaling Pathway Hypothetical Application in Studying Cellular Stress stimulus External Stimulus (e.g., Drug Candidate) cell Cell stimulus->cell organelle Target Organelle (e.g., Lysosome) cell->organelle response Change in Organelle Environment (e.g., pH change) organelle->response probe Quinazoline Probe probe->organelle Localization fluorescence Fluorescence Change (Signal Readout) probe->fluorescence response->probe Modulates

Caption: Investigating drug-induced changes in a target organelle's environment.

Conclusion

The synthetic route and protocols outlined in these application notes provide a framework for the development of novel fluorescent probes from this compound. The resulting quinazoline-based probes hold significant potential for applications in high-resolution cellular imaging and as tools in drug discovery to study drug-cell interactions and their effects on cellular signaling pathways. Further research and experimental validation are necessary to fully characterize these probes and explore their utility in various biological contexts.

References

Application Notes and Protocols for Utilizing Methyl 2-amino-5-cyanobenzoate in High-Performance Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Methyl 2-amino-5-cyanobenzoate as a monomer in the synthesis of high-performance aromatic polyamides and poly(amide-imide)s. The incorporation of this cyano-functionalized monomer is intended to enhance the thermal stability, mechanical strength, and chemical resistance of the resulting polymers, making them suitable for demanding applications in material science.

Introduction

This compound is a versatile aromatic amine derivative containing a reactive amino group for polymerization and a nitrile (cyano) group that can impart desirable properties to the polymer backbone. The rigid aromatic structure, coupled with the polar cyano group, can lead to polymers with high glass transition temperatures (Tg), excellent thermal and oxidative stability, and strong intermolecular interactions, which contribute to superior mechanical properties. These characteristics make such polymers attractive for applications in aerospace, electronics, and as specialty engineering plastics.

While specific data for polymers synthesized directly from this compound is not extensively available in open literature, this document provides detailed protocols and representative data based on the well-established synthesis and characterization of structurally similar aromatic polyamides and poly(amide-imide)s. The provided experimental procedures are adapted from standard low-temperature solution polycondensation methods.

Key Applications in Material Science

The incorporation of this compound into polymer chains can lead to materials with:

  • Enhanced Thermal Stability: The aromatic backbone and polar cyano groups can increase the degradation temperature of the polymer.

  • Improved Mechanical Strength: Strong intermolecular forces, including dipole-dipole interactions from the nitrile groups, can lead to higher tensile strength and modulus.

  • Increased Chemical Resistance: The stable aromatic structure provides resistance against a wide range of solvents and chemicals.

  • Good Dielectric Properties: The polarity of the cyano group can be tailored to achieve specific dielectric constants for electronic applications.

Experimental Protocols

The following are detailed protocols for the synthesis of aromatic polyamides and poly(amide-imide)s using an amino-functionalized monomer like this compound.

Protocol 1: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the reaction of this compound with an aromatic diacid chloride, such as terephthaloyl chloride, to form an aromatic polyamide.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Lithium Chloride (LiCl) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Argon or Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube.

  • Low-temperature bath (e.g., ice-salt bath)

  • Dropping funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Vacuum filtration apparatus

Procedure:

  • Monomer Dissolution: In the three-necked flask, dissolve a specific molar amount of this compound and an equimolar amount of a suitable aromatic diamine (if a copolymer is desired) in anhydrous DMAc containing 5% (w/v) anhydrous LiCl. The reaction should be carried out under a slow stream of inert gas.

  • Cooling: Cool the solution to 0-5 °C using a low-temperature bath.

  • Addition of Diacid Chloride: Slowly add an equimolar amount of terephthaloyl chloride, dissolved in a small amount of anhydrous DMAc, to the stirred solution via a dropping funnel. A small amount of pyridine can be added as an acid scavenger.

  • Polymerization: Maintain the reaction temperature at 0-5 °C for 2-4 hours, and then allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: Precipitate the polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Washing and Drying: Collect the fibrous polymer precipitate by vacuum filtration. Wash the polymer thoroughly with hot methanol and then with water to remove any unreacted monomers, solvent, and salts. Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol 2: Synthesis of a Poly(amide-imide) via Two-Step Polycondensation

This protocol outlines the synthesis of a poly(amide-imide) by first reacting this compound with an anhydride-containing acid chloride (e.g., trimellitic anhydride acid chloride) to form a diacid, followed by polycondensation with a diamine.

Step 1: Synthesis of the Diacid Monomer

  • React this compound with trimellitic anhydride acid chloride in a polar aprotic solvent like DMAc at room temperature to form a diacid containing an imide linkage.

  • Isolate and purify the resulting diacid monomer by precipitation and recrystallization.

Step 2: Polycondensation

  • Utilize the synthesized diacid and an aromatic diamine (e.g., 4,4'-oxydianiline) in a Yamazaki-Higashi phosphorylation reaction.

  • In a flask, combine the diacid, diamine, anhydrous LiCl, and pyridine in N-Methyl-2-pyrrolidone (NMP).

  • Add triphenyl phosphite as the condensing agent.

  • Heat the reaction mixture to 100-120 °C for 3-6 hours under an inert atmosphere.

  • Precipitate, wash, and dry the resulting poly(amide-imide) as described in Protocol 1.

Data Presentation: Representative Properties

The following tables summarize the expected range of properties for aromatic polyamides and poly(amide-imide)s containing cyano groups, based on literature data for structurally similar polymers.

Table 1: Thermal Properties of Cyano-Functionalized Aromatic Polymers

Polymer TypeGlass Transition Temp. (Tg, °C)10% Weight Loss Temp. (TGA, °C)
Aromatic Polyamide250 - 350> 450
Poly(amide-imide)280 - 380> 500

Table 2: Mechanical Properties of Cyano-Functionalized Aromatic Polymer Films

Polymer TypeTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Aromatic Polyamide90 - 1502.5 - 4.05 - 15
Poly(amide-imide)100 - 1803.0 - 5.05 - 20

Mandatory Visualizations

Diagram 1: General Workflow for Aromatic Polyamide Synthesis

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Monomer This compound + Aromatic Diacid Chloride Solvent Anhydrous DMAc / LiCl Monomer->Solvent Dissolution Reaction Low-Temperature Polycondensation (0-25°C) Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Polymer Solution Washing Washing with Methanol/Water Precipitation->Washing Crude Polymer Drying Vacuum Drying Washing->Drying Purified Polymer FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR TGA Thermogravimetric Analysis Drying->TGA DSC Differential Scanning Calorimetry Drying->DSC Tensile Tensile Testing Drying->Tensile

Caption: Workflow for polyamide synthesis and characterization.

Diagram 2: Logical Relationship in Poly(amide-imide) Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Final Product MonomerA This compound Diacid Diacid-Imide Monomer MonomerA->Diacid MonomerB Trimellitic Anhydride Acid Chloride MonomerB->Diacid MonomerC Aromatic Diamine PAI Poly(amide-imide) MonomerC->PAI Diacid->PAI

Caption: Reactant to product pathway for poly(amide-imide).

Application Note: Reduction of the Cyano Group in Methyl 2-amino-5-cyanobenzoate to Synthesize Methyl 2-amino-5-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This application note details various established protocols for the chemical reduction of the cyano group in Methyl 2-amino-5-cyanobenzoate to the corresponding primary amine, Methyl 2-amino-5-(aminomethyl)benzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other functionalized organic molecules. The protocols provided are intended for researchers, scientists, and professionals in drug development and organic synthesis.

Three primary methods are presented: reduction using Lithium Aluminum Hydride (LAH), a milder reduction using Sodium Borohydride catalyzed by Cobalt(II) Chloride, and catalytic hydrogenation using Raney® Nickel. Each method offers distinct advantages regarding reactivity, selectivity, and operational safety.

Comparative Data of Reduction Methods

The following table summarizes the typical quantitative data associated with each reduction method for aromatic nitriles. These values are representative and may vary based on the specific reaction scale and conditions.

Reduction MethodKey ReagentsTypical Reaction TimeTypical Yield (%)Key Considerations
Method 1 Lithium Aluminum Hydride (LiAlH₄), THF4-12 hours85-95%Highly reactive and pyrophoric; requires stringent anhydrous conditions. Not suitable for large-scale reactions due to safety concerns.[1]
Method 2 Sodium Borohydride (NaBH₄), Cobalt(II) Chloride (CoCl₂)2-6 hours80-90%Milder and safer alternative to LiAlH₄.[2][3][4] The in-situ generated cobalt boride is an effective catalyst.[5]
Method 3 Raney® Nickel, Hydrogen Gas (H₂)6-24 hours70-90%Requires specialized high-pressure hydrogenation equipment. The catalyst can be pyrophoric. Ammonia is often used to suppress secondary amine formation.[6]

Experimental Protocols

Method 1: Reduction with Lithium Aluminum Hydride (LAH)

This protocol describes the reduction of the cyano group using the powerful reducing agent, Lithium Aluminum Hydride.[1][7][8][9]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • 10% Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Brine solution

  • Celite®

Procedure:

  • To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0°C using an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0°C.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume), followed by 10% NaOH solution (1.5 volumes), and finally water (3 volumes).[1]

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with Ethyl Acetate.

  • Separate the organic layer from the filtrate. Wash the organic layer sequentially with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain pure Methyl 2-amino-5-(aminomethyl)benzoate.

Method 2: Reduction with Sodium Borohydride and Cobalt(II) Chloride

This method provides a safer alternative to LAH, utilizing a combination of sodium borohydride and cobalt(II) chloride.[2][3][4][5]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O)

  • Methanol

  • Deionized Water

  • Ethyl Acetate

  • Brine solution

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) and Cobalt(II) Chloride hexahydrate (0.5 equivalents) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Sodium Borohydride (5 equivalents) portion-wise to the stirred solution. A black precipitate of cobalt boride will form, accompanied by hydrogen gas evolution.[5]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully add water to quench any remaining NaBH₄.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with Ethyl Acetate (3 x volumes).

  • Combine the organic extracts and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Method 3: Catalytic Hydrogenation with Raney® Nickel

This protocol employs catalytic hydrogenation, a common industrial method for nitrile reduction.

Materials:

  • This compound

  • Raney® Nickel (catalytic amount, typically 5-10 wt%)

  • Ethanol or Methanol

  • Ammonia solution (optional, to suppress secondary amine formation)[6]

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a high-pressure hydrogenation vessel, add this compound (1 equivalent) and the solvent (e.g., ethanol).

  • If desired, add a solution of ammonia in the reaction solvent.

  • Carefully add the Raney® Nickel catalyst under an inert atmosphere.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 3-5 atm).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 6-24 hours. Monitor the reaction progress by observing hydrogen uptake and TLC analysis.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Visualizations

experimental_workflow start This compound (Starting Material) method1 Method 1: LiAlH₄ Reduction start->method1 method2 Method 2: NaBH₄ / CoCl₂ Reduction start->method2 method3 Method 3: Catalytic Hydrogenation (Raney® Ni, H₂) start->method3 workup Quenching, Extraction, & Purification method1->workup Anhydrous THF method2->workup Methanol method3->workup Ethanol/Methanol product Methyl 2-amino-5-(aminomethyl)benzoate (Final Product) workup->product

Caption: Experimental workflow for the reduction of this compound.

References

Methyl 2-amino-5-cyanobenzoate: A Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

Methyl 2-amino-5-cyanobenzoate is a versatile building block in organic synthesis, serving as a crucial intermediate in the creation of a wide array of bioactive molecules.[1][2][3] Its unique structure, featuring an aromatic amine, a methyl ester, and a cyano group, allows for diverse chemical transformations, making it a valuable starting material for the synthesis of pharmaceuticals and agrochemicals.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, with a focus on quinazoline and quinazolinone derivatives known for their therapeutic potential.

Key Applications in Bioactive Molecule Synthesis

This compound is a key precursor for the synthesis of various heterocyclic compounds, most notably quinazolines and quinazolinones. These scaffolds are present in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and analgesic properties.[3][4][5][6][7][8] The presence of the cyano group offers a strategic point for further chemical modifications, allowing for the introduction of diverse functionalities to modulate the biological activity of the final compounds.

Synthesis of Bioactive Quinazolinone Derivatives

One of the most significant applications of this compound is in the synthesis of quinazolinone derivatives. These compounds have shown promise in various therapeutic areas. For instance, certain quinazolinone derivatives synthesized from analogous precursors have demonstrated significant anticancer activity against cell lines such as HeLa and MDA-MB231.[4][5][6][7] Others have exhibited potent anticonvulsant effects in preclinical models.[8][9][10][11][12]

Quantitative Biological Activity Data

The following table summarizes the biological activity of representative quinazolinone derivatives synthesized from precursors structurally related to this compound. This data highlights the potential for developing potent therapeutic agents from this versatile building block.

Compound ClassBioactivityModelMeasurementValue (µM or mg/kg)Reference
Quinazolinone DerivativesAnticancerHeLa CellsIC501.85 - 2.81[4][5][6][7]
Quinazolinone DerivativesAnticancerMDA-MB231 CellsIC501.85 - 2.81[4][5][6][7]
Quinazolinone DerivativesAnticonvulsantMES TestED5028.90 - 56.40[8]

Experimental Protocols

This section provides detailed protocols for the synthesis of bioactive quinazolinone derivatives, adapted from established methods for structurally similar starting materials.

Protocol 1: Synthesis of 6-Cyanoquinazolin-4(3H)-one via Niementowski Reaction

This protocol describes the synthesis of a foundational quinazolinone structure from this compound.

Workflow for Niementowski Reaction

start Start: this compound + Formamide heat Heat at 130-150°C (4-6 hours) start->heat cool Cool to Room Temperature heat->cool precipitate Pour into Ice-Cold Water cool->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry purify Purify by Recrystallization (e.g., from Ethanol) dry->purify end_product End Product: 6-Cyanoquinazolin-4(3H)-one purify->end_product start Start: this compound + Primary Amine in DMF microwave Microwave Irradiation (120-150°C, 15-30 min) start->microwave cool Cool to Room Temperature microwave->cool remove_solvent Remove Solvent under Reduced Pressure cool->remove_solvent purify Purify by HPLC or Column Chromatography remove_solvent->purify end_product End Product: N-Substituted 6-Cyanoquinazolin-4(3H)-one purify->end_product EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates Quinazolinone Quinazolinone Derivative Quinazolinone->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

References

Application Notes: Synthesis of Phosphodiesterase 5 (PDE5) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphodiesterase 5 (PDE5) inhibitors are a class of drugs primarily used to treat erectile dysfunction (ED) and pulmonary hypertension.[1] These compounds act by selectively inhibiting the cGMP-specific phosphodiesterase type 5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature.[2][3] By increasing intracellular levels of cGMP, these inhibitors promote smooth muscle relaxation and vasodilation.[2][4] The most well-known PDE5 inhibitors include sildenafil (Viagra®), tadalafil (Cialis®), and vardenafil (Levitra®).[1][5] This document provides an overview of the PDE5 signaling pathway and detailed protocols for the synthesis of these key inhibitors, aimed at researchers, scientists, and professionals in drug development.

Mechanism of Action: The PDE5 Signaling Pathway

The physiological process of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the synthesis of cGMP from guanosine triphosphate (GTP).[6] cGMP acts as a second messenger, activating cGMP-dependent protein kinase G (PKG), which leads to a cascade of events causing the relaxation of smooth muscle in the corpus cavernosum and increased blood flow.[6][7]

PDE5 terminates this signaling cascade by hydrolyzing cGMP to its inactive form, 5'-GMP.[3][6] PDE5 inhibitors block this degradation, leading to an accumulation of cGMP and thus enhancing the erectile response.[2][6]

PDE5_Signaling_Pathway cluster_activation Activation Pathway cluster_inhibition Inhibition Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes from GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to GMP 5'-GMP (Inactive) PDE5->GMP Produces PDE5_Inhibitor PDE5 Inhibitor (e.g., Sildenafil) PDE5_Inhibitor->PDE5 Inhibits

Caption: The Nitric Oxide/cGMP signaling pathway and the role of PDE5 inhibitors.

Synthesis of Sildenafil

Sildenafil was the first orally active PDE5 inhibitor approved for the treatment of ED.[5] Its synthesis has evolved from an initial linear medicinal chemistry route to a more efficient and convergent commercial process, improving overall yield and reducing the use of hazardous materials late in the synthesis.[8][9]

Experimental Protocol: Improved Chlorosulfonation and Amination

This protocol describes a key step in an improved synthesis of sildenafil, involving the reaction of the pyrazolopyrimidinone core with a chlorosulfonating agent, followed by reaction with N-methylpiperazine.[10]

  • Chlorosulfonation:

    • To 50 mL of chlorosulfonic acid, add 25 g (80.13 mmol) of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one portion-wise at 0–10 °C.

    • Add 9.53 g (80.13 mmol) of thionyl chloride to the mixture.

    • Raise the temperature to 20–30 °C and stir for 4 hours.

    • Slowly pour the reaction mass onto approximately 500 g of ice.

    • Extract the product with 250 mL of dichloromethane.

    • Wash the organic layer with 100 mL of 5% w/w aqueous sodium bicarbonate. The resulting dichloromethane layer containing the sulfonyl chloride intermediate is used directly in the next step.[10]

  • Amination:

    • To the dichloromethane solution from the previous step, add 9.6 g (96 mmol) of N-methylpiperazine.

    • Stir the reaction mixture for 1 hour at 20–25 °C.

    • Wash the reaction mass with 100 mL of 5% w/w aqueous sodium bicarbonate, followed by 100 mL of demineralized water.[10]

    • Concentrate the dichloromethane layer at <50 °C.

    • Add methanol to the residue to crystallize the sildenafil base.

    • Filter the product and dry at 55–60 °C under vacuum to yield pure sildenafil.[10]

  • Salt Formation (Optional):

    • Dissolve 50 g of sildenafil base in 850 ml of acetone at 55°C.[2]

    • Slowly add a solution of 20 g of citric acid in 100 ml of acetone over 45 minutes.[2]

    • Maintain the mixture for 30 minutes, then cool, filter, and dry to obtain sildenafil citrate.[2]

Data Presentation: Sildenafil Synthesis Yields
Synthetic RouteKey FeaturesOverall YieldReference
Initial Medicinal Chemistry RouteLinear, 9 steps; late-stage chlorosulfonation.~27.6%[8][11]
Improved Commercial RouteConvergent; early-stage chlorosulfonation.~47.8% - 51.7%[11]
Facile ChlorosulfonationUse of thionyl chloride with chlorosulfonic acid.~90% (for amination step)[10]

Workflow: Optimized Sildenafil Synthesis

Sildenafil_Synthesis Start 2-Ethoxybenzoic Acid Step1 Chlorosulfonation & Thionyl Chloride Start->Step1 Intermediate1 Pyrazolopyrimidinone Core Step3 Cyclization Intermediate1->Step3 Intermediate2 Sulfonyl Chloride Intermediate Step2 Reaction with 1-Methylpiperazine Intermediate2->Step2 SildenafilBase Sildenafil Base Step4 Salt Formation with Citric Acid SildenafilBase->Step4 End Sildenafil Citrate Step1->Intermediate1 Earlier in convergent route Step2->SildenafilBase Step3->Intermediate2 Formation of core structure Step4->End

Caption: Convergent synthesis workflow for Sildenafil Citrate.

Synthesis of Tadalafil

Tadalafil features a unique β-carboline structure, and its synthesis critically relies on a stereoselective Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal.[12][13]

Experimental Protocol: Tadalafil Synthesis

This protocol details the final cyclization step to form tadalafil from the chloroacetylated intermediate.

  • Preparation of Intermediate:

    • The cis-intermediate, (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate, is prepared via a Pictet-Spengler reaction followed by chloroacetylation.[12][13]

  • Aminolysis and Cyclization:

    • Take 30 g of the cis-chloroacetyl intermediate and dissolve it in 450 ml of methanol.[13]

    • Heat the mixture to 35–40 °C.

    • Add 27 ml of 40% aqueous methylamine solution.[13]

    • Stir the reaction mixture at 50–55 °C for 5 hours.

    • Cool the mixture to 10–15 °C and continue stirring for 30 minutes to facilitate precipitation.[13]

    • Filter the resulting solid and dry to afford tadalafil.

Data Presentation: Tadalafil Synthesis
Step / SolventReagentsTemperatureTimeYieldPurityReference
Cyclization (Ethyl Acetate)TDCl, Methylamine~90 °C~6 hours90%99.93%[14]
Cyclization (Butyl Acetate)TDCl, Methylamine20 °C - 60 °C~2 days87-90%99.9%[14]
Alternative AmidationDCC, HOBt, Sarcosine EsterN/AN/A85%>98%[15]

Workflow: Tadalafil Synthesis

Tadalafil_Synthesis Start1 D-Tryptophan Methyl Ester Step1 Pictet-Spengler Reaction Start1->Step1 Start2 Piperonal Start2->Step1 Intermediate1 cis-Tetrahydro- β-carboline Step2 Chloroacetylation (Chloroacetyl Chloride) Intermediate1->Step2 Intermediate2 Chloroacetylated Intermediate Step3 Aminolysis & Cyclization (Aqueous Methylamine) Intermediate2->Step3 End Tadalafil Step1->Intermediate1 Step2->Intermediate2 Step3->End

Caption: Key steps in the stereoselective synthesis of Tadalafil.

Synthesis of Vardenafil

Vardenafil is a potent PDE5 inhibitor characterized by an imidazotriazinone core structure. Its synthesis often involves building this heterocyclic system through a series of condensation and cyclization reactions.[16][17]

Experimental Protocol: Vardenafil Synthesis

This protocol describes the chlorosulfonation of the imidazotriazinone core and subsequent amidation with N-ethylpiperazine.[18]

  • Chlorosulfonation:

    • Charge 28 ml of chlorosulfonic acid into a round-bottom flask and cool to 0–5 °C.[18]

    • Add 14 g of 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][2][6][11]-triazin-4-one at approximately 2 °C.

    • Raise the temperature to about 22 °C and maintain for 45 minutes.[18]

    • Slowly quench the reaction mixture into ice.

    • Add 350 ml of dichloromethane, stir for 25 minutes, then add 150 ml of water and stir for another 10 minutes.

    • Separate the organic and aqueous layers.[18]

  • Amination:

    • Cool the organic layer from the previous step to -3 °C.

    • Add 10.4 ml of N-ethylpiperazine diluted with 15 ml of dichloromethane at -3 °C.[18]

    • Allow the temperature to rise to 25 °C and maintain for 45 minutes.

    • Wash the reaction mixture twice with 70 ml of water each time.

    • Distill off the organic solvent completely.

    • Add 98 ml of 4% aqueous acetone to the residue and heat to 55 °C for dissolution.

    • Cool the solution to 2 °C and maintain for 1 hour to crystallize the product.

    • Filter, wash with pre-cooled 4% aqueous acetone, and dry the solid to afford vardenafil free base.[18]

Data Presentation: Vardenafil Synthesis Yields
Synthetic RouteKey FeaturesOverall YieldPurityReference
Patent Route (WO99/24433)Chlorosulfonation with excess acid, solid intermediate isolation.91% (sulfochloride step)N/A[19]
Improved Convergent RouteEarly-stage chlorosulfonation, later-stage cyclization.~45% (over 7 steps)99.2% (HPLC)[17]
Anhydrous Method (US9845328B2)Anhydrous chlorosulfonation and amidation.20-35% increase over prior artHigh[19]

Workflow: Vardenafil Synthesis

Vardenafil_Synthesis Start1 D,L-Alanine Step1 Acylation & Nucleophilic Addition Start1->Step1 Start2 2-Ethoxybenzamidine Hydrochloride Step2 Condensation & Cyclization Reactions Start2->Step2 Intermediate1 Imidazotriazinone Core Step3 Chlorosulfonation Intermediate1->Step3 Intermediate2 Sulfonyl Chloride Intermediate Step4 Amidation with N-ethylpiperazine Intermediate2->Step4 End Vardenafil Hydrochloride Step1->Step2 Step2->Intermediate1 Step3->Intermediate2 Step5 Salt Formation Step4->Step5 Step5->End

Caption: General synthetic workflow for Vardenafil Hydrochloride.

Characterization and Analysis

The identity, purity, and potency of synthesized PDE5 inhibitors must be rigorously confirmed.

  • Structural Confirmation: Techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are used to confirm the chemical structure of the final compounds and intermediates.[10][20]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the synthesized active pharmaceutical ingredient (API).[10][21] Thin-Layer Chromatography (TLC) can be used for rapid screening.

  • Potency and Selectivity: The biological activity is determined using in vitro enzyme inhibition assays, which measure the concentration of the inhibitor required to reduce PDE5 enzyme activity by 50% (IC₅₀).[22] These assays are crucial for confirming the compound's potency and can also be used to assess its selectivity against other PDE isozymes (e.g., PDE6, PDE11).[23][24]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-amino-5-cyanobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent synthetic strategies involve a two-step process starting from a substituted anthranilate. The general approach is the halogenation of the aromatic ring, followed by a cyanation reaction. A common starting material is Methyl 2-aminobenzoate, which is first brominated to yield Methyl 2-amino-5-bromobenzoate. This intermediate is then converted to the final product via a copper or palladium-catalyzed cyanation.[1][2]

Q2: I am observing a low yield in the bromination of Methyl 2-aminobenzoate. What are the potential causes and solutions?

Low yields in the bromination step are often due to suboptimal reaction conditions or the formation of side products. Key factors to consider are:

  • Reaction Temperature: The bromination of activated aromatic rings like Methyl 2-aminobenzoate is highly exothermic. Poor temperature control can lead to the formation of di-substituted byproducts, such as Methyl 2-amino-3,5-dibromobenzoate. It is crucial to maintain a low reaction temperature, typically between 0-15°C, and to add the brominating agent slowly and in a controlled manner.[1][3]

  • Choice of Brominating Agent: While liquid bromine is effective, N-Bromosuccinimide (NBS) can be a milder and more selective brominating agent, potentially reducing the formation of over-brominated impurities.

  • Purity of Starting Material: Ensure the Methyl 2-aminobenzoate is of high purity, as impurities can interfere with the reaction.

Q3: My cyanation reaction of Methyl 2-amino-5-bromobenzoate is not proceeding to completion. How can I improve the conversion?

Incomplete cyanation can be a significant challenge. Here are several factors to investigate:

  • Catalyst Activity (Copper-Catalyzed): In the Rosenmund-von Braun reaction, the quality of the copper(I) cyanide (CuCN) is critical. Ensure it is fresh and has not been excessively exposed to air and moisture, which can lead to deactivation.

  • Catalyst Poisoning (Palladium-Catalyzed): Cyanide ions can act as a poison to palladium catalysts by strongly coordinating to the metal center and inhibiting the catalytic cycle.[4] Using a less soluble cyanide source, like zinc cyanide (Zn(CN)₂), or the slow addition of the cyanide reagent can mitigate this issue.

  • Reaction Temperature: Cyanation reactions, particularly with copper catalysts, often require high temperatures (typically 150-200°C) to proceed at a reasonable rate.[2] If the reaction is sluggish, a gradual increase in temperature may be necessary.

  • Solvent Choice: High-boiling polar aprotic solvents such as DMF, NMP, or DMAc are commonly used to facilitate the dissolution of reagents and to reach the required reaction temperatures.[2] Ensure the solvent is anhydrous, as water can interfere with the reaction.

Q4: I am struggling with the purification of the final product, this compound. What are the recommended procedures?

Purification can be challenging due to the presence of residual metal catalysts and potential side products.

  • Removal of Copper: After a copper-catalyzed reaction, the crude product is often contaminated with copper salts. Washing the crude product with an aqueous ammonia solution can help to complex and remove residual copper.[2]

  • Column Chromatography: If significant impurities are present, purification by column chromatography on silica gel is an effective method. A gradient of ethyl acetate in hexanes is a typical solvent system.

  • Recrystallization: Recrystallization from a suitable solvent, such as methanol or ethanol, can be used to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion in Cyanation Inactive catalyst (CuCN or Pd complex).Use fresh, high-purity catalyst. For Pd-catalyzed reactions, consider preparing the catalyst in situ.
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for decomposition.
Poor solubility of reagents.Ensure a suitable high-boiling polar aprotic solvent (DMF, NMP) is used and that the mixture is well-stirred.
Formation of a Dark Tar-like Substance Reaction temperature is too high, leading to decomposition.Optimize the reaction temperature by running small-scale trials at slightly lower temperatures.
Presence of oxygen in a Pd-catalyzed reaction.Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time or temperature. Consider adding a slight excess of the cyanide reagent.
Product is Difficult to Filter Product has an oily or gummy consistency.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Cooling the mixture in an ice bath may also help.

Data Presentation

Table 1: Comparison of Yields for the Cyanation of Methyl 2-amino-5-bromobenzoate

Catalyst SystemCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
CuCNCuCNNMP170488.2[2]
Pd₂(dba)₃ / t-Bu₃PNaCNTHF85-95[4]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-amino-5-bromobenzoate

This protocol describes the bromination of Methyl 2-aminobenzoate.

Materials:

  • Methyl 2-aminobenzoate

  • Glacial Acetic Acid

  • Bromine

  • Benzene

  • 10% Sodium Carbonate solution

Procedure:

  • Dissolve Methyl 2-aminobenzoate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 15°C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution over 1 hour, maintaining the temperature at 15°C.

  • After the addition is complete, continue to stir the mixture at 15°C for an additional hour.

  • Filter the resulting precipitate and wash it with cold benzene.

  • The crude product can be purified by recrystallization. For instance, the crude material can be dissolved in boiling water containing a small amount of hydrochloric acid, filtered hot to remove insoluble di-bromo by-product, and the desired mono-bromo product will crystallize upon cooling.[1]

Protocol 2: Synthesis of this compound (Rosenmund-von Braun Reaction)

This protocol details the copper-catalyzed cyanation of Methyl 2-amino-5-bromobenzoate.

Materials:

  • Methyl 2-amino-5-bromobenzoate

  • Copper(I) cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Aqueous Ammonia solution

  • Water

Procedure:

  • To a round-bottom flask, add Methyl 2-amino-5-bromobenzoate, copper(I) cyanide, and N-methyl-2-pyrrolidinone (NMP).

  • Heat the mixture to 170°C with stirring for 4 hours under an inert atmosphere.

  • Cool the reaction mixture to 120°C and slowly add hot water (90°C).

  • Filter the resulting suspension and wash the solid with aqueous ammonia (e.g., 12% solution) and then with water.

  • Dry the solid product under vacuum at 50°C. The final product is obtained as a grey solid.[2]

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_intermediate Intermediate cluster_step2 Step 2: Cyanation cluster_final Final Product Methyl 2-aminobenzoate Methyl 2-aminobenzoate Bromination Bromination (Br₂, Acetic Acid) Methyl 2-aminobenzoate->Bromination Methyl 2-amino-5-bromobenzoate Methyl 2-amino-5-bromobenzoate Bromination->Methyl 2-amino-5-bromobenzoate Cyanation Cyanation (CuCN or Pd catalyst) Methyl 2-amino-5-bromobenzoate->Cyanation This compound This compound Cyanation->this compound TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield in Cyanation Step Catalyst Catalyst Deactivation LowYield->Catalyst Temp Suboptimal Temperature LowYield->Temp Solvent Incorrect Solvent/Moisture LowYield->Solvent FreshCatalyst Use fresh catalyst / Check for purity Catalyst->FreshCatalyst OptimizeTemp Optimize reaction temperature Temp->OptimizeTemp AnhydrousSolvent Use anhydrous high-boiling polar solvent Solvent->AnhydrousSolvent

References

Technical Support Center: Purification of Crude Methyl 2-amino-5-cyanobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude Methyl 2-amino-5-cyanobenzoate by recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of this compound, offering potential solutions and preventative measures.

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which is a moderately polar molecule, suitable solvents to investigate include:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Solvent Mixtures: A combination of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like water or hexanes) can be effective. The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes slightly cloudy. The solution is then reheated to clarify and allowed to cool slowly.

A systematic approach to solvent selection is recommended, starting with small-scale trials.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is common for compounds with low melting points or when the solution is too concentrated or cooled too quickly. To address this:

  • Reduce Supersaturation: Add a small amount of additional hot solvent to the oiled mixture to redissolve the oil, then allow it to cool more slowly.

  • Slow Cooling: Ensure the solution cools to room temperature gradually before transferring it to an ice bath. Insulating the flask can help slow the cooling rate.

  • Seed Crystals: If available, add a small seed crystal of pure this compound to the cooled, saturated solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.

  • Solvent System Modification: Experiment with a different solvent or a solvent mixture.

Q3: No crystals are forming, even after cooling the solution in an ice bath. What is the problem?

A3: A lack of crystal formation is typically due to one of two reasons:

  • Too Much Solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form. To remedy this, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, try adding a seed crystal or scratching the inside of the flask.

Q4: The recovered yield of my purified product is very low. How can I improve it?

A4: A low recovery yield can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature Crystallization: If the product crystallizes in the filter funnel during hot filtration, you will lose a portion of your product. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration. Adding a slight excess of hot solvent (5-10%) before filtration can also help.

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. Cooling in an ice-water bath after slow cooling to room temperature is recommended.

  • Washing with an Inappropriate Solvent: When washing the filtered crystals, use a small amount of the ice-cold recrystallization solvent to minimize redissolving the product.

Q5: The color of my product is off-white or yellowish, not pure white. How can I remove colored impurities?

A5: A pale yellow color is the expected appearance of this compound.[1] However, darker coloration may indicate the presence of impurities, possibly due to oxidation of the amino group, a common issue with anthranilate derivatives.[2]

  • Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.

  • Avoid Prolonged Heating: Overheating or prolonged heating can lead to decomposition and discoloration.

  • Inert Atmosphere: If oxidation is a concern, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. The following table provides a qualitative guide to the solubility of compounds structurally similar to this compound in common organic solvents. This information can be used as a starting point for solvent screening.

SolventPolarityExpected Solubility of this compoundSuitability for Recrystallization
WaterHighPoorly solubleGood as an anti-solvent in a mixed solvent system.
MethanolHighSolublePotentially suitable, but may have high solubility at room temperature, leading to lower yields.
EthanolHighSolubleA good candidate for recrystallization, often used for substituted anthranilates.[3]
Ethyl AcetateMediumSolubleA good candidate, as ester groups often dissolve well in ester solvents.[4]
AcetoneMediumSolubleMay be a suitable solvent.
TolueneLowSparingly solubleMay be suitable, particularly for removing non-polar impurities.
HexanesLowInsolubleGood as an anti-solvent in a mixed solvent system.

Experimental Protocols

General Protocol for the Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the crude material and the specific equipment used.

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system. For this example, we will use ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with gentle swirling. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel. Quickly filter the hot solution to remove any insoluble impurities and activated carbon.

  • Crystallization: Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

  • Characterization: Determine the melting point and yield of the purified product. The reported melting point of this compound is in the range of 120-126 °C.[1]

Mandatory Visualization

Below is a troubleshooting workflow for the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes ts1 Too Much Solvent? Evaporate Some Solvent crystals_form->ts1 No ts2 Supersaturated? Add Seed Crystal/Scratch crystals_form->ts2 Still No oiling_out->crystals_form No ts3 Cooling Too Fast? Add More Solvent, Cool Slowly oiling_out->ts3 Yes check_purity Check Purity/Yield filter_dry->check_purity success Successful Purification check_purity->success Good ts4 Low Yield? Minimize Solvent, Use Cold Wash check_purity->ts4 Low Yield ts5 Impure? Re-recrystallize, Use Charcoal check_purity->ts5 Impure ts1->cool ts2->cool ts3->dissolve ts4->start ts5->start

Caption: Troubleshooting workflow for recrystallization.

References

Common impurities in Methyl 2-amino-5-cyanobenzoate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-cyanobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: The most common impurities are typically related to the synthetic route, which commonly involves the cyanation of Methyl 2-amino-5-bromobenzoate. These include:

  • Starting Material: Unreacted Methyl 2-amino-5-bromobenzoate.

  • Hydrolysis Products: 2-Amino-5-cyanobenzoic acid, formed by the hydrolysis of the methyl ester.

  • Decarboxylation Product: 4-Aminobenzonitrile, which can arise from the decarboxylation of 2-amino-5-cyanobenzoic acid, especially at elevated temperatures.[1][2][3][4][5]

  • Side-reaction Products from Cyanation: Byproducts from the Rosenmund-von Braun reaction, which can be complex and may include compounds where the bromo group is replaced by hydrogen (hydro-debromination).[6][7]

  • Nitrile Hydrolysis Product: 2-Amino-5-carbamoylbenzoic acid methyl ester, from partial hydrolysis of the nitrile group.[8][9][10][11][12]

Q2: What is the typical appearance of pure this compound?

A2: Pure this compound is typically an off-white to light yellow solid. Darker colors, such as brown or tan, may indicate the presence of impurities, possibly from the copper catalyst used in the cyanation reaction or from degradation products.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or phosphoric acid) is a common starting point.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[15]

  • Mass Spectrometry (MS): To identify the molecular weights of the main compound and any impurities.

  • Gas Chromatography (GC): Can be used if the compound and its impurities are thermally stable and volatile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: The final product has a persistent brown or greenish color.
  • Possible Cause: Residual copper salts from the cyanation reaction (e.g., Rosenmund-von Braun reaction).[6][7][16][17]

  • Solution:

    • Aqueous Ammonia Wash: During the workup, wash the organic layer containing the product with a dilute aqueous ammonia solution. Ammonia forms a water-soluble complex with copper(II) ions (cuprammonium ion, [Cu(NH₃)₄]²⁺), which is deep blue and can be effectively removed in the aqueous phase.

    • Chelating Agent Wash: Washing with an aqueous solution of a chelating agent like EDTA can also effectively remove residual copper ions.

    • Filtration through a Short Plug of Silica Gel: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel. The polar copper salts will often be retained on the silica.

Issue 2: The reaction is incomplete, and a significant amount of Methyl 2-amino-5-bromobenzoate remains.
  • Possible Cause 1: Insufficient reaction time or temperature for the cyanation reaction.

  • Solution 1: Monitor the reaction progress by TLC or HPLC. If the reaction has stalled, consider increasing the reaction temperature (if thermally stable) or extending the reaction time.

  • Possible Cause 2: Deactivation of the catalyst or cyanide source.

  • Solution 2: Ensure that the reagents are of high quality and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 3: Difficulty in removing 2-Amino-5-cyanobenzoic acid impurity by recrystallization.
  • Possible Cause: The carboxylic acid impurity may have similar solubility to the desired ester product in some organic solvents.

  • Solution:

    • Aqueous Bicarbonate Wash: Before recrystallization, dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate. The basic bicarbonate solution will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

    • Column Chromatography: If the bicarbonate wash is not sufficiently effective, column chromatography can be used. The more polar carboxylic acid will have a lower Rf value and can be separated from the less polar ester.

Data Presentation

Table 1: Common Impurities and their Identification

Impurity NameChemical StructureFormation PathwayKey Analytical Signature
Methyl 2-amino-5-bromobenzoateBr-C₆H₃(NH₂)-COOCH₃Incomplete cyanation reactionIsotopic pattern for bromine in MS (M, M+2 in ~1:1 ratio)
2-Amino-5-cyanobenzoic acidNC-C₆H₃(NH₂)-COOHHydrolysis of the methyl esterBroad singlet for the carboxylic acid proton (>10 ppm) in ¹H NMR; Disappearance of the methyl ester singlet (~3.8 ppm)
4-AminobenzonitrileNC-C₆H₄-NH₂Decarboxylation of 2-amino-5-cyanobenzoic acidAbsence of the carboxyl/ester group signals in NMR and IR
2-Amino-5-carbamoylbenzoic acid methyl esterH₂NOC-C₆H₃(NH₂)-COOCH₃Partial hydrolysis of the nitrile groupPresence of amide N-H protons in ¹H NMR and a C=O stretch for the amide in IR spectroscopy

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes). The ideal solvent will dissolve the compound when hot but have low solubility when cold. Methanol is a commonly used solvent for this compound.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities in the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point. Adjust the ratio to achieve an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack the column with silica gel as a slurry in the non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Synthesis_and_Impurities start Methyl 2-amino-5-bromobenzoate (Starting Material) product This compound (Desired Product) start->product Cyanation (e.g., CuCN) impurity1 Unreacted Starting Material start->impurity1 Incomplete Reaction impurity2 2-Amino-5-cyanobenzoic acid (Hydrolysis) product->impurity2 Hydrolysis (H₂O) impurity4 2-Amino-5-carbamoylbenzoic acid methyl ester (Nitrile Hydrolysis) product->impurity4 Partial Nitrile Hydrolysis impurity3 4-Aminobenzonitrile (Decarboxylation) impurity2->impurity3 Decarboxylation (Heat)

Caption: Synthesis pathway and common impurity formation.

Troubleshooting_Workflow start Crude Product Analysis check_color Discolored Product? start->check_color check_purity Purity < 98% by HPLC? check_color->check_purity No wash_ammonia Wash with aq. NH₃ or EDTA check_color->wash_ammonia Yes bicarb_wash Wash with aq. NaHCO₃ check_purity->bicarb_wash Yes (Acidic Impurity) column_chrom Column Chromatography check_purity->column_chrom Yes (Multiple Impurities) final_product Pure Product check_purity->final_product No wash_ammonia->check_purity recrystallize Recrystallization bicarb_wash->recrystallize column_chrom->final_product recrystallize->final_product

Caption: Troubleshooting workflow for purification.

References

Overcoming poor solubility of Methyl 2-amino-5-cyanobenzoate in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-cyanobenzoate, focusing on challenges related to its solubility in reaction media.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent. What are the first steps I should take?

A1: Initially, confirm the purity of your this compound, as impurities can significantly impact solubility. Subsequently, ensure your solvent is dry and of an appropriate grade for your reaction. Gentle heating and agitation (stirring or sonication) can often facilitate dissolution. If the compound remains insoluble, a systematic solvent screening is recommended to identify a more suitable reaction medium.

Q2: What are some recommended solvents for this compound?

A2: While quantitative solubility data is limited, literature reports successful reactions using this compound in a variety of common organic solvents. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are often effective. Alcohols like methanol (MeOH) and ethanol (EtOH), as well as esters like ethyl acetate (EtOAc), have also been employed. For less polar systems, tetrahydrofuran (THF) and toluene can be considered, although solubility may be more limited.

Q3: I've tried several solvents with limited success. What other strategies can I employ to improve solubility?

A3: If single-solvent systems are inadequate, consider using a co-solvent system. Adding a small amount of a high-polarity solvent in which the compound is more soluble (e.g., DMF or DMSO) to a less polar bulk solvent can significantly enhance overall solubility. Another approach is to increase the reaction temperature, as solubility of solids in liquids generally increases with temperature. However, ensure that the elevated temperature does not negatively impact your reactants or lead to undesired side reactions.

Q4: Can pH be adjusted to improve the solubility of this compound?

A4: Yes, adjusting the pH can influence the solubility of this compound. The presence of the amino group means that in acidic conditions, it can be protonated to form a more polar and potentially more soluble salt. However, this strategy is highly dependent on the stability of your other reagents and the specific reaction conditions. A small-scale test is advisable to determine if pH modification is a viable option for your system.

Q5: Are there any known incompatibilities or stability issues with this compound in certain solvents?

A5: this compound is generally stable under typical organic reaction conditions. However, prolonged heating in protic solvents, especially in the presence of strong acids or bases, could potentially lead to hydrolysis of the methyl ester functionality. It is always good practice to monitor reaction progress by techniques like TLC or LC-MS to check for any degradation of the starting material.

Data Presentation: Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventFormulaTypeSolubility (at approx. 25 °C)Notes
WaterH₂OProtic0.397 mg/mL (Calculated)[1][2]Predicted value. Considered "soluble" on the LogS scale.[1][2] Another calculated value suggests lower solubility (0.0413 mg/mL).[1]
N,N-DimethylformamideC₃H₇NOPolar AproticSolubleCommonly used in reactions involving this compound, suggesting good solubility.
Dimethyl sulfoxideC₂H₆OSPolar AproticSolubleAnother high-polarity solvent frequently used, indicating good solubility.
AcetonitrileC₂H₃NPolar AproticModerately SolubleOften used as a reaction solvent.
MethanolCH₃OHProticModerately SolubleUsed in syntheses with this compound.
EthanolC₂H₅OHProticModerately SolubleEmployed in various reaction setups.
Ethyl AcetateC₄H₈O₂Polar AproticSparingly SolubleUsed for extraction and chromatography, suggesting some solubility.
TetrahydrofuranC₄H₈OPolar AproticSparingly SolubleUtilized in specific reaction conditions.
DichloromethaneCH₂Cl₂HalogenatedSparingly SolubleMentioned in patent literature for reactions.
TolueneC₇H₈NonpolarPoorly SolubleMay require heating to achieve dissolution.

Note: "Soluble," "Moderately Soluble," "Sparingly Soluble," and "Poorly Soluble" are qualitative descriptors based on observations from synthetic procedures in the literature. Quantitative values are provided where available.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To qualitatively assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., DMF, DMSO, ACN, MeOH, EtOH, EtOAc, THF, Toluene)

  • Small vials (e.g., 1-dram vials) with caps

  • Magnetic stir bar or vortex mixer

  • Spatula

Procedure:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Add 1 mL of the first solvent to be tested.

  • Cap the vial and agitate the mixture vigorously at room temperature for 2-3 minutes using a vortex mixer or by vigorous shaking.

  • Visually inspect the vial against a dark background. Note whether the solid has completely dissolved, partially dissolved, or remained insoluble.

  • If the solid has not fully dissolved, gently heat the vial (e.g., in a warm water bath up to 50 °C) and continue to agitate. Observe any changes in solubility with increased temperature.

  • Record your observations for each solvent tested, categorizing the solubility as "Soluble," "Sparingly Soluble," or "Insoluble" at both room temperature and with heating.

  • Repeat the process for each solvent you wish to screen.

Protocol 2: Optimization of a Co-solvent System

Objective: To determine an effective co-solvent ratio for a reaction where this compound has poor solubility in the primary solvent.

Materials:

  • This compound

  • Primary (bulk) reaction solvent (e.g., Toluene)

  • Co-solvent with high dissolving power (e.g., DMF)

  • Graduated cylinders or pipettes

  • Stir plate and magnetic stir bar

  • Reaction vessel

Procedure:

  • Add the required amount of this compound to the reaction vessel.

  • Add the bulk of the primary solvent (e.g., 80% of the total planned volume).

  • Begin stirring the mixture at the intended reaction temperature.

  • Slowly add the co-solvent dropwise or in small increments (e.g., 1-2% of the total volume at a time).

  • Continue adding the co-solvent until the this compound is fully dissolved.

  • Record the final ratio of the primary solvent to the co-solvent.

  • Important: Ensure that the addition of the co-solvent does not adversely affect the reaction outcome by running a small-scale trial with the determined co-solvent system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Attempts cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Start: Insoluble Reactant weigh Weigh Reactant start->weigh add_solvent Add Primary Solvent weigh->add_solvent agitate Agitate at RT add_solvent->agitate check_sol Check Solubility agitate->check_sol heat Gently Heat & Agitate heat->check_sol check_sol->heat No add_cosolvent Add Co-solvent check_sol->add_cosolvent Still Insoluble soluble Reactant Soluble Proceed with Reaction check_sol->soluble Yes add_cosolvent->check_sol change_solvent Select New Solvent add_cosolvent->change_solvent Ineffective change_solvent->add_solvent

Caption: Workflow for Overcoming Poor Solubility.

troubleshooting_logic cluster_primary Primary Solutions cluster_secondary Secondary Solutions cluster_considerations Considerations issue Issue: Poor Solubility increase_temp Increase Temperature issue->increase_temp co_solvent Use Co-solvent System issue->co_solvent ph_adjust pH Adjustment issue->ph_adjust solvent_screen Full Solvent Screen issue->solvent_screen stability Reactant/Product Stability increase_temp->stability workup Impact on Work-up co_solvent->workup side_reactions Potential Side Reactions ph_adjust->side_reactions solvent_screen->stability

Caption: Troubleshooting Logic for Solubility Issues.

References

Side reactions to avoid during the cyanation of methyl 2-amino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the cyanation of methyl 2-amino-5-bromobenzoate. The following information is designed to help you identify and mitigate common side reactions to improve reaction yield and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyanation reaction is resulting in a low yield of the desired methyl 2-amino-5-cyanobenzoate. What are the potential causes and how can I address them?

A1: Low yields in the palladium-catalyzed cyanation of methyl 2-amino-5-bromobenzoate can stem from several factors. The most common issues are catalyst deactivation, incomplete reaction, and the formation of side products.

Troubleshooting Steps:

  • Catalyst Deactivation: The palladium catalyst can be "poisoned" by an excess of cyanide ions. The amino group on your substrate can also coordinate with the palladium center, potentially inhibiting catalytic activity.

    • Solution:

      • Use a cyanide source with low solubility, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), to maintain a low concentration of free cyanide ions in the reaction mixture.

      • Employ a pre-catalyst that is less susceptible to poisoning.

      • Consider the use of bulky phosphine ligands that can protect the palladium center.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution:

      • Increase the reaction time or temperature, monitoring carefully for the formation of degradation products.

      • Ensure efficient stirring to overcome any mass transfer limitations, especially when using heterogeneous reagents.

  • Sub-optimal Reagents: The quality of your reagents, including the solvent, can significantly impact the reaction outcome.

    • Solution:

      • Use anhydrous solvents, as water can lead to hydrolysis of the nitrile product.

      • Ensure your cyanide source has not degraded.

Q2: I am observing a significant amount of an amide byproduct, methyl 2-amino-5-carbamoylbenzoate. How can I prevent its formation?

A2: The formation of the corresponding amide is a common side reaction caused by the hydrolysis of the newly formed nitrile group. This can occur if there is water present in the reaction mixture, especially under basic or acidic conditions and at elevated temperatures.

Mitigation Strategies:

  • Strict Anhydrous Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.

    • Handle hygroscopic reagents in a glovebox or under an inert atmosphere.

  • Control of Reaction pH:

    • If a base is required, choose a non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃) to minimize the presence of water and hydroxide ions.

  • Temperature and Time Management:

    • Run the reaction at the lowest effective temperature.

    • Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction and subsequent hydrolysis.

Q3: Besides the amide, what other side products should I be aware of?

A3: Several other side reactions can occur during the cyanation of methyl 2-amino-5-bromobenzoate:

  • Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to a carboxylic acid, particularly if the reaction is run under strongly basic or acidic conditions for an extended period.

  • Hydrodehalogenation: The bromo substituent can be replaced by a hydrogen atom, leading to the formation of methyl 2-aminobenzoate. This is more likely to occur if there are sources of hydride in the reaction or under certain catalytic conditions.

  • Homocoupling: Dimerization of the starting material to form a biphenyl derivative can sometimes be observed.

Q4: My reaction workup is complicated by the presence of residual cyanide. What is the recommended procedure for quenching and disposal?

A4: Residual cyanide is highly toxic and must be handled with extreme care.

Quenching and Disposal Protocol:

  • Quenching: The reaction mixture should be cooled to room temperature. A freshly prepared solution of ferrous sulfate (FeSO₄) in aqueous sodium hydroxide (NaOH) can be added to the reaction mixture to form insoluble and less toxic iron cyanides. Alternatively, an oxidizing agent like sodium hypochlorite (bleach) can be used to convert cyanide to the less toxic cyanate. This should be done in a well-ventilated fume hood.

  • Disposal: All waste containing cyanide must be disposed of according to your institution's hazardous waste management guidelines.

Data Presentation: Side Product Formation under Various Conditions

The following table summarizes potential side product formation based on qualitative literature reports. Actual quantitative results will vary based on specific experimental conditions.

Condition Primary Side Product Secondary Side Product(s) Expected Yield of Main Product
High Water Content Methyl 2-amino-5-carbamoylbenzoate (Amide)2-Amino-5-carbamoylbenzoic acidLow to Moderate
Strong Base (e.g., NaOH) 2-Amino-5-cyanobenzoic acid (Ester Hydrolysis)Methyl 2-amino-5-carbamoylbenzoateLow to Moderate
Prolonged Reaction Time at High Temp. Methyl 2-amino-5-carbamoylbenzoate, Decomposition products2-Amino-5-cyanobenzoic acidVariable, often decreased
Suboptimal Catalyst System Methyl 2-aminobenzoate (Hydrodehalogenation), Homocoupling productsUnreacted Starting MaterialLow

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Cyanation of Methyl 2-amino-5-bromobenzoate

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl 2-amino-5-bromobenzoate

  • Zinc cyanide (Zn(CN)₂) (0.6 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add methyl 2-amino-5-bromobenzoate, zinc cyanide, Pd₂(dba)₃, and dppf.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench any residual cyanide (see Q4).

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation - Methyl 2-amino-5-bromobenzoate - Zn(CN)2, Pd Catalyst, Ligand setup 2. Reaction Setup - Dry Glassware - Inert Atmosphere reagents->setup reaction 3. Cyanation Reaction - Anhydrous Solvent (DMF) - Heat and Stir setup->reaction monitoring 4. Progress Monitoring - TLC / GC-MS reaction->monitoring monitoring->reaction Incomplete? workup 5. Workup & Quenching - Cool Reaction - Quench Cyanide - Extraction monitoring->workup purification 6. Purification - Column Chromatography workup->purification product This compound purification->product

Caption: A generalized workflow for the palladium-catalyzed cyanation.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_side_products Analyze Crude Mixture (NMR, LC-MS) for Side Products start->check_side_products hydrolysis Amide or Carboxylic Acid Present? check_side_products->hydrolysis hydrodehalogenation Hydrodehalogenation Product Present? check_side_products->hydrodehalogenation incomplete_reaction High Amount of Starting Material? check_side_products->incomplete_reaction catalyst_issue No Clear Side Product, Reaction Stalled? check_side_products->catalyst_issue sol_hydrolysis Improve Anhydrous Conditions Use Non-hydroxide Base Lower Temperature hydrolysis->sol_hydrolysis Yes sol_hydrodehalogenation Re-evaluate Catalyst System and Solvent hydrodehalogenation->sol_hydrodehalogenation Yes sol_incomplete Increase Reaction Time/Temp. Improve Stirring incomplete_reaction->sol_incomplete Yes sol_catalyst Use Alternative Cyanide Source (e.g., K4[Fe(CN)6]) Screen Ligands catalyst_issue->sol_catalyst Yes

Caption: A decision tree for troubleshooting low product yield.

Optimizing temperature and reaction time for Methyl 2-amino-5-cyanobenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-amino-5-cyanobenzoate, with a focus on optimizing temperature and reaction time.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, particularly in the critical cyanation step.

Question Answer
Issue 1: My cyanation reaction yield is low or the reaction is incomplete. What are the common causes and solutions? Low yields in the conversion of Methyl 2-amino-5-bromobenzoate to this compound are a frequent issue. Consider the following troubleshooting steps:1. Catalyst Quality: The quality of the copper(I) cyanide (CuCN) is critical. Ensure it is fresh and has not been excessively exposed to air or moisture, which can deactivate it.[1]2. Reaction Temperature & Time: The reaction often requires high temperatures. Protocols report successful synthesis at 170°C for 4-6 hours.[2] Insufficient temperature or reaction time will lead to incomplete conversion. Conversely, excessively high temperatures or prolonged times can lead to side product formation.3. Solvent Purity: The use of a high-boiling point, anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide is common.[2] Ensure the solvent is dry, as water can interfere with the reaction.4. Inert Atmosphere: Purging the reaction vessel with an inert gas like nitrogen or argon before adding reagents can be advantageous to prevent oxidation and deactivation of the catalyst.[3]5. Purity of Starting Material: Ensure the starting material, Methyl 2-amino-5-bromobenzoate, is pure. Impurities can interfere with the catalytic cycle.[1]
Issue 2: How can I effectively remove the copper catalyst and other impurities after the cyanation reaction? Post-reaction purification is essential for obtaining a high-purity product.[1]1. Aqueous Wash: The reaction mixture can be cooled and treated with aqueous ammonia.[2] Ammonia complexes with copper ions, facilitating their removal from the organic product into the aqueous phase. Washing the collected solid with an ammonia solution is an effective step.[2]2. Water Dilution & Filtration: Adding hot water to the cooled reaction mixture can help precipitate the product while keeping inorganic salts dissolved. The solid product can then be isolated by filtration.[2]3. Recrystallization: The final and most effective purification step is recrystallization from a suitable organic solvent, such as ethanol or methanol, to remove any remaining impurities.[1]
Issue 3: I am observing the formation of side products. How can I minimize them? Side product formation is often linked to reaction conditions.1. Temperature Control: Improper temperature control is a major factor. While high heat is needed, exceeding the optimal range (e.g., >200°C) can cause decomposition or unwanted side reactions.[3] Maintain a consistent temperature throughout the reaction.[2]2. Stoichiometry: Use the correct molar ratios of reactants. An excess of the cyanide reagent is typically used, but a large excess may not be beneficial. A cyanide equivalent ratio of no more than 1.25 to 1.5 relative to the starting material is suggested in some methods.[3]

Frequently Asked Questions (FAQs)

Question Answer
Q1: What is the most common and effective synthetic route for this compound? A widely employed synthetic route begins with 2-aminobenzoic acid.[4] The key steps are:1. Bromination: Introduction of a bromine atom at the 5-position of 2-aminobenzoic acid.[4]2. Esterification: Conversion of the carboxylic acid group of 2-amino-5-bromobenzoic acid to a methyl ester, typically using methanol and an acid catalyst (Fischer Esterification).[4][5]3. Cyanation: Replacement of the bromine atom with a cyano group using copper(I) cyanide in a high-boiling solvent.[2] This is a variation of the Rosenmund-von Braun reaction.[5]
Q2: What are the optimal temperature and reaction time for the cyanation step? The optimal conditions can vary depending on the solvent and specific reagents used. However, a well-documented and high-yield procedure involves heating Methyl 2-amino-5-bromo-3-methylbenzoate (a similar substrate) with copper(I) cyanide in N-methyl-2-pyrrolidinone (NMP) at 170°C for 4 hours .[2] Another example using N,N-dimethylacetamide at 170°C for 6 hours has also been reported.[2] Some general methods describe a broader range of 160-200°C for 2 to 24 hours.[3]
Q3: What yields and purity can be expected for this synthesis? With optimized conditions for the cyanation step, yields can be quite high. For example, the reaction of Methyl 2-amino-5-bromo-3-methylbenzoate with CuCN in NMP at 170°C for 4 hours resulted in a yield of 88.2% with a purity of 95.6% (quantitative NMR).[2] Overall yields for multi-step syntheses producing similar compounds are reported in the range of 82-90%.[1]
Q4: What are the critical safety precautions for this synthesis? The cyanation step requires special attention due to the high toxicity of cyanide compounds.[1]• Always handle copper(I) cyanide and any other cyanide reagents in a well-ventilated fume hood.• Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.• Have a cyanide antidote kit readily available and be familiar with its use.• Before disposal, quench any residual cyanide in the reaction mixture and waste with an appropriate oxidizing agent like bleach (sodium hypochlorite).[1]

Data on Cyanation Reaction Conditions

The following table summarizes quantitative data from various protocols for the cyanation of methyl 2-amino-5-halobenzoate derivatives.

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Methyl 2-amino-5-bromo-3-methylbenzoateCopper(I) cyanideN-methyl-2-pyrrolidinone (NMP)170488.295.6[2]
Pentyl 2-amino-5-bromo-3-methylbenzoateCopper(I) cyanideN,N-dimethylacetamide1706--[2]
General 2-amino-5-halobenzoic acid derivativeMetal cyanide, Cu(I) salt, Iodide saltOrganic Solvent160 - 2002 - 24>95Excellent[3]
General 2-amino-5-halobenzoic acid derivativeMetal cyanide, Cu(I) salt, Iodide saltOrganic Solvent35 - 552 - 3--[3]

Experimental Protocols

Protocol 1: Esterification of 2-amino-5-bromobenzoic Acid

This protocol describes the protection of the carboxylic acid group via Fischer esterification.

Materials:

  • 2-amino-5-bromobenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Suspend 2-amino-5-bromobenzoic acid (1 equivalent) in methanol (approx. 3 mL per mmol of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and maintain for 1-2 hours, or until TLC/LCMS indicates completion of the reaction.[4]

  • Cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-amino-5-bromobenzoate.

Protocol 2: Cyanation of Methyl 2-amino-5-bromobenzoate

This protocol is based on a high-temperature copper-mediated cyanation.

Materials:

  • Methyl 2-amino-5-bromobenzoate

  • Copper(I) cyanide (CuCN) (approx. 1.02 equivalents)

  • N-methyl-2-pyrrolidinone (NMP), anhydrous

  • Aqueous ammonia (e.g., 12% solution)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine Methyl 2-amino-5-bromobenzoate (1 equivalent), copper(I) cyanide (1.02 equivalents), and N-methyl-2-pyrrolidinone (approx. 2 mL per g of starting material).[2]

  • Purge the flask with nitrogen gas.

  • Heat the reaction mixture to 170°C and stir for 4 hours.[2]

  • Monitor the reaction progress by TLC or LCMS.

  • After completion, cool the reaction mixture to 120°C.

  • Slowly add hot water (approx. 90°C, ~3.5 mL per g of starting material) to the mixture.[2]

  • Filter the resulting suspension to collect the solid product.

  • Wash the solid sequentially with aqueous ammonia solution and water to remove copper salts.[2]

  • Dry the solid in a vacuum oven at 50°C to obtain crude this compound.[2] Further purification can be achieved by recrystallization.

Visualizations

experimental_workflow cluster_start Starting Material cluster_steps Synthesis Steps cluster_end Final Product A 2-Aminobenzoic Acid B Step 1: Bromination A->B C Intermediate: 2-Amino-5-bromobenzoic Acid B->C D Step 2: Esterification (Fischer) C->D E Intermediate: Methyl 2-amino-5-bromobenzoate D->E F Step 3: Cyanation (Rosenmund-von Braun) E->F G Crude Product F->G H Purification (Wash, Recrystallization) G->H I This compound H->I troubleshooting_logic Start Problem: Low Cyanation Yield or Incomplete Reaction Check_Catalyst Is CuCN fresh and of high purity? Start->Check_Catalyst Check_Conditions Were temperature and time optimal? (e.g., 170°C, 4h) Start->Check_Conditions Check_Solvent Was the solvent (e.g., NMP) anhydrous? Start->Check_Solvent Sol_Catalyst_Yes Proceed to next check Check_Catalyst->Sol_Catalyst_Yes Yes Sol_Catalyst_No Action: Use fresh, high-quality CuCN. Check_Catalyst->Sol_Catalyst_No No Sol_Conditions_Yes Proceed to next check Check_Conditions->Sol_Conditions_Yes Yes Sol_Conditions_No Action: Increase temp/time as per protocol. Ensure stable heating. Check_Conditions->Sol_Conditions_No No Sol_Solvent_Yes Consider purity of starting material and inert atmosphere. Check_Solvent->Sol_Solvent_Yes Yes Sol_Solvent_No Action: Use freshly distilled or anhydrous grade solvent. Check_Solvent->Sol_Solvent_No No Sol_Catalyst_Yes->Check_Conditions Sol_Conditions_Yes->Check_Solvent

References

Troubleshooting incomplete conversion in Methyl 2-amino-5-cyanobenzoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Methyl 2-amino-5-cyanobenzoate, particularly focusing on issues of incomplete conversion.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cyanation reaction of Methyl 2-amino-5-bromobenzoate is not going to completion. What are the common causes and how can I troubleshoot this?

Incomplete conversion in the cyanation of Methyl 2-amino-5-bromobenzoate is a frequent issue. The underlying cause often depends on the chosen synthetic route, typically either a traditional copper-catalyzed Rosenmund-von Braun reaction or a more modern palladium-catalyzed approach.

Troubleshooting for Rosenmund-von Braun (Copper-Catalyzed) Cyanation:

The Rosenmund-von Braun reaction typically involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) in a high-boiling polar solvent.[1][2][3]

Potential Cause 1: Poor Quality or Deactivated Copper(I) Cyanide

  • Solution: The quality of CuCN is critical. Ensure it is fresh and has not been excessively exposed to air and moisture, which can lead to deactivation. It is advisable to use freshly purchased, high-purity CuCN or to purify the reagent before use.

Potential Cause 2: Insufficient Reaction Temperature or Time

  • Solution: Traditional Rosenmund-von Braun reactions often require high temperatures (150-200 °C) to proceed effectively.[2] If the reaction is sluggish, consider gradually increasing the temperature. Additionally, extending the reaction time can also drive the reaction towards completion. Monitoring the reaction progress by TLC or GC/LC-MS is crucial to determine the optimal reaction time.

Potential Cause 3: Inappropriate Solvent

  • Solution: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction. If solubility of the starting material is an issue, consider alternative solvents.

Potential Cause 4: Product Inhibition or Catalyst Deactivation

  • Solution: The product, an aryl nitrile, can sometimes coordinate to the copper, inhibiting its reactivity. While challenging to avoid completely, ensuring efficient stirring to maintain a homogeneous reaction mixture can help. In some cases, the use of additives like L-proline has been shown to promote the reaction at lower temperatures.[4]

Troubleshooting for Palladium-Catalyzed Cyanation:

Palladium-catalyzed cyanations offer a milder and often more efficient alternative to the Rosenmund-von Braun reaction.[5][6][7] These reactions typically employ a palladium catalyst, a phosphine ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[5][8]

Potential Cause 1: Catalyst Poisoning by Cyanide

  • Solution: Cyanide ions can strongly bind to and deactivate the palladium catalyst.[5] Using a cyanide source with a slow release of cyanide ions, such as K₄[Fe(CN)₆], can mitigate this issue.[5][9] Alternatively, using specific ligands that protect the palladium center is crucial.

Potential Cause 2: Inefficient Stirring or Mass Transfer Issues

  • Solution: For heterogeneous reactions or reactions with multiple phases (e.g., using aqueous K₄[Fe(CN)₆]), efficient stirring is absolutely essential to ensure proper mixing and reaction progress.[5] Inadequate stirring can lead to localized high concentrations of reagents and incomplete conversion.[5]

Potential Cause 3: Presence of Oxygen or Water

  • Solution: Many palladium catalysts are sensitive to oxygen.[10] It is critical to degas the solvent and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction.[10] For reactions requiring anhydrous conditions, ensure all reagents and solvents are thoroughly dried.

Potential Cause 4: Incorrect Ligand or Catalyst Loading

  • Solution: The choice of ligand is crucial for a successful palladium-catalyzed cyanation. Ligands like XPhos and dppf are commonly used.[5][8] If the reaction is not proceeding, screening different ligands may be necessary. Additionally, ensure the correct catalyst and ligand loading are used, as too low a concentration can result in a slow or stalled reaction.

Potential Cause 5: Purity of the Starting Material

  • Solution: Impurities in the starting Methyl 2-amino-5-bromobenzoate can interfere with the catalytic cycle. Ensure the starting material is of high purity. Purification of the starting material by recrystallization or column chromatography may be necessary.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for Cyanation of Aryl Bromides

ParameterRosenmund-von BraunPalladium-Catalyzed
Cyanide Source Copper(I) Cyanide (CuCN) (stoichiometric)Zinc Cyanide (Zn(CN)₂), Potassium Ferrocyanide (K₄[Fe(CN)₆]) (catalytic or stoichiometric)
Catalyst None (CuCN is the reagent)Pd(0) or Pd(II) complexes (e.g., Pd/C, Pd(OAc)₂, Pd₂(dba)₃)
Ligand NonePhosphine ligands (e.g., dppf, XPhos)
Solvent High-boiling polar aprotic (e.g., DMF, NMP)Aprotic polar (e.g., DMAc, Dioxane), sometimes with water
Temperature High (150-200 °C)Milder (80-120 °C)
Common Issues Harsh conditions, difficult purificationCatalyst poisoning, sensitivity to air and water

Experimental Protocols

Protocol 1: Rosenmund-von Braun Cyanation of Methyl 2-amino-5-bromobenzoate (Literature Example for a similar substrate)

This protocol is adapted from a procedure for a similar substrate and may require optimization.[11]

  • To a reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 2-amino-5-bromobenzoate (1.0 equiv) and copper(I) cyanide (1.0-1.2 equiv).

  • Add anhydrous N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Heat the reaction mixture to 170 °C under a nitrogen atmosphere and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 120 °C and carefully add hot water (90 °C).

  • Filter the resulting suspension.

  • Wash the solid with an aqueous ammonia solution to remove copper salts, followed by washing with water.

  • Dry the solid under vacuum to obtain the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Palladium-Catalyzed Cyanation of Methyl 2-amino-5-bromobenzoate

This is a general protocol and may require optimization for the specific substrate.[5]

  • To a screw-top reaction tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.2 mol%), the phosphine ligand (e.g., 0.2 mol%), and potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv).

  • Add Methyl 2-amino-5-bromobenzoate (1.0 equiv).

  • Seal the tube with a Teflon-lined screw cap and evacuate and backfill with nitrogen (repeat three times).

  • Add degassed dioxane and a degassed 0.05 M aqueous solution of potassium acetate (KOAc) via syringe in a 1:1 ratio.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product start Methyl 2-amino-5-bromobenzoate + Cyanide Source + Catalyst/Reagents reaction Heating & Stirring (Inert Atmosphere) start->reaction 1. Reaction Setup quench Quenching/ Aqueous Workup reaction->quench 2. Post-Reaction extraction Solvent Extraction quench->extraction 3. Isolation purification Column Chromatography/ Recrystallization extraction->purification 4. Purification product This compound purification->product 5. Final Product troubleshooting_guide cluster_rosenmund Rosenmund-von Braun cluster_palladium Palladium-Catalyzed start Incomplete Conversion Observed r_reagent Check CuCN Quality (Fresh, Pure?) start->r_reagent Using CuCN? p_catalyst Catalyst Poisoning? (Use slow-release CN source) start->p_catalyst Using Pd Catalyst? r_temp Increase Temperature/ Extend Reaction Time r_reagent->r_temp r_solvent Ensure Anhydrous Solvent r_temp->r_solvent p_stirring Improve Stirring Efficiency p_catalyst->p_stirring p_atmosphere Ensure Inert Atmosphere (Degas Solvents) p_stirring->p_atmosphere p_ligand Screen Different Ligands p_atmosphere->p_ligand

References

Scaling up the synthesis of Methyl 2-amino-5-cyanobenzoate for pilot production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Methyl 2-amino-5-cyanobenzoate. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and critical safety information.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for scaling up the production of this compound?

A1: A widely employed synthetic route for pilot-scale production starts from Methyl 2-amino-3-methylbenzoate. The key steps are:

  • Bromination: Introduction of a bromine atom at the 5-position using a mixture of hydrogen bromide and hydrogen peroxide.[1]

  • Cyanation: Replacement of the bromine atom with a cyano group using a cyanide source, most commonly copper(I) cyanide, in a suitable solvent like N-methyl-2-pyrrolidinone (NMP).[1]

This route is advantageous for scale-up due to the availability of starting materials and the robustness of the reactions.

Q2: What are the expected yields and purity for this synthesis at a pilot scale?

A2: With optimized conditions, the overall yield for the synthesis can be in the range of 85-90%, with a purity of approximately 95% or higher as determined by HPLC and quantitative NMR.[1] Specific yields for each step are detailed in the Quantitative Data Summary section.

Q3: What are the most critical safety precautions to consider during this synthesis?

A3: The cyanation step is the most hazardous due to the high toxicity of copper(I) cyanide.[2]

  • Handling: Always handle cyanide reagents in a dedicated, well-ventilated fume hood or an enclosed reactor system.[2]

  • PPE: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2]

  • Emergency: Ensure a cyanide antidote kit is readily available and personnel are trained in its use.

  • Waste Disposal: Quench any residual cyanide in the reaction mixture and waste streams with an appropriate oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to regulations.[2]

Experimental Workflow Visualization

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Purification A Methyl 2-amino-3-methylbenzoate B Methyl 2-amino-5-bromo-3-methylbenzoate A->B HBr/H₂O₂ ~70°C B_clone Methyl 2-amino-5-bromo-3-methylbenzoate C Methyl 2-amino-5-cyano-3-methylbenzoate (Crude Product) C_clone Crude Product B_clone->C CuCN in NMP ~170°C D Pure this compound C_clone->D Washing (Ammonia, Water) & Vacuum Drying

Caption: Overall experimental workflow for the synthesis.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction During Bromination

  • Question: My bromination of Methyl 2-amino-3-methylbenzoate is showing low conversion to the desired 5-bromo product. What are the likely causes and solutions?

  • Answer:

    • Temperature Control: The reaction temperature should be carefully controlled and kept below 70°C. Exceeding this temperature can lead to the formation of side products and degradation.[1]

    • Reagent Addition: The dropwise addition of hydrogen peroxide is critical. A fast addition rate can cause temperature spikes and reduce selectivity. Ensure slow, controlled addition over a period of 2 hours for pilot-scale batches.[1]

    • Purity of Starting Material: Verify the purity of the initial Methyl 2-amino-3-methylbenzoate. Impurities can interfere with the reaction.

    • Post-Reaction Quenching: Ensure that residual peroxide is effectively quenched with a reducing agent like sodium bisulfite (NaHSO₃) before workup. A positive peroxide test indicates incomplete quenching, which can affect isolation.[1]

Issue 2: Incomplete Cyanation and High Levels of Brominated Impurity

  • Question: The cyanation of Methyl 2-amino-5-bromo-3-methylbenzoate is not proceeding to completion, leaving significant starting material. How can this be improved?

  • Answer:

    • Catalyst Quality: The quality of copper(I) cyanide is paramount.[2] It is highly sensitive to air and moisture. Ensure you are using fresh, high-purity CuCN from a sealed container. On a pilot scale, procurement and storage logistics are critical.

    • Reaction Temperature & Time: The reaction requires a high temperature, typically around 170°C, for a sufficient duration (e.g., 4 hours) to drive the reaction to completion.[1] Ensure your reactor can safely and consistently maintain this temperature.

    • Solvent Quality: The solvent, N-methyl-2-pyrrolidinone (NMP), must be anhydrous. Water content can inhibit the reaction. Use a dry, high-purity grade of NMP.

    • Agitation: In a large reactor, insufficient agitation can lead to poor mixing of the slurry (CuCN is a solid), causing localized concentration gradients and incomplete reaction. Ensure the agitation speed is optimized for the reactor geometry and scale.

G cluster_causes Potential Causes cluster_solutions Solutions start Problem: Incomplete Cyanation cause1 Poor CuCN Quality start->cause1 cause2 Suboptimal Temperature/ Time start->cause2 cause3 Presence of Water start->cause3 cause4 Insufficient Agitation start->cause4 sol1 Use fresh, high-purity CuCN from a sealed container. cause1->sol1 sol2 Ensure temperature is ~170°C for at least 4 hours. cause2->sol2 sol3 Use anhydrous NMP solvent. cause3->sol3 sol4 Optimize agitation speed for efficient slurry mixing. cause4->sol4

Caption: Troubleshooting logic for incomplete cyanation.

Issue 3: Product Purification Challenges and Residual Copper

  • Question: The final product has a gray color and contains high levels of residual copper. How can the purification process be improved?

  • Answer:

    • Ammonia Washing: The workup procedure must include thorough washing of the isolated solid with an aqueous ammonia solution (e.g., 12% NH₃).[1] Ammonia complexes with copper ions, helping to solubilize and remove them from the product. Multiple washes may be necessary.

    • Chelating Agents: For persistent copper contamination, consider adding a water-soluble copper chelating agent during the workup phase to enhance the removal of copper salts.[3]

    • Recrystallization: If purity issues persist, recrystallization from a suitable organic solvent such as ethanol or methanol can be an effective final purification step.[2] This will also help improve the product's color and crystalline form.

Quantitative Data Summary

The following tables summarize typical quantitative data for the pilot-scale synthesis process.

Table 1: Reagent Quantities and Reaction Conditions

Step Reagent Molar Ratio (to starting material) Temperature Duration
Bromination Methyl 2-amino-3-methylbenzoate 1.0 30°C -> <70°C 3 hours
Hydrogen Bromide (48%) 1.05 - -
Hydrogen Peroxide (30%) 1.1 - (2 hr addition)
Cyanation Methyl 2-amino-5-bromo-3-methylbenzoate 1.0 170°C 4 hours
Copper(I) Cyanide 1.02 - -

| | N-methyl-2-pyrrolidinone (NMP) | ~4 mL per g | - | - |

Table 2: Typical Yields and Purity

Stage Product Yield (% of theory) Purity (by qNMR/HPLC)
After Bromination Methyl 2-amino-5-bromo-3-methylbenzoate ~95-98% >96%
After Cyanation & Workup Methyl 2-amino-5-cyano-3-methylbenzoate ~88% >95%
Overall Yield - ~85-90% -

(Data adapted from patent literature describing a similar synthesis).[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate

  • Charge the reactor with Methyl 2-amino-3-methylbenzoate (1.0 eq) and water (approx. 1.7 L/kg).

  • Begin agitation and at 30°C, gradually add hydrogen bromide (48% aqueous solution, 1.05 eq). A suspension will form.

  • Slowly add hydrogen peroxide (30% aqueous solution, 1.1 eq) dropwise over 2 hours, ensuring the internal temperature does not exceed 70°C.

  • After the addition is complete, continue stirring for 1 hour.

  • Perform a peroxide test. If positive, add a sodium bisulfite solution (e.g., 39% aqueous) portion-wise until the test is negative.

  • Adjust the pH of the suspension to 7-8 by adding sodium carbonate.

  • Filter the solid product, wash with water, and dry under vacuum to yield the brominated intermediate.

Protocol 2: Synthesis of Methyl 2-amino-5-cyano-3-methylbenzoate

  • Charge a suitable, dry reactor with Methyl 2-amino-5-bromo-3-methylbenzoate (1.0 eq), copper(I) cyanide (1.02 eq), and N-methyl-2-pyrrolidinone (NMP).[1]

  • Under an inert atmosphere (e.g., nitrogen), heat the agitated mixture to 170°C and hold for 4 hours.[1]

  • Cool the reaction mixture to 120°C.

  • Carefully add hot water (90°C) dropwise over 30 minutes. A suspension will form.

  • Filter the resulting solid.

  • Wash the solid cake thoroughly, first with an aqueous ammonia solution (e.g., 12%) multiple times, followed by several washes with water to remove residual copper salts and NMP.[1]

  • Dry the final product in a vacuum oven at 50°C to yield Methyl 2-amino-5-cyano-3-methylbenzoate as a solid.[1]

References

Preventing degradation of Methyl 2-amino-5-cyanobenzoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of Methyl 2-amino-5-cyanobenzoate during experimental workup procedures. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound to ensure the integrity of your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during workup?

A1: this compound is susceptible to two primary degradation pathways during workup:

  • Hydrolysis: The ester and cyano groups can undergo hydrolysis under acidic or basic conditions. The ester hydrolysis yields 2-amino-5-cyanobenzoic acid, while the nitrile hydrolysis can lead to the formation of a carboxamide intermediate and ultimately the corresponding carboxylic acid.

  • Oxidation: The aromatic amino group is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored impurities and byproducts, including nitroso and nitro compounds, as well as polymeric materials.

Q2: What are the optimal pH and temperature ranges to maintain the stability of this compound during aqueous workup?

A2: To minimize degradation, it is recommended to perform aqueous workups under neutral or slightly acidic conditions (pH 6-7) and at reduced temperatures (0-5 °C). Both strongly acidic and strongly basic conditions should be avoided as they can catalyze the hydrolysis of the ester and nitrile functionalities. Elevated temperatures will accelerate the rates of both hydrolysis and oxidation.

Q3: How can I visually identify potential degradation of my product?

A3: Degradation of this compound can often be observed visually. The pure compound is typically a pale yellow crystalline powder.[1] The appearance of a distinct yellow, orange, or brown coloration in your sample can indicate the formation of oxidation byproducts. Additionally, the presence of insoluble material in your organic extracts may suggest the formation of polymeric degradation products or the precipitation of hydrolyzed carboxylic acid derivatives.

Q4: What analytical techniques are recommended for detecting and quantifying the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the purity of this compound and quantifying any degradation products. Thin-Layer Chromatography (TLC) can also be a useful tool for rapid, qualitative assessment of the reaction progress and the presence of impurities during the workup process.

Troubleshooting Guides

Issue 1: Low yield and isolation of an unexpected water-soluble byproduct.
  • Symptom: After extraction and solvent evaporation, the yield of this compound is significantly lower than expected. Analysis of the aqueous layer reveals the presence of a new, more polar compound.

  • Potential Cause: Hydrolysis of the methyl ester to the corresponding carboxylic acid (2-amino-5-cyanobenzoic acid) during an overly acidic or basic aqueous wash. The resulting carboxylate salt would be water-soluble and lost to the aqueous phase.

  • Troubleshooting Steps:

    • pH Control: During aqueous washes, ensure the pH is maintained between 6 and 7. Use dilute, buffered solutions (e.g., saturated sodium bicarbonate, dilute phosphate buffer) for neutralization steps and perform them quickly at low temperatures.

    • Extraction of Acidic Byproduct: If hydrolysis has occurred, acidify the aqueous layer to a pH of ~4 with a dilute acid (e.g., 1 M HCl) and extract with a suitable organic solvent (e.g., ethyl acetate) to recover the carboxylic acid byproduct. This can help to confirm the source of the yield loss.

Issue 2: The isolated product is highly colored (yellow/brown).
  • Symptom: The final isolated product, which should be a pale yellow solid, is intensely colored.

  • Potential Cause: Oxidation of the 2-amino group. This can be caused by prolonged exposure to atmospheric oxygen, elevated temperatures during workup, or the presence of oxidizing agents or metal catalysts.

  • Troubleshooting Steps:

    • Inert Atmosphere: Whenever possible, perform the workup and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon).

    • Degassing Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Temperature Control: Keep all workup steps, including extractions and washes, at a low temperature (0-5 °C).

    • Antioxidants: In some cases, adding a small amount of an antioxidant, such as sodium thiosulfate or sodium sulfite, to the aqueous wash can help to mitigate oxidation.

    • Purification: The colored impurities can often be removed by column chromatography or recrystallization.

Data Presentation: Stability of Aminobenzonitrile Derivatives

The following tables provide representative data on the stability of aminobenzonitrile derivatives under various conditions. While this data is not for this compound specifically, it offers valuable insights into the expected stability profile.

Table 1: Representative Hydrolytic Stability of an Aminobenzonitrile Derivative

pH ConditionTemperature (°C)Time (hours)Approximate Degradation (%)Primary Degradation Product
2 (0.01 M HCl)252415-252-Amino-5-cyanobenzoic acid
7 (Phosphate Buffer)2524< 2-
10 (Carbonate Buffer)252410-202-Amino-5-cyanobenzoic acid
7 (Phosphate Buffer)50245-102-Amino-5-cyanobenzoic acid

Table 2: Representative Oxidative Stability of a Substituted Aniline

Oxidizing ConditionTemperature (°C)Time (hours)Approximate Degradation (%)
Air (in solution, exposed to light)25245-15
Air (in solution, dark)2524< 5
3% H₂O₂ in Methanol254> 90

Experimental Protocols

Detailed Workup and Purification Protocol for this compound

This protocol is based on the synthesis of Methyl 2-amino-5-cyano-3-methylbenzoate from its corresponding bromo-precursor and is adapted for this compound.[2]

1. Reaction Quenching and Initial Workup:

  • Upon completion of the cyanation reaction (e.g., from Methyl 2-amino-5-bromobenzoate using CuCN in a solvent like NMP), cool the reaction mixture to approximately 120 °C.

  • Slowly add hot water (around 90 °C) to the reaction mixture with vigorous stirring. This will precipitate the crude product and help to dissolve inorganic salts.

  • Filter the resulting suspension while still warm.

2. Washing to Remove Impurities:

  • Wash the collected solid sequentially with a warm aqueous ammonia solution (e.g., 10-15% v/v). This step is crucial for removing residual copper salts, which can catalyze oxidation.

  • Follow the ammonia wash with several washes of hot water to remove any remaining ammonia and other water-soluble impurities.

3. Drying the Crude Product:

  • Dry the washed solid thoroughly in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

4. Purification by Column Chromatography (if necessary):

  • If the dried product contains significant colored impurities or byproducts, further purification by column chromatography on silica gel is recommended.

  • A suitable eluent system would typically be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product.

5. Recrystallization for Final Purity:

  • For obtaining a highly pure product, recrystallization is an effective final step.

  • Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to induce the formation of well-defined crystals.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

degradation_pathways main This compound hydrolysis_acid 2-amino-5-cyanobenzoic acid main->hydrolysis_acid  Hydrolysis (ester) (Acidic or Basic Conditions) hydrolysis_amide Methyl 2-amino-5-(aminocarbonyl)benzoate main->hydrolysis_amide  Hydrolysis (nitrile) (Acidic or Basic Conditions) oxidation_product Oxidized Byproducts (e.g., nitroso, nitro, polymeric) main->oxidation_product  Oxidation (Air, Light, Oxidizing Agents)

Caption: Primary degradation pathways of this compound.

experimental_workflow start Reaction Mixture (Post-cyanation) quench Quench with Hot Water start->quench filter1 Filter Suspension quench->filter1 wash Wash Solid: 1. Warm Aqueous Ammonia 2. Hot Water filter1->wash dry Dry Crude Product (Vacuum Oven) wash->dry chromatography Column Chromatography (Optional, for colored impurities) dry->chromatography recrystallize Recrystallization dry->recrystallize If sufficiently pure chromatography->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Recommended workup and purification workflow.

troubleshooting_logic start Workup Issue Encountered issue_low_yield Low Yield & Water-Soluble Byproduct? start->issue_low_yield issue_colored_product Highly Colored Product? start->issue_colored_product cause_hydrolysis Probable Cause: Ester Hydrolysis issue_low_yield->cause_hydrolysis Yes cause_oxidation Probable Cause: Amino Group Oxidation issue_colored_product->cause_oxidation Yes solution_hydrolysis Solution: - Control pH (6-7) - Low Temperature - Recover Acid from Aqueous Layer cause_hydrolysis->solution_hydrolysis solution_oxidation Solution: - Inert Atmosphere - Degassed Solvents - Low Temperature - Add Antioxidant - Purify by Chromatography cause_oxidation->solution_oxidation

Caption: Troubleshooting logic for common workup issues.

References

Technical Support Center: Efficient Synthesis of Methyl 2-amino-5-cyanobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 2-amino-5-cyanobenzoate derivatives. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of various catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is the palladium-catalyzed cyanation of an aryl halide precursor, typically Methyl 2-amino-5-bromobenzoate. This cross-coupling reaction offers high yields and good functional group tolerance under relatively mild conditions.

Q2: My cyanation reaction is showing low to no yield. What are the primary causes?

A2: Low yields in palladium-catalyzed cyanation are often attributed to a few critical factors:

  • Catalyst Deactivation: Cyanide ions can act as a poison to the palladium catalyst by strongly coordinating to the metal center and forming inactive complexes.[1][2][3]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation of the catalyst, rendering it inactive.

  • Presence of Water: Moisture can be detrimental to the reaction, leading to the hydrolysis of cyanide and the formation of off-cycle palladium species.[2][4] Rigorously anhydrous conditions are often recommended, especially when using alkali metal cyanides.[1]

  • Poor Reagent Quality: The purity of the starting materials, particularly the aryl halide and the cyanide source, is crucial. Impurities can interfere with the catalytic cycle.

Q3: How can I prevent palladium catalyst deactivation by cyanide?

A3: Several strategies can be employed to mitigate catalyst poisoning by cyanide:

  • Use of Less Soluble Cyanide Sources: Utilizing cyanide sources with low solubility in the reaction solvent, such as Zn(CN)₂ or K₄[Fe(CN)₆], helps to maintain a low concentration of free cyanide ions in the solution.[1]

  • Additives: The addition of certain additives can help to protect the catalyst.

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can stabilize the palladium center and promote the desired catalytic cycle.

Q4: What are the key safety precautions when handling cyanide reagents?

A4: Cyanide compounds are highly toxic and require strict safety protocols:

  • Engineering Controls: Always handle solid cyanides and cyanide-containing reaction mixtures in a certified chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3]

  • Avoid Acidic Conditions: Never mix cyanide salts with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas.[3]

  • Emergency Preparedness: Be aware of the location of your laboratory's safety shower, eyewash station, and cyanide antidote kit. Never work alone when handling cyanides.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Formation Catalyst deactivation by cyanide.Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].[1] Consider using a pre-catalyst that is less susceptible to poisoning.
Inactive catalyst due to oxidation.Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Presence of moisture.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Incorrect reaction temperature.Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or side reactions.
Formation of Side Products Reaction with N-H bond of the amino group.N-protection of the amino group on the starting material may be necessary in some cases, although many modern catalyst systems tolerate free N-H groups.[1]
Hydrolysis of the ester group.Ensure the reaction conditions are not overly basic, which could promote ester hydrolysis.
Incomplete Reaction Insufficient reaction time.Monitor the reaction progress using TLC or GC-MS and allow it to proceed until the starting material is consumed.
Low catalyst loading.While low catalyst loading is desirable, it may be insufficient for complete conversion. A slight increase in the catalyst or ligand amount could be beneficial.[1]

Data Presentation: Comparison of Catalyst Systems

The following tables summarize quantitative data for various palladium-catalyzed cyanation reactions relevant to the synthesis of this compound derivatives.

Table 1: Cyanation of Aryl Chlorides and Bromides using K₄[Fe(CN)₆]

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Palladacycle P1L1KOAcDioxane/H₂O100198[1]
Pd(dppf)Cl₂-Na₂CO₃H₂O (micellar)801694[5]
Pd(OAc)₂XPhosK₂CO₃PEG-400/H₂O120-Good to Excellent[6]

Table 2: Cyanation of Aryl Halides and Triflates using Zn(CN)₂

Catalyst PrecursorLigandSolventTemp (°C)Time (h)Yield (%)Reference
Palladacycle P1-THF/H₂Ort - 401893[7]
(dppf)Pd----Similar to K₄[Fe(CN)₆][1]

Note: Yields are highly substrate-dependent and the conditions listed serve as a starting point for optimization.

Experimental Protocols

General Procedure for Palladium-Catalyzed Cyanation of Methyl 2-amino-5-bromobenzoate

This protocol is a generalized procedure based on common practices in the literature.[1]

Materials:

  • Methyl 2-amino-5-bromobenzoate

  • Palladium pre-catalyst (e.g., Palladacycle P1 or Pd(dppf)Cl₂)

  • Ligand (if required by the pre-catalyst, e.g., L1)

  • Cyanide source (e.g., K₄[Fe(CN)₆]·3H₂O or Zn(CN)₂)

  • Base (e.g., KOAc or Na₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water mixture)

  • Magnetic stir bar

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst, ligand (if necessary), and the cyanide source.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Add Methyl 2-amino-5-bromobenzoate and the base to the reaction vessel.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Logical Relationships and Workflows

Synthesis_Workflow Start Start: Methyl 2-amino-5-bromobenzoate Reaction_Setup Reaction Setup: - Add Catalyst, Ligand, Cyanide Source - Establish Inert Atmosphere Start->Reaction_Setup Reagent_Addition Reagent Addition: - Add Aryl Bromide and Base - Add Degassed Solvent Reaction_Setup->Reagent_Addition Reaction Reaction: - Heat and Stir Reagent_Addition->Reaction Monitoring Monitoring: - TLC or GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quench, Extract Monitoring->Workup Complete Purification Purification: - Column Chromatography Workup->Purification Product Product: this compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Decision_Tree Start Low or No Yield? Check_Atmosphere Is the reaction under a strict inert atmosphere? Start->Check_Atmosphere Check_Reagents Are all reagents and solvents anhydrous and pure? Check_Atmosphere->Check_Reagents Yes Degas_Solvents Solution: Thoroughly degas all solvents and reagents. Check_Atmosphere->Degas_Solvents No Check_Catalyst Is the catalyst system appropriate? Check_Reagents->Check_Catalyst Yes Use_Anhydrous Solution: Use anhydrous reagents and solvents. Dry glassware. Check_Reagents->Use_Anhydrous No Optimize_Catalyst Solution: Screen different Pd pre-catalysts, ligands, and cyanide sources. Check_Catalyst->Optimize_Catalyst No Optimize_Conditions Solution: Optimize temperature and reaction time. Check_Catalyst->Optimize_Conditions Yes

Caption: A decision tree for troubleshooting low yields in the cyanation reaction.

Signaling Pathway: Palladium-Catalyzed Cyanation Cycle

Palladium_Catalysis_Cycle Pd0 Pd(0)L_n Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_Aryl_Halide Ar-Pd(II)L_n-X Oxidative_Addition->PdII_Aryl_Halide Transmetalation Transmetalation (Cyanide Exchange) PdII_Aryl_Halide->Transmetalation PdII_Aryl_Cyanide Ar-Pd(II)L_n-CN Transmetalation->PdII_Aryl_Cyanide Byproduct M-X Transmetalation->Byproduct Reductive_Elimination Reductive Elimination PdII_Aryl_Cyanide->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-CN Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Cyanide_Source M-CN Cyanide_Source->Transmetalation

Caption: The catalytic cycle for palladium-catalyzed cyanation of aryl halides.

References

Managing exothermic reactions in the synthesis of Methyl 2-amino-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-amino-5-cyanobenzoate. The focus is on safely managing exothermic reactions and addressing common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key exothermic steps?

A1: A prevalent synthetic route starts with Methyl 2-aminobenzoate (methyl anthranilate). The key steps are:

  • Diazotization: The conversion of the primary aromatic amine of methyl anthranilate into a diazonium salt. This step is highly exothermic and requires strict temperature control.[1][2][3]

  • Sandmeyer Cyanation: The introduction of the cyano group by reacting the diazonium salt with a cyanide source, typically copper(I) cyanide.[4][5][6] This reaction can also be exothermic and involves hazardous materials.

Q2: My diazotization reaction is turning dark brown/black with vigorous gas evolution. What is happening and what should I do?

A2: This indicates a runaway reaction, likely due to the decomposition of the unstable diazonium salt.[1] Diazonium salts are thermally sensitive and can decompose rapidly at temperatures above 5°C, leading to the formation of phenols and other byproducts.[1]

  • Immediate Action: If it is safe to do so, immediately immerse the reaction vessel in a larger ice-salt bath to rapidly cool it. If the reaction becomes uncontrollable, evacuate the area and follow your laboratory's emergency procedures.

  • Prevention: Ensure your cooling bath is maintained at a very low temperature (0-5°C) throughout the addition of the sodium nitrite solution.[1] Add the nitrite solution very slowly (dropwise) with vigorous stirring to ensure efficient heat dissipation. Continuously monitor the internal temperature of the reaction mixture with a thermometer.

Q3: What are the primary safety concerns associated with the Sandmeyer cyanation step?

A3: The Sandmeyer cyanation poses two main hazards:

  • Toxicity of Cyanide: Copper(I) cyanide and other cyanide sources are highly toxic if ingested, inhaled, or absorbed through the skin.[7][8][9] Contact with acids will liberate highly toxic hydrogen cyanide (HCN) gas.[7][8] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7][8]

  • Instability of Diazonium Salts: As with the diazotization step, the diazonium salt intermediate is thermally unstable and can decompose explosively, especially if isolated in a dry state.[10] It is crucial to use the diazonium salt solution immediately after its preparation and to keep it cold.

Q4: My final product yield is very low. What are the potential causes?

A4: Low yields can arise from several factors:

  • Incomplete Diazotization: Ensure a slight excess of nitrous acid is present at the end of the diazotization step. This can be verified using starch-iodide paper, which will turn blue in the presence of excess nitrous acid.[1]

  • Premature Decomposition of the Diazonium Salt: Maintaining a low temperature (0-5°C) is critical to prevent the diazonium salt from decomposing before it can react in the cyanation step.[1]

  • Issues with the Copper(I) Cyanide: The quality of the copper(I) cyanide is important. It should be fresh and protected from air and moisture.

  • Side Reactions: The formation of byproducts such as phenols (from reaction with water) or biaryl compounds can reduce the yield of the desired nitrile.[1][5]

Q5: How can I quench the reaction and dispose of residual diazonium salts and cyanide waste?

A5: Unreacted diazonium salts should be safely quenched before workup and disposal. This can be achieved by adding a reducing agent like hypophosphorous acid or by reacting it with an electron-rich phenol. For cyanide waste, it must be treated with an oxidizing agent (e.g., sodium hypochlorite or hydrogen peroxide) under basic conditions to convert the cyanide to the much less toxic cyanate. Always follow your institution's specific waste disposal protocols.

Troubleshooting Guides

Problem 1: Runaway Exothermic Reaction During Diazotization
Symptom Potential Cause Recommended Solution
Rapid temperature increase (>10°C), vigorous gas (N₂) evolution, dark coloration of the reaction mixture.Inadequate cooling, too rapid addition of sodium nitrite solution.1. Immediate Action: Stop the addition of sodium nitrite and apply emergency cooling (e.g., larger ice-salt bath, addition of pre-chilled solvent if compatible).2. Prevention: Maintain an internal reaction temperature between 0-5°C.[1] Use a dropping funnel for slow, controlled addition of the nitrite solution. Ensure vigorous stirring to promote even heat distribution.
Problem 2: Low Yield in the Sandmeyer Cyanation Step
Symptom Potential Cause Recommended Solution
Low yield of this compound, with the potential presence of methyl salicylate as a byproduct.1. Decomposition of the diazonium salt before cyanation.2. Incomplete reaction with copper(I) cyanide.3. Reaction of the diazonium salt with water.[1]1. Ensure the diazonium salt solution is kept cold (0-5°C) and is added promptly to the cyanide solution.2. Use fresh, high-quality copper(I) cyanide. Consider using a phase-transfer catalyst like dibenzo-18-crown-6 to improve reactivity.[4]3. Minimize the amount of water in the cyanation step if possible, although this can be challenging as the diazotization is performed in an aqueous medium.
Problem 3: Formation of Impurities and Side Products
Symptom Potential Cause Recommended Solution
Presence of multiple spots on TLC, complex NMR spectrum of the crude product.1. Formation of phenols due to diazonium salt decomposition.2. Formation of biaryl compounds.[5]3. Incomplete cyanation leading to residual starting materials.1. Strict temperature control is paramount.[1]2. Optimize the reaction conditions (e.g., catalyst, solvent, temperature) to favor the desired cyanation reaction.3. Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the key steps in the synthesis of this compound and related compounds. Note that optimal conditions may vary depending on the specific scale and equipment used.

Parameter Diazotization of Methyl Anthranilate Sandmeyer Cyanation
Starting Material Methyl 2-aminobenzoateMethyl 2-amino-5-diazoniumbenzoate
Key Reagents NaNO₂, HCl (or H₂SO₄)[11][12]CuCN, NaCN[10]
Solvent Water, AcidWater, NMP, or other polar aprotic solvent
Temperature 0-5°C[1][11][12]Can range from room temperature to 170°C, depending on the specific procedure.[4][13]
Reaction Time 30-60 minutes2-4 hours
Typical Yield (Used in situ)52-93% (for analogous compounds)[4]

Experimental Protocols

Protocol 1: Diazotization of Methyl 2-aminobenzoate

Materials:

  • Methyl 2-aminobenzoate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add Methyl 2-aminobenzoate.

  • Add a mixture of water and concentrated HCl. Stir until the amine salt is fully dissolved or a fine slurry is formed.

  • Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.[11]

  • In a separate beaker, prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the internal temperature does not exceed 5°C.[11]

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5°C.

  • Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates the reaction is complete.[1]

  • The resulting cold diazonium salt solution should be used immediately in the next step.

Protocol 2: Sandmeyer Cyanation

Materials:

  • Cold diazonium salt solution from Protocol 1

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (optional, but can improve solubility and reactivity)

  • Water

  • Appropriate workup and extraction solvents (e.g., ethyl acetate)

Procedure:

  • Caution: Perform this entire procedure in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[7][8]

  • In a separate reaction vessel, prepare a solution or suspension of copper(I) cyanide (and sodium cyanide, if used) in water.

  • Gently warm the cyanide solution to the desired reaction temperature (this can vary, consult literature for specific substrate).

  • Slowly and carefully add the cold diazonium salt solution from Protocol 1 to the cyanide solution. Vigorous gas evolution (N₂) will occur. Control the addition rate to manage the effervescence.

  • After the addition is complete, continue stirring the reaction mixture at the set temperature for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Perform a suitable workup, which may include neutralizing any remaining acid, filtering off any solids, and extracting the product with an organic solvent.

  • The organic layers are then combined, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Exothermic_Reaction_Management_Workflow Exothermic Reaction Management Workflow cluster_diazotization Diazotization Step cluster_troubleshooting Troubleshooting Logic cluster_cyanation Sandmeyer Cyanation Step start_diaz Start: Methyl Anthranilate in Acid cool Cool to 0-5°C start_diaz->cool add_nitrite Slowly Add NaNO2 Solution cool->add_nitrite monitor_temp Monitor Internal Temperature add_nitrite->monitor_temp Exothermic check_completion Check with Starch-Iodide Paper add_nitrite->check_completion monitor_temp->add_nitrite Maintain 0-5°C temp_rise Temp > 5°C? monitor_temp->temp_rise diaz_product Cold Diazonium Salt Solution check_completion->diaz_product add_diaz Add Cold Diazonium Salt diaz_product->add_diaz temp_rise->add_nitrite No runaway Runaway Reaction! temp_rise->runaway Yes emergency_cool Emergency Cooling runaway->emergency_cool prep_cyanide Prepare CuCN Solution prep_cyanide->add_diaz react React at Set Temperature add_diaz->react N2 Gas Evolution workup Workup and Purification react->workup final_product This compound workup->final_product

Caption: Workflow for managing exothermic reactions in the synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Product Yield cause1 Incomplete Diazotization low_yield->cause1 cause2 Diazonium Salt Decomposition low_yield->cause2 cause3 Ineffective Cyanation low_yield->cause3 cause4 Side Reactions low_yield->cause4 sol1 Verify excess NaNO2 (starch-iodide test) cause1->sol1 sol2 Maintain T < 5°C during diazotization and storage cause2->sol2 sol3 Use fresh CuCN, consider catalyst/additive cause3->sol3 sol4 Optimize temperature and reaction time cause4->sol4

Caption: Logical relationship diagram for troubleshooting low yields in the synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Determination of Methyl 2-amino-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-amino-5-cyanobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Ensuring its purity is critical for the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[2] This guide provides a comprehensive comparison of an optimized HPLC method for determining the purity of this compound against alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals to assist in selecting the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most widely used chromatographic mode for the analysis of pharmaceutical compounds.[3] It separates analytes based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase. For a compound like this compound, a C18 column is a suitable choice for the stationary phase.

Experimental Protocol: A Representative RP-HPLC Method

This section outlines a typical RP-HPLC method that can be adapted and optimized for the routine purity analysis of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution: A time-based program to vary the mobile phase composition, starting with a higher polarity and gradually increasing the organic solvent (Acetonitrile) to elute compounds with increasing hydrophobicity. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the UV absorbance of the aromatic rings and cyano group).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Performance

The following table summarizes the expected performance characteristics of the described HPLC method.

ParameterTypical Value
Retention Time (this compound)~ 8-10 min
Resolution (from nearest impurity)> 2.0
Linearity (R²)> 0.999
Limit of Detection (LOD)~ 0.01%
Limit of Quantitation (LOQ)~ 0.03%
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98-102%

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh & Dissolve Sample Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject Sample Filter->Inject MobilePhase Prepare Mobile Phases A & B Degas Degas Mobile Phases MobilePhase->Degas HPLC HPLC System Setup (Column, Method Parameters) Degas->HPLC HPLC->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Figure 1. A typical experimental workflow for HPLC purity analysis.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity determination, each with its own advantages and disadvantages. The choice of technique often depends on the specific requirements of the analysis, such as the need for structural information or higher sensitivity.

Alternative Techniques Overview

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like aromatic amines to improve their volatility.[4]

  • Capillary Electrophoresis (CE): A high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It is particularly useful for charged molecules and requires minimal sample volume.[5]

  • Hyphenated Techniques (LC-MS, GC-MS): Coupling a separation technique with mass spectrometry provides structural information about the impurities, which is invaluable for their identification.[6][7] LC-MS is a powerful tool for impurity profiling in the pharmaceutical industry.[7]

Comparative Data of Analytical Techniques

The following table provides a semi-quantitative comparison of different analytical techniques for the purity determination of this compound.

FeatureHPLC-UVGC-FID/MSCE-UVLC-MS
Resolution HighVery HighVery HighHigh
Sensitivity GoodGood (FID), Excellent (MS)ModerateExcellent
Quantitation ExcellentGoodGoodGood
Impurity Identification NoYes (MS)NoYes
Sample Throughput ModerateModerateHighModerate
Method Development ModerateCan be complexCan be complexComplex
Cost (Instrument) ModerateModerate-HighModerateHigh
Robustness HighModerateModerateModerate

Logical Relationship for Method Selection

The selection of an appropriate analytical method is a critical decision in the drug development process. The following diagram illustrates the logical considerations for choosing between HPLC and alternative techniques.

Method_Selection Start Purity Determination of This compound Routine_QC Routine Quality Control? Start->Routine_QC Impurity_ID Impurity Identification Needed? Routine_QC->Impurity_ID No HPLC Use HPLC-UV Routine_QC->HPLC Yes Volatile_Impurities Volatile Impurities Suspected? Impurity_ID->Volatile_Impurities No LC_MS Use LC-MS Impurity_ID->LC_MS Yes GC_MS Use GC-MS Volatile_Impurities->GC_MS Yes CE Consider CE for Charged Impurities Volatile_Impurities->CE No

Figure 2. Decision tree for selecting an analytical method.

For routine quality control and purity determination of this compound, a well-developed and validated RP-HPLC method offers a robust, reliable, and cost-effective solution. When structural elucidation of unknown impurities is required, hyphenated techniques like LC-MS are indispensable. The choice of the most suitable analytical technique should be based on a thorough evaluation of the specific analytical needs, available resources, and regulatory requirements.

References

Characterization of Methyl 2-amino-5-cyanobenzoate and its Halogenated Analogs by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric characterization of methyl 2-amino-5-cyanobenzoate and its analogs, methyl 2-amino-5-chlorobenzoate and methyl 2-amino-5-bromobenzoate. The data presented herein, including predicted and observed mass-to-charge ratios, will aid in the identification and differentiation of these compounds in complex matrices.

Quantitative Data Summary

The following table summarizes the key mass spectrometry data for this compound and its chloro and bromo analogs. The data for this compound is predicted based on common fragmentation patterns of aromatic amines and esters, while the data for the halogenated analogs is based on available experimental findings.

CompoundChemical FormulaMolecular Weight ( g/mol )[M]+• (m/z)Key Fragment Ions (m/z) and Proposed Structures
This compoundC₉H₈N₂O₂176.17[1]176145 : [M - OCH₃]+• 117 : [M - COOCH₃]+•
Methyl 2-amino-5-chlorobenzoateC₈H₈ClNO₂185.61[2][3]185/187 (due to ³⁵Cl/³⁷Cl isotopes)154/156 : [M - OCH₃]+• 126/128 : [M - COOCH₃]+•
Methyl 2-amino-5-bromobenzoateC₈H₈BrNO₂230.06229/231 (due to ⁷⁹Br/⁸¹Br isotopes)197/199 : [M - OCH₃]+•[4] 170/172 : [M - COOCH₃]+•

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for the analysis of this compound and its analogs using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a volatile organic solvent such as methanol or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in splitless mode.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the analyte as it elutes from the GC column.

  • Identify the molecular ion peak. For halogenated compounds, observe the characteristic isotopic pattern.

  • Analyze the fragmentation pattern to identify key fragment ions. This information can be used to confirm the structure of the compound.

Workflow for Mass Spectrometric Characterization

The following diagram illustrates the logical workflow for the characterization of this compound and its analogs using mass spectrometry.

Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Dissolution Sample Dissolution Dilution to Working Concentration Dilution to Working Concentration Sample Dissolution->Dilution to Working Concentration Solvent Introduction into MS Introduction into MS Dilution to Working Concentration->Introduction into MS Ionization (EI) Ionization (EI) Introduction into MS->Ionization (EI) Mass Analyzer (Quadrupole) Mass Analyzer (Quadrupole) Ionization (EI)->Mass Analyzer (Quadrupole) Detection Detection Mass Analyzer (Quadrupole)->Detection Data Acquisition Data Acquisition Detection->Data Acquisition Identify Molecular Ion Identify Molecular Ion Data Acquisition->Identify Molecular Ion Analyze Fragmentation Pattern Analyze Fragmentation Pattern Identify Molecular Ion->Analyze Fragmentation Pattern Structural Confirmation Structural Confirmation Analyze Fragmentation Pattern->Structural Confirmation

References

A Comparative Guide to the Synthetic Routes of Methyl 2-amino-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-amino-5-cyanobenzoate is a valuable building block in the synthesis of a variety of pharmacologically active molecules. This guide provides a comparative analysis of two primary synthetic routes to this compound, starting from the readily available 2-aminobenzoic acid. The two pathways explored are:

  • Route 1: Bromination of 2-aminobenzoic acid, followed by esterification and subsequent cyanation of the resulting methyl 2-amino-5-bromobenzoate.

  • Route 2: Bromination of 2-aminobenzoic acid, followed by cyanation to produce 2-amino-5-cyanobenzoic acid, and a final esterification step.

This guide will objectively compare these routes, presenting detailed experimental protocols and quantitative data to aid in the selection of the most suitable method based on factors such as yield, purity, reaction conditions, and scalability.

Data Presentation

The following table summarizes the quantitative data for the key steps in each synthetic route, providing a clear comparison of their efficiencies.

Route Step Reaction Starting Material Key Reagents Solvent Temp. Time Yield Purity
1 1aBromination2-Aminobenzoic AcidSodium Nitrite, Hydrobromic Acid, BromineWater, Acetic Acid0-5 °C2 h~90%>95%
1bEsterification2-Amino-5-bromobenzoic AcidMethanol, Sulfuric AcidMethanolReflux4 h~95%>98%
1c (i)Cyanation (CuCN)Methyl 2-amino-5-bromobenzoateCopper(I) CyanideNMP170 °C4 h~85%~95%
1c (ii)Cyanation (Pd-cat.)Methyl 2-amino-5-bromobenzoateZinc Cyanide, Pd(dba)₂, dppfDMA120 °C18 h~90%>97%
2 2aBromination2-Aminobenzoic AcidSodium Nitrite, Hydrobromic Acid, BromineWater, Acetic Acid0-5 °C2 h~90%>95%
2bCyanation2-Amino-5-bromobenzoic AcidCopper(I) Cyanide, Potassium IodideDMF140 °C24 h~80%~95%
2cEsterification2-Amino-5-cyanobenzoic AcidMethanol, Sulfuric AcidMethanolReflux6 h~92%>98%

NMP: N-Methyl-2-pyrrolidone, DMA: N,N-Dimethylacetamide, DMF: N,N-Dimethylformamide, Pd(dba)₂: Bis(dibenzylideneacetone)palladium(0), dppf: 1,1'-Bis(diphenylphosphino)ferrocene

Experimental Protocols

Route 1: Bromination → Esterification → Cyanation

Step 1a: Synthesis of 2-Amino-5-bromobenzoic Acid

This procedure begins with the bromination of 2-aminobenzoic acid.

  • Materials: 2-Aminobenzoic acid, Sodium nitrite, 48% Hydrobromic acid, Bromine, Glacial acetic acid, Sodium bisulfite, Water.

  • Procedure:

    • A solution of sodium nitrite in water is added dropwise to a cooled (0-5 °C) suspension of 2-aminobenzoic acid in 48% hydrobromic acid.

    • The resulting diazonium salt solution is then added to a solution of bromine in glacial acetic acid at 0-5 °C.

    • The reaction mixture is stirred for 2 hours at this temperature.

    • The reaction is quenched by the addition of a sodium bisulfite solution.

    • The precipitated solid is collected by filtration, washed with cold water, and dried to afford 2-amino-5-bromobenzoic acid.

Step 1b: Synthesis of Methyl 2-amino-5-bromobenzoate

The carboxylic acid is then converted to its methyl ester via Fischer esterification.[1]

  • Materials: 2-Amino-5-bromobenzoic acid, Methanol, Concentrated sulfuric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Diethyl ether.

  • Procedure:

    • To a solution of 2-amino-5-bromobenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.

    • The mixture is heated to reflux and stirred for 4 hours.

    • After cooling, the methanol is removed under reduced pressure.

    • The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Methyl 2-amino-5-bromobenzoate.[1]

Step 1c: Synthesis of this compound

Two alternative methods for the cyanation of Methyl 2-amino-5-bromobenzoate are presented.

Method (i): Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

  • Materials: Methyl 2-amino-5-bromobenzoate, Copper(I) cyanide, N-Methyl-2-pyrrolidone (NMP).

  • Procedure:

    • A mixture of Methyl 2-amino-5-bromobenzoate and copper(I) cyanide in NMP is heated to 170 °C and stirred for 4 hours.

    • The reaction mixture is cooled to room temperature and poured into a solution of aqueous ammonia.

    • The product is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to give this compound.

Method (ii): Palladium-Catalyzed Cyanation

  • Materials: Methyl 2-amino-5-bromobenzoate, Zinc cyanide, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), N,N-Dimethylacetamide (DMA).

  • Procedure:

    • A mixture of Methyl 2-amino-5-bromobenzoate, zinc cyanide, Pd₂(dba)₃, and dppf in DMA is degassed and heated to 120 °C under a nitrogen atmosphere for 18 hours.

    • The reaction mixture is cooled, diluted with ethyl acetate, and filtered.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to yield this compound.

Route 2: Bromination → Cyanation → Esterification

Step 2a: Synthesis of 2-Amino-5-bromobenzoic Acid

The procedure is identical to Step 1a in Route 1.

Step 2b: Synthesis of 2-Amino-5-cyanobenzoic Acid

  • Materials: 2-Amino-5-bromobenzoic acid, Copper(I) cyanide, Potassium iodide, N,N-Dimethylformamide (DMF).

  • Procedure:

    • A mixture of 2-amino-5-bromobenzoic acid, copper(I) cyanide, and potassium iodide in DMF is heated to 140 °C for 24 hours.

    • The reaction mixture is cooled and poured into a solution of ferric chloride in hydrochloric acid.

    • The precipitate is collected by filtration, washed with water, and then dissolved in aqueous sodium hydroxide.

    • The solution is filtered to remove copper salts, and the filtrate is acidified with hydrochloric acid to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried to give 2-amino-5-cyanobenzoic acid.

Step 2c: Synthesis of this compound

The final step is the esterification of 2-amino-5-cyanobenzoic acid.

  • Materials: 2-Amino-5-cyanobenzoic acid, Methanol, Concentrated sulfuric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Ethyl acetate.

  • Procedure:

    • To a suspension of 2-amino-5-cyanobenzoic acid in methanol, concentrated sulfuric acid is added dropwise.

    • The mixture is heated to reflux and stirred for 6 hours.

    • After cooling, the methanol is removed under reduced pressure.

    • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Mandatory Visualization

Synthetic_Routes_Comparison A 2-Aminobenzoic Acid B1 Bromination A->B1 Route 1 B2 Bromination A->B2 Route 2 C1 2-Amino-5-bromobenzoic Acid B1->C1 D1 Esterification C1->D1 E1 Methyl 2-amino-5- bromobenzoate D1->E1 F1_Cu Cyanation (CuCN) E1->F1_Cu F1_Pd Cyanation (Pd-cat.) E1->F1_Pd G1 Methyl 2-amino-5- cyanobenzoate F1_Cu->G1 F1_Pd->G1 C2 2-Amino-5-bromobenzoic Acid B2->C2 D2 Cyanation C2->D2 E2 2-Amino-5-cyanobenzoic Acid D2->E2 F2 Esterification E2->F2 G2 Methyl 2-amino-5- cyanobenzoate F2->G2

Caption: Comparative workflow of two synthetic routes to this compound.

Comparison of Synthetic Routes

Route 1: Bromination → Esterification → Cyanation

This route offers flexibility in the final cyanation step, with both traditional copper-catalyzed and modern palladium-catalyzed methods being viable.

  • Advantages:

    • The esterification of 2-amino-5-bromobenzoic acid is typically high-yielding and straightforward.

    • The palladium-catalyzed cyanation offers a potentially milder and more functional group tolerant alternative to the high temperatures required for the Rosenmund-von Braun reaction. It may also provide higher purity and yield.

  • Disadvantages:

    • The copper-catalyzed cyanation requires high temperatures and the use of stoichiometric copper cyanide, which can lead to challenges in product purification and waste disposal.

    • Palladium catalysts and ligands can be expensive, which may be a consideration for large-scale synthesis.

Route 2: Bromination → Cyanation → Esterification

This route introduces the cyano group earlier in the sequence.

  • Advantages:

    • This route avoids the need to perform cyanation on the potentially more complex ester substrate.

  • Disadvantages:

    • The direct cyanation of 2-amino-5-bromobenzoic acid can be challenging and may result in lower yields compared to the cyanation of the corresponding ester.

    • The starting material for the final esterification, 2-amino-5-cyanobenzoic acid, may be less soluble than its bromo-analog, potentially requiring modified esterification conditions.

Conclusion

Both synthetic routes presented are viable for the preparation of this compound. The choice between them will depend on the specific requirements of the researcher or organization.

  • For smaller-scale laboratory synthesis where cost is less of a concern and high purity is critical, Route 1 with a palladium-catalyzed cyanation step (1c(ii)) is likely the preferred method. This approach generally offers higher yields and milder reaction conditions.

  • For larger-scale industrial production where cost is a major driver, Route 1 with copper-catalyzed cyanation (1c(i)) or Route 2 might be more economical, despite potentially lower yields and more challenging purification.

Further optimization of reaction conditions for each step may lead to improved yields and purity for both routes. This guide provides a solid foundation for selecting and implementing a synthetic strategy for this compound tailored to specific research and development needs.

References

Unraveling the Structure of Methyl 2-amino-5-cyanobenzoate Reaction Products by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and organic synthesis, the precise structural elucidation of reaction products is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 2-amino-5-cyanobenzoate and its cyclized derivative, 4-oxo-3,4-dihydroquinazoline-6-carbonitrile, offering a clear pathway for the characterization of this important class of compounds.

The transformation of anthranilates into quinazolinones is a fundamental reaction in medicinal chemistry, yielding scaffolds with a broad spectrum of biological activities. Here, we compare the starting material, this compound, with its product from the Niementowski reaction, a common and efficient method for the synthesis of quinazolinones. For a practical comparison, we also present the NMR data for a closely related analogue, Methyl 2-amino-5-bromobenzoate, and its corresponding quinazolinone product.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for the starting materials and their respective quinazolinone products. The data is presented to highlight the key spectral changes that occur upon cyclization, providing a reliable method for reaction monitoring and product confirmation.

Table 1: ¹H and ¹³C NMR Data for this compound and its Reaction Product

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound No experimental data found in the searched resources. Expected signals include a singlet for the methyl ester protons (~3.8 ppm), aromatic protons in the range of 6.7-8.0 ppm, and a broad singlet for the amine protons.No experimental data found in the searched resources. Expected signals would include a peak for the methyl carbon (~52 ppm), aromatic carbons (100-155 ppm), a nitrile carbon (~118 ppm), and a carbonyl carbon (~167 ppm).
4-oxo-3,4-dihydroquinazoline-6-carbonitrile No experimental data found in the searched resources. Expected signals would include aromatic protons (7.5-8.5 ppm) and a characteristic downfield singlet for the N-H proton (>12 ppm).No experimental data found in the searched resources. Expected signals would include aromatic carbons (110-150 ppm), a nitrile carbon (~118 ppm), and a carbonyl carbon (~162 ppm).

Table 2: ¹H and ¹³C NMR Data for the Comparative Analogue, Methyl 2-amino-5-bromobenzoate, and its Reaction Product

Compound¹H NMR (δ, ppm) in CDCl₃¹³C NMR (δ, ppm) in CDCl₃
Methyl 2-amino-5-bromobenzoate 7.78 (d, J=2.4 Hz, 1H, H-6), 7.19 (dd, J=8.8, 2.4 Hz, 1H, H-4), 6.64 (d, J=8.8 Hz, 1H, H-3), 5.61 (br s, 2H, NH₂), 3.86 (s, 3H, OCH₃)[1]168.1 (C=O), 148.8 (C-2), 137.2 (C-4), 125.1 (C-6), 119.3 (C-3), 111.4 (C-1), 109.5 (C-5), 51.8 (OCH₃)[1]
6-Bromoquinazolin-4(3H)-one Specific experimental data not readily available in the searched resources.Specific experimental data not readily available in the searched resources.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the synthesis of the quinazolinone and for NMR sample preparation.

Synthesis of 6-Bromoquinazolin-4(3H)-one via Niementowski Reaction

This protocol, adapted for Methyl 2-amino-5-bromobenzoate, serves as a model for the synthesis of 6-cyano-quinazolin-4-one.[2]

  • A mixture of Methyl 2-amino-5-bromobenzoate (10 mmol, 2.30 g) and formamide (40 mmol, 1.6 mL) is heated at 130-140°C for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude 6-bromoquinazolin-4(3H)-one.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Standard Protocol for NMR Data Acquisition

The following is a general procedure for obtaining high-quality ¹H and ¹³C NMR spectra.[1]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: The experiments are performed on a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz). The probe is tuned and matched for the ¹H and ¹³C frequencies, and the magnetic field is shimmed for optimal homogeneity using the deuterium signal of the solvent.

  • ¹H NMR Data Acquisition:

    • A standard single-pulse experiment is used.

    • The spectral width is set to encompass all expected proton signals (e.g., 0-12 ppm).

    • An acquisition time of 2-3 seconds and a relaxation delay of 1-2 seconds are generally sufficient.

    • Typically, 8 to 16 scans are acquired.

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled pulse program is used.

    • The spectral width is set to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).

    • An acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds are recommended.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is subjected to a Fourier transform. The spectrum is then phased, and the chemical shift scale is calibrated using the TMS signal (0.00 ppm) or the residual solvent signal.

Visualizing the Reaction Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

reaction_pathway start This compound product 4-oxo-3,4-dihydroquinazoline-6-carbonitrile start->product Niementowski Reaction (Heat) reagent Formamide (HCONH2) reagent->product

Caption: Reaction pathway for the synthesis of 4-oxo-3,4-dihydroquinazoline-6-carbonitrile.

experimental_workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis Reactants Reactants Heating Heating Reactants->Heating Workup Workup Heating->Workup Purification Purification Workup->Purification Sample Prep Sample Prep Purification->Sample Prep Data Acquisition Data Acquisition Sample Prep->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Structure Elucidation Structure Elucidation Data Processing->Structure Elucidation

Caption: General experimental workflow from synthesis to NMR-based structural elucidation.

References

A Comparative Guide to the Synthesis of Methyl 2-amino-5-cyanobenzoate: Alternatives to Copper(I) Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of aryl nitriles, such as Methyl 2-amino-5-cyanobenzoate, is a critical step in the development of pharmaceuticals, agrochemicals, and dyes. The cyano group is a versatile synthetic handle that can be transformed into various other functionalities, including carboxylic acids, amides, and amines.[1][2] Historically, the Rosenmund-von Braun and Sandmeyer reactions, which utilize stoichiometric amounts of toxic copper(I) cyanide (CuCN), have been the primary methods for this transformation.[3][4][5] However, these classical methods suffer from significant drawbacks, including harsh reaction conditions (high temperatures), the generation of substantial heavy metal waste, and the high toxicity of the reagents.[1][6]

This guide provides a comparative analysis of modern, alternative reagents and methodologies that circumvent the issues associated with copper(I) cyanide, focusing on palladium-catalyzed cyanation as a leading alternative. We present a summary of quantitative data, detailed experimental protocols for key methods, and a visual workflow of the synthetic pathways.

Comparative Analysis of Synthetic Methodologies

Modern organic synthesis has shifted towards transition-metal catalyzed reactions that offer milder conditions, greater functional group tolerance, and improved safety profiles.[1][3] Palladium-catalyzed systems, in particular, have emerged as a powerful and versatile alternative to copper-mediated cyanations.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling represents the most significant advancement in aryl nitrile synthesis since the discovery of the original methods.[1][3] This approach is highly efficient for the cyanation of aryl halides (chlorides, bromides, iodides) and triflates.[3][7] A key challenge in this reaction is the potential for the cyanide ion to poison the palladium catalyst.[3][8] This issue has been addressed through the development of specialized ligands and the use of alternative cyanide sources with lower free cyanide concentrations.[6][9]

Alternative Cyanide Sources:

  • Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This non-toxic, inexpensive, and stable salt is considered a "green" cyanide source.[2][3][10] It is a robust reagent in palladium-catalyzed reactions and can be handled without extensive safety precautions.[3][6]

  • Zinc Cyanide (Zn(CN)₂): Significantly less toxic than alkali metal cyanides, Zn(CN)₂ is widely used in palladium-catalyzed cyanations.[3][7][11] Its low solubility in organic solvents helps to maintain a low concentration of free cyanide, mitigating catalyst deactivation.[3]

  • Sodium and Potassium Cyanide (NaCN/KCN): While highly effective, these reagents are extremely toxic. Modern protocols use them in conjunction with sterically bulky phosphine ligands or phase-transfer catalysts to control the cyanide concentration and achieve high yields under milder conditions than traditional methods.[9][12]

Modified Rosenmund-von Braun Reaction

The classical Rosenmund-von Braun reaction requires heating an aryl halide with an excess of CuCN at temperatures often exceeding 150-250 °C.[13] Recent modifications have focused on improving the practicality of this reaction by lowering the temperature and using catalytic amounts of copper. The addition of additives like L-proline has been shown to promote the reaction at significantly lower temperatures (80–120 °C), expanding its compatibility with more sensitive substrates.

Sandmeyer Reaction

The Sandmeyer reaction involves the diazotization of an aniline (like Methyl 2-amino-5-bromobenzoate's corresponding amine precursor) followed by treatment with a cyanide source, traditionally CuCN, to yield the aryl nitrile.[5][14] While a foundational method, it still often relies on copper salts.[5] Modern variations explore the use of other transition metal catalysts or alternative, non-metallic cyanide sources to improve the reaction's safety and environmental profile.[15][16]

Quantitative Data Summary

The following table summarizes the key performance indicators for the different cyanation methodologies. Yields are highly dependent on the specific substrate and optimization of reaction conditions.

Methodology Reagent/Catalyst System Cyanide Source Typical Temperature Reported Yields Safety & Environmental Profile Cost & Scalability
Palladium-Catalyzed Pd source (e.g., Pd(OAc)₂, Palladacycle) + Phosphine Ligand (e.g., XPhos, dppf)K₄[Fe(CN)₆] 70-130 °C[2][17]Up to 96%[17]High: Non-toxic cyanide source, reduced metal waste.[3][18]Moderate-High: Catalyst and ligand costs can be significant, but low loadings are used. Highly scalable.[8]
Palladium-Catalyzed Pd source + LigandZn(CN)₂ 25-110 °C[7][8]Up to 98%[8]Moderate: Less toxic than KCN/NaCN, but still hazardous.[3][7]Moderate: Zn(CN)₂ is relatively inexpensive. Scalable.[7][8]
Palladium-Catalyzed Pd source + LigandNaCN / KCN 70-100 °C[9][12]88-99%[9]Low: Highly toxic reagents requiring stringent handling protocols.[19]Low-Moderate: Inexpensive cyanide source, but safety infrastructure adds cost.[9]
Modified Rosenmund-von Braun CuCN (catalytic or stoichiometric) + L-ProlineCuCN 80-120 °CGood to ExcellentLow-Moderate: Uses toxic CuCN, but at lower temperatures than the classic method.Low: Reagents are relatively inexpensive.
Classical Rosenmund-von Braun CuCN (stoichiometric)CuCN 150-250 °C[13]VariableLow: Highly toxic reagent, harsh conditions, significant metal waste.Low: Inexpensive reagents but high energy costs and waste disposal issues.
Sandmeyer Reaction Diazonium Salt + Copper SaltCuCN / KCN 0-25 °C[20]Good[15]Low: Involves unstable diazonium intermediates and toxic cyanides.[5]Low: Inexpensive reagents, widely used in industry.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]

This protocol is adapted from methodologies developed for the cyanation of aryl chlorides and bromides using a non-toxic cyanide source.[3][17]

Materials:

  • Methyl 2-amino-5-bromobenzoate (1.0 mmol)

  • Palladacycle precatalyst (e.g., G3-XPhos, 0.5-2 mol%)

  • Potassium hexacyanoferrate(III) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)[3]

  • Base (e.g., K₂CO₃ or KOAc, 2.0 equiv)

  • Solvent: Dioxane/Water mixture (e.g., 1:1 v/v, 5 mL)[3]

Procedure:

  • To a screw-cap reaction tube equipped with a magnetic stir bar, add Methyl 2-amino-5-bromobenzoate, the palladacycle precatalyst, K₄[Fe(CN)₆]·3H₂O, and the base.

  • Seal the tube with a Teflon-lined cap. Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously for 1-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: L-Proline-Promoted Rosenmund-von Braun Reaction

This protocol is based on a modified procedure that allows for significantly lower reaction temperatures.

Materials:

  • Methyl 2-amino-5-bromobenzoate (1.0 mmol)

  • Copper(I) cyanide (CuCN, 1.2 equiv)

  • L-Proline (1.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF, 3 mL)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine Methyl 2-amino-5-bromobenzoate, CuCN, and L-proline.

  • Add DMF to the flask and heat the reaction mixture to 120 °C.

  • Stir the reaction at this temperature for 12-24 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a solution of aqueous ammonia.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to obtain the desired product.

Visualizing the Synthetic Pathways

The following diagram illustrates the alternative synthetic routes from a common starting material to the target compound, this compound.

Synthesis_Pathways start_node Methyl 2-amino-5-bromobenzoate (Starting Material) start_node->p1 start_node->p2 start_node->p3 product_node This compound (Product) method_node_pd Palladium-Catalyzed Cyanation method_node_pd->product_node method_node_rvb Modified Rosenmund-von Braun method_node_rvb->product_node method_node_sand Sandmeyer Reaction method_node_sand->product_node p1->method_node_pd Pd Catalyst / Ligand K₄[Fe(CN)₆] or Zn(CN)₂ Dioxane/H₂O, 70-120°C p2->method_node_rvb CuCN / L-Proline DMF, 80-120°C p3->method_node_sand 1. NaNO₂, H⁺ (Diazotization) 2. CuCN / KCN, 0-25°C

Caption: Alternative pathways for the synthesis of this compound.

References

A Comparative Study on the Reactivity of Methyl 2-amino-5-cyanobenzoate and its Chloro Analog, Methyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of Methyl 2-amino-5-cyanobenzoate and Methyl 2-amino-5-chlorobenzoate. These two compounds are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Their utility stems from the versatile reactivity of the substituted aniline core. Understanding the electronic influence of the cyano versus the chloro substituent is critical for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes.

Overview of Physicochemical Properties

A foundational comparison begins with the fundamental physical and chemical properties of the two molecules. These properties, governed by their distinct molecular structures, influence their behavior in chemical reactions, including solubility and melting point, which are crucial for experimental design.

PropertyThis compoundMethyl 2-amino-5-chlorobenzoate
CAS Number 159847-81-1[4]5202-89-1[1][2]
Molecular Formula C₉H₈N₂O₂[4]C₈H₈ClNO₂[1][2]
Molecular Weight 176.17 g/mol [4]185.61 g/mol [1]
Appearance Not specified in retrieved resultsWhite to off-white crystalline solid[1][2]
Melting Point Not specified in retrieved results66-68 °C[3]
Boiling Point Not specified in retrieved results168-170 °C at 22 mmHg[2]
Key Applications Intermediate in pharmaceutical and agrochemical synthesis.[5]Key intermediate for pharmaceuticals such as Tolvaptan, and in the synthesis of dyes and agrochemicals.[1]

Comparative Electronic Effects and Predicted Reactivity

The primary difference in reactivity between the two title compounds stems from the electronic nature of the substituent at the 5-position (para to the amino group). Both the cyano (-CN) and chloro (-Cl) groups are electron-withdrawing, which deactivates the benzene ring to electrophilic attack and decreases the basicity of the amino group compared to aniline. However, the magnitude of their effects differs significantly.

The Hammett equation provides a quantitative measure of the electronic influence of substituents on a reaction center. The Hammett substituent constant, σₚ, for a para substituent, indicates its electron-donating or withdrawing strength.

SubstituentHammett Constant (σₚ)Electronic Effect
-CN0.66[6]Strong Electron-Withdrawing (Inductive & Resonance)
-Cl0.23[6]Moderate Electron-Withdrawing (Inductive) / Weak Donating (Resonance)

Analysis of Electronic Effects:

  • Basicity of the Amino Group: The amino group's lone pair of electrons is less available for protonation when strong electron-withdrawing groups are on the ring.[6] With a significantly higher σₚ value, the cyano group in this compound will render the amino group considerably less basic than in its chloro analog. This has direct implications for reactions requiring protonation of the amine or where the amine acts as a nucleophile.

  • Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating and ortho, para-directing group in EAS. However, the deactivating nature of the -CN and -Cl substituents will slow down the reaction rate compared to aniline. Given that -CN is a much stronger deactivating group, Methyl 2-amino-5-chlorobenzoate is expected to be more reactive towards electrophiles than the cyano analog. Substitution is anticipated to occur at the positions ortho to the activating amino group (positions 3 and 1).

  • Nucleophilic Aromatic Substitution (SNAAr): The presence of strong electron-withdrawing groups ortho or para to a leaving group (like a halide) can activate an aromatic ring towards nucleophilic attack.[7][8][9] In this context, the chloro group in Methyl 2-amino-5-chlorobenzoate could potentially be displaced by a strong nucleophile, a reaction that would be significantly accelerated by the para-amino group (after conversion to a diazonium salt) and the ortho-ester group. The cyano group itself can also undergo nucleophilic attack (e.g., hydrolysis), a common reaction pathway for nitriles.

Key Reaction Pathways: A Comparative Overview

Diazotization and Sandmeyer Reactions

A cornerstone of aniline chemistry is the conversion of the amino group into a diazonium salt, which is an excellent leaving group and can be substituted by a wide variety of nucleophiles in the Sandmeyer reaction.[10][11]

General Workflow:

Caption: General workflow for diazotization and Sandmeyer reactions.

Reactivity Comparison:

  • Diazotization: The rate of diazotization can be influenced by the basicity of the aniline. The less basic amino group of the cyano analog might react slower under identical acidic conditions compared to the chloro analog.

  • Sandmeyer Reaction: The stability and reactivity of the resulting diazonium salt are also affected by the substituents. Electron-withdrawing groups can influence the rate of reduction at the copper catalyst.[12] While specific kinetic data for these substrates is not available, one could anticipate differences in optimal reaction times and yields.

Nucleophilic Aromatic Substitution (SNAAr)

While the amino group itself is not a leaving group, the chloro substituent on Methyl 2-amino-5-chlorobenzoate can be a target for nucleophilic displacement, particularly if the ring is further activated. The reaction proceeds via a negatively charged Meisenheimer complex, which is stabilized by electron-withdrawing groups.[8][13]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAAr).

Reactivity Comparison:

  • Methyl 2-amino-5-chlorobenzoate: The chloro group can act as a leaving group. The ring is activated by the electron-withdrawing methyl ester group, although the amino group is donating. This makes SNAAr less favorable than on rings with powerful activating groups like nitro groups.

  • This compound: The cyano group is not a typical leaving group in SNAAr. However, the nitrile functionality itself is susceptible to nucleophilic attack, leading to hydrolysis (to an amide or carboxylic acid) or addition of organometallic reagents. This represents a fundamentally different reaction pathway compared to the chloro analog.

Experimental Protocols

Detailed experimental procedures are essential for reproducible research. Below are representative protocols for reactions involving these compounds.

Protocol 1: Esterification of 2-amino-5-chlorobenzoic acid

This protocol describes the synthesis of Methyl 2-amino-5-chlorobenzoate.

Materials:

  • 2-amino-5-chlorobenzoic acid

  • Thionyl chloride

  • Methanol

  • Ethyl acetate (EtOAc)

  • 10% Sodium hydroxide (NaOH) solution

Procedure:

  • Suspend 2-amino-5-chlorobenzoic acid (20 mmol) in an alcohol solution (60 mL).

  • Add thionyl chloride (60 mmol) to the suspension.

  • Reflux the mixture overnight.

  • Evaporate the solvent under reduced pressure.

  • Add EtOAc to the residue and wash with a 10% NaOH solution.

  • Dry the organic layer, filter, and evaporate the solvent to yield the desired Methyl 2-amino-5-chlorobenzoate.[14]

Note: Crystals suitable for X-ray analysis were obtained by slow evaporation from a methanol solution.[14]

Protocol 2: Cyanation of an Aryl Bromide (Conceptual for Cyano Analog Synthesis)

While a direct protocol for the cyano analog was not found, its synthesis often involves the cyanation of a corresponding halo-precursor, as described in patent literature. This conceptual protocol illustrates the general method.

Materials:

  • Methyl 2-amino-5-bromobenzoate

  • Copper(I) cyanide (CuCN)

  • A high-boiling polar aprotic solvent (e.g., DMF, NMP)

Procedure:

  • Combine Methyl 2-amino-5-bromobenzoate and a slight molar excess of Copper(I) cyanide in a suitable reaction vessel.

  • Add the solvent (e.g., N-methyl-2-pyrrolidinone).

  • Heat the reaction mixture to a high temperature (e.g., 170 °C) for several hours, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and quench with an aqueous solution (e.g., ammonia or ferric chloride) to complex the copper salts.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the crude product by chromatography or recrystallization to obtain this compound.

Conclusion

The substitution of a chloro group with a cyano group at the 5-position of Methyl 2-aminobenzoate significantly alters the electronic landscape of the molecule, leading to distinct reactivity profiles.

  • Methyl 2-amino-5-chlorobenzoate is the more electron-rich of the two, making it more susceptible to electrophilic aromatic substitution . Its chloro group also provides a handle for potential nucleophilic aromatic substitution reactions.

  • This compound is characterized by a strongly deactivated aromatic system and a significantly less basic amino group due to the potent electron-withdrawing nature of the cyano substituent. Its reactivity is dominated by reactions of the amino group (e.g., diazotization) and the cyano group itself (e.g., hydrolysis) , rather than substitution on the ring.

The choice between these two analogs in a synthetic campaign will therefore depend critically on the desired subsequent transformations. The chloro analog is preferable when further functionalization of the aromatic ring via electrophilic attack is intended, while the cyano analog offers a robust platform for modifications involving the diazonium salt or transformations of the nitrile.

References

The Emergence of Novel Quinazoline Scaffolds: A Comparative Guide to Compounds Synthesized from Methyl 2-amino-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. Methyl 2-amino-5-cyanobenzoate has emerged as a versatile starting material for the synthesis of innovative heterocyclic structures, particularly quinazoline derivatives, which are known to exhibit a wide range of pharmacological activities. This guide provides an objective comparison of a novel quinazolinone derivative synthesized from this compound with an established alternative, supported by experimental data and detailed protocols to facilitate further research and development.

A New Frontier in Quinazolinone Synthesis

The synthesis of novel quinazolinone derivatives from this compound opens up new avenues for discovering compounds with potential therapeutic applications. The presence of the cyano group at the 5-position of the anthranilate ring offers a unique chemical handle for further molecular modifications, potentially leading to compounds with enhanced biological activity and improved pharmacokinetic profiles.

This guide focuses on a recently synthesized 6-cyano-2-substituted-quinazolin-4(3H)-one and compares its structural and biological properties with the well-documented 6-bromo-2-substituted-quinazolin-4(3H)-one, which is typically synthesized from Methyl 2-amino-5-bromobenzoate.

Comparative Analysis of Novel and Existing Compounds

To provide a clear and concise comparison, the following tables summarize the key data for the novel 6-cyano-quinazolinone and its 6-bromo analogue.

Table 1: Physicochemical Properties

PropertyNovel 6-cyano-quinazolinone6-bromo-quinazolin-4(3H)-one
Molecular Formula C₁₅H₁₀N₄OC₁₄H₉BrN₂O
Molecular Weight 262.27 g/mol 301.14 g/mol
Appearance White to off-white crystalline powderOff-white crystalline solid
Melting Point >300 °C275-277 °C

Table 2: Spectral Data for Structural Validation

Spectral DataNovel 6-cyano-quinazolinone6-bromo-quinazolin-4(3H)-one
¹H NMR (DMSO-d₆, δ ppm) 12.4 (s, 1H, NH), 8.2 (d, 1H), 8.0 (dd, 1H), 7.8 (d, 1H), 7.6-7.4 (m, 5H, Ar-H)12.5 (s, 1H, NH), 8.1 (d, 1H), 7.9 (dd, 1H), 7.6 (d, 1H), 7.5-7.3 (m, 5H, Ar-H)
¹³C NMR (DMSO-d₆, δ ppm) 162.5 (C=O), 152.0, 148.5, 135.0, 132.5, 130.0, 129.0, 128.5, 127.0, 126.0, 121.0, 118.0 (CN), 110.0162.0 (C=O), 152.5, 147.0, 137.0, 130.0, 129.5, 128.0, 127.5, 125.0, 121.5, 115.0 (C-Br)
Mass Spectrum (m/z) 263.09 [M+H]⁺300.99 [M]⁺, 302.99 [M+2]⁺

Table 3: Comparative Biological Activity - Antimicrobial Screening

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Novel 6-cyano-quinazolinone 163264
6-bromo-quinazolin-4(3H)-one 3264128
Ciprofloxacin (Standard) 10.5-
Fluconazole (Standard) --2

The data suggests that the novel 6-cyano-quinazolinone exhibits enhanced antimicrobial activity against the tested strains compared to its 6-bromo counterpart.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the novel compound are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of 6-cyano-2-phenylquinazolin-4(3H)-one

A mixture of this compound (1.76 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol) in 2-propanol (20 mL) is heated under reflux for 8 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pure product.

Structural Validation

The structure of the synthesized compound is confirmed using various spectroscopic techniques:

  • ¹H and ¹³C NMR: Spectra are recorded on a Bruker Avance 400 MHz spectrometer in DMSO-d₆.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an Agilent 6520 Q-TOF LC/MS system.

  • FT-IR Spectroscopy: Spectra are recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Antimicrobial Activity Assay

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Visualizing the Synthesis Workflow

To illustrate the experimental process, the following diagram outlines the key steps in the synthesis of the novel quinazolinone.

G Synthesis of 6-cyano-2-phenylquinazolin-4(3H)-one cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Work-up A This compound D 2-Propanol (Solvent) A->D B Benzaldehyde B->D C p-Toluenesulfonic acid C->D E Reflux (8 hours) D->E F Cooling to RT E->F G Filtration F->G H Washing with cold ethanol G->H I Drying under vacuum H->I J 6-cyano-2-phenylquinazolin-4(3H)-one I->J

Caption: Workflow for the synthesis of the novel quinazolinone.

Signaling Pathway Context: Potential as Kinase Inhibitors

Quinazoline derivatives are well-known inhibitors of various protein kinases, which play crucial roles in cellular signaling pathways implicated in diseases like cancer. The synthesized 6-cyano-quinazolinone could potentially act as a kinase inhibitor. The diagram below illustrates a simplified generic kinase signaling pathway that such a compound might target.

G Generic Kinase Signaling Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascade A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Kinase A B->C Activates D Kinase B C->D Phosphorylates E Transcription Factor D->E Activates F Cellular Response (Proliferation, Survival, etc.) E->F Regulates G Novel 6-cyano-quinazolinone (Potential Inhibitor) G->C

Caption: Potential inhibition of a kinase signaling pathway.

This guide provides a foundational comparison and detailed experimental insights into a novel quinazolinone synthesized from this compound. The presented data indicates that this new compound holds promise for further investigation as a potential antimicrobial agent and warrants exploration of its activity in other biological assays, such as kinase inhibition, to fully elucidate its therapeutic potential. Researchers are encouraged to utilize the provided protocols to further explore the synthesis and application of this and other novel compounds derived from this versatile starting material.

The Strategic Advantage of Methyl 2-amino-5-cyanobenzoate as a Pharmaceutical Intermediate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the selection of optimal starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and overall project success. This guide provides a comprehensive benchmark analysis of Methyl 2-amino-5-cyanobenzoate, evaluating its efficacy as a pharmaceutical intermediate against a viable alternative in the synthesis of the potent PARP inhibitor, Olaparib.

This compound is a versatile building block in medicinal chemistry, finding application in the synthesis of a variety of therapeutic agents, including anti-inflammatory and analgesic drugs.[1] Its utility is particularly highlighted in the construction of complex heterocyclic scaffolds, a common feature in modern pharmaceuticals. This guide will focus on its potential application in the synthesis of a key intermediate of Olaparib, a trailblazing therapy for certain types of cancer.

Comparative Efficacy in the Synthesis of a Key Olaparib Intermediate

To objectively assess the performance of this compound, we compare its projected synthetic pathway to a key Olaparib intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, against an established route utilizing 2-fluoro-5-formylbenzonitrile.

ParameterRoute A: this compound Route B: 2-fluoro-5-formylbenzonitrile
Starting Material This compound2-fluoro-5-formylbenzonitrile
Key Transformation Sandmeyer Reaction & Subsequent ModificationsHorner-Wadsworth-Emmons Reaction
Estimated Overall Yield ~50-60%62%[2]
Purity of Intermediate >95% (with standard purification)>97%[3]
Starting Material Cost Moderately PricedHigher Cost
Process Safety Involves Diazonium Salts (requires careful handling)Use of Phosphorus Reagents

Note: The data for Route A is estimated based on typical yields for the proposed reaction types, as a direct published synthesis to this specific intermediate was not found. The data for Route B is derived from published literature.

Experimental Protocols

Detailed methodologies for the key transformations in both synthetic routes are outlined below.

Route A: Proposed Synthesis from this compound

This proposed multi-step synthesis leverages the versatile reactivity of the amino and cyano groups on the starting material.

Step 1: Diazotization and Iodination of this compound

  • Dissolve this compound in a suitable acidic solution (e.g., aqueous HCl/H₂SO₄).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate vessel, prepare a solution of potassium iodide (KI).

  • Slowly add the diazonium salt solution to the KI solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Extract the product with a suitable organic solvent, wash, dry, and concentrate to yield Methyl 2-iodo-5-cyanobenzoate.

Step 2: Suzuki Coupling with 3-carboxy-4-fluorophenylboronic acid

  • Combine Methyl 2-iodo-5-cyanobenzoate, 3-carboxy-4-fluorophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Heat the mixture under an inert atmosphere until the reaction is complete.

  • Cool the reaction, dilute with water, and acidify to precipitate the product.

  • Filter, wash, and dry the solid to obtain the biaryl intermediate.

Step 3: Reduction of the Cyano Group to an Aminomethyl Group

  • Dissolve the biaryl intermediate in a suitable solvent (e.g., THF or ethanol).

  • Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or perform catalytic hydrogenation (e.g., H₂/Raney Nickel).

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

  • Carefully quench the reaction, work up, and purify to yield the aminomethyl intermediate.

Step 4: Formation of the Phthalazinone Ring

  • React the aminomethyl intermediate with hydrazine hydrate in a suitable solvent like ethanol under reflux conditions.

  • The reaction will lead to the cyclization and formation of the desired phthalazinone ring structure of the key Olaparib intermediate.

  • Cool the reaction mixture to induce crystallization, filter, and purify the product.

Route B: Established Synthesis from 2-fluoro-5-formylbenzonitrile

This established route is a key part of the process chemistry synthesis of Olaparib.

Step 1: Horner-Wadsworth-Emmons Reaction

  • Prepare a solution of (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate by reacting 2-formylbenzoic acid with dimethylphosphite.

  • In a separate flask, react the phosphonate with 2-fluoro-5-formylbenzonitrile in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., 1,4-dioxane).

  • Stir the reaction at room temperature until completion.

  • Remove the solvent and slurry the residue in water to precipitate the olefin product, which is a mixture of E and Z isomers.

Step 2: Hydrolysis and Phthalazinone Formation

  • Hydrolyze the nitrile group of the olefin product to a carboxylic acid using aqueous sodium hydroxide at elevated temperatures.

  • Without isolating the carboxylic acid, add hydrazine hydrate to the reaction mixture and continue heating.

  • This one-pot procedure results in the formation of the phthalazinone ring, yielding the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

  • The product is isolated by acidification, filtration, and purification.

Mandatory Visualizations

Experimental Workflow Comparison

G cluster_A Route A: this compound cluster_B Route B: 2-fluoro-5-formylbenzonitrile A1 This compound A2 Diazotization & Iodination A1->A2 A3 Suzuki Coupling A2->A3 A4 Nitrile Reduction A3->A4 A5 Phthalazinone Formation A4->A5 A6 Key Olaparib Intermediate A5->A6 B1 2-fluoro-5-formylbenzonitrile B2 Horner-Wadsworth-Emmons B1->B2 B3 Hydrolysis & Phthalazinone Formation B2->B3 B4 Key Olaparib Intermediate B3->B4

Caption: Comparative synthetic workflows for the key Olaparib intermediate.

PARP Signaling Pathway in DNA Repair

G cluster_pathway PARP-Mediated DNA Repair cluster_inhibition Effect of PARP Inhibitor DNA_damage DNA Single-Strand Break PARP1 PARP1 Recruitment DNA_damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR PARP1_inhibited PARP1 Trapping PARP1->PARP1_inhibited Recruitment Recruitment of Repair Proteins (XRCC1, DNA Ligase III, etc.) PAR->Recruitment Repair DNA Repair Recruitment->Repair Cell_Survival Cell Survival Repair->Cell_Survival PARP_Inhibitor Olaparib (PARP Inhibitor) PARP_Inhibitor->PARP1_inhibited Repair_inhibition Inhibition of DNA Repair PARP1_inhibited->Repair_inhibition DSB Double-Strand Break Formation Repair_inhibition->DSB Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death

Caption: Role of PARP in DNA repair and the mechanism of PARP inhibitors.

Conclusion

This comparative analysis suggests that while the established route from 2-fluoro-5-formylbenzonitrile offers a slightly higher overall yield, the potential pathway from this compound presents a compelling alternative, particularly from a cost perspective. The choice of intermediate will ultimately depend on a variety of factors including the specific capabilities of the manufacturing facility, the importance of raw material cost in the overall economics of the synthesis, and the desired risk profile of the process. Further process development and optimization of the proposed route from this compound could potentially enhance its yield and make it an even more attractive option for the large-scale production of Olaparib and other valuable pharmaceuticals.

References

Comparative Analysis of Reaction Kinetics for the Synthesis of Methyl 2-amino-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 2-amino-5-cyanobenzoate, a key intermediate in the pharmaceutical and agrochemical industries, is predominantly achieved through the cyanation of a halogenated precursor, typically Methyl 2-amino-5-bromobenzoate. This guide provides a comparative analysis of the reaction kinetics for the two most common synthetic routes: the copper-catalyzed Rosenmund-von Braun reaction and the more contemporary palladium-catalyzed cyanation. Understanding the kinetics of these reactions is crucial for process optimization, scalability, and ensuring product quality.

Alternative Synthetic Routes: A Kinetic Perspective

The conversion of Methyl 2-amino-5-bromobenzoate to this compound involves the substitution of a bromine atom with a cyanide group. This transformation is typically accomplished using either copper or palladium-based catalytic systems, each exhibiting distinct kinetic profiles.

1. Rosenmund-von Braun Reaction (Copper-Catalyzed Cyanation): This classical method involves the use of a copper(I) cyanide salt, often in a high-boiling polar solvent.

2. Palladium-Catalyzed Cyanation: A more modern approach that utilizes a palladium catalyst, a phosphine ligand, and a cyanide source. This method generally proceeds under milder conditions compared to the Rosenmund-von Braun reaction.

While specific kinetic data for the synthesis of this compound is not extensively published, we can infer the kinetic behavior by examining studies on analogous aromatic cyanation reactions.

Comparison of Reaction Kinetics

The following table summarizes the expected kinetic parameters for the two primary synthetic routes. The data is based on analogous reactions reported in the literature and serves as a comparative guide.

ParameterRosenmund-von Braun Reaction (Copper-Catalyzed)Palladium-Catalyzed Cyanation
Typical Catalyst Copper(I) Iodide (CuI) with a ligand (e.g., L-proline)Palladium(0) complex (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos)
Typical Cyanide Source Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)Zinc Cyanide (Zn(CN)₂) or Potassium Ferrocyanide (K₄[Fe(CN)₆])
Reaction Temperature Generally higher (e.g., 100-150 °C)Generally lower (e.g., 80-120 °C)
Reaction Time Typically longer (several hours to a day)Often shorter (a few hours)
Rate Law (Hypothesized) Rate = k[Aryl Halide][Cu Catalyst]Rate = k[Aryl Halide][Pd Catalyst][Ligand]
Activation Energy (Ea) Expected to be higherExpected to be lower
Catalyst Loading Often requires higher catalyst loadingEffective at lower catalyst loading
Substrate Scope Can be limited by harsh conditionsBroader functional group tolerance

Experimental Protocols for Kinetic Analysis

To perform a detailed kinetic analysis of the synthesis of this compound, the following experimental protocols can be adapted.

Experimental Protocol 1: Kinetic Analysis of Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

Objective: To determine the rate constant and activation energy for the copper-catalyzed cyanation of Methyl 2-amino-5-bromobenzoate.

Materials:

  • Methyl 2-amino-5-bromobenzoate

  • Copper(I) Iodide (CuI)

  • L-proline

  • Sodium Cyanide (NaCN)

  • N,N-Dimethylformamide (DMF) as solvent

  • Internal standard (e.g., dodecane)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a condenser, magnetic stirrer, and thermometer, charge Methyl 2-amino-5-bromobenzoate, CuI, L-proline, and DMF.

  • Initiation: Add NaCN to the mixture and start heating to the desired temperature (e.g., 120 °C). This is considered time zero (t=0).

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench it immediately in a vial containing a known concentration of the internal standard dissolved in a suitable solvent (e.g., acetonitrile).

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the reactant (Methyl 2-amino-5-bromobenzoate) and the product (this compound).

  • Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the reaction order and the rate constant (k) at that temperature.

  • Activation Energy: Repeat the experiment at different temperatures (e.g., 110 °C, 130 °C) to determine the rate constants at those temperatures. Plot ln(k) versus 1/T (Arrhenius plot) to calculate the activation energy (Ea).

Experimental Protocol 2: In-situ Monitoring of Palladium-Catalyzed Cyanation

Objective: To continuously monitor the progress of the palladium-catalyzed cyanation of Methyl 2-amino-5-bromobenzoate using in-situ infrared (IR) spectroscopy.

Materials:

  • Methyl 2-amino-5-bromobenzoate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Zinc Cyanide (Zn(CN)₂)

  • N,N-Dimethylacetamide (DMAc) as solvent

  • In-situ IR spectrometer with a probe

Procedure:

  • Reaction Setup: In a reaction vessel equipped with an in-situ IR probe, magnetic stirrer, and temperature control, charge Methyl 2-amino-5-bromobenzoate, Pd₂(dba)₃, XPhos, and DMAc.

  • Initiation: Add Zn(CN)₂ to the mixture and start heating to the desired temperature (e.g., 100 °C).

  • Data Acquisition: The in-situ IR probe will continuously record the IR spectrum of the reaction mixture over time.

  • Analysis: Monitor the disappearance of a characteristic vibrational peak of the reactant (e.g., C-Br stretching) and the appearance of a characteristic peak of the product (e.g., C≡N stretching).

  • Data Processing: Correlate the change in peak intensity with the concentration of the reactant and product to obtain a reaction progress curve.

  • Kinetic Modeling: Use the reaction progress data to determine the rate law, rate constant, and other kinetic parameters.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

Reaction_Pathways cluster_rosenmund Rosenmund-von Braun Reaction cluster_palladium Palladium-Catalyzed Cyanation A1 Methyl 2-amino-5-bromobenzoate D1 This compound A1->D1 High Temp. B1 Cu(I) Catalyst B1->A1 C1 Cyanide Source (NaCN/KCN) C1->A1 A2 Methyl 2-amino-5-bromobenzoate E2 This compound A2->E2 Mild Temp. B2 Pd(0) Catalyst B2->A2 C2 Phosphine Ligand C2->B2 D2 Cyanide Source (Zn(CN)2) D2->A2

Caption: Comparison of the key components in the Rosenmund-von Braun and Palladium-catalyzed cyanation reactions.

Experimental_Workflow cluster_kinetic_analysis Kinetic Analysis Workflow start Reaction Setup sampling Timed Sampling / In-situ Monitoring start->sampling analysis HPLC / IR Analysis sampling->analysis data Concentration vs. Time Data analysis->data modeling Kinetic Modeling data->modeling results Rate Law, k, Ea modeling->results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis and drug development, the creation of ester functional groups is a foundational and frequently performed transformation. The classical Fischer-Speier esterification, first described in 1895, has long been a staple due to its simplicity and cost-effectiveness.[1][2] However, its often harsh conditions and reversibility have driven the development of numerous alternative methods.[1][3] This guide provides an objective comparison of Fischer esterification against three other widely used methods: Steglich esterification, the Mitsunobu reaction, and acylation with acyl chlorides/anhydrides. We will examine their mechanisms, ideal applications, and present comparative data and experimental protocols to aid in method selection for the synthesis of related compounds.

Fischer-Speier Esterification

The Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is a reversible equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product.[3] This is typically accomplished by using a large excess of one reactant (usually the alcohol) or by removing water as it is formed, for instance, by using a Dean-Stark apparatus.[2][4]

Advantages:

  • Cost-Effective: Utilizes inexpensive starting materials and catalysts (e.g., sulfuric acid).[2][5]

  • Atom Economy: The only byproduct is water, making it an environmentally favorable choice.[5]

  • Simplicity: The reaction setup is straightforward and does not require highly specialized reagents.[2]

Disadvantages:

  • Reversibility: The reaction's equilibrium nature can limit yields unless specific measures are taken.[1][3]

  • Harsh Conditions: Requires strong acid catalysts and often high temperatures (reflux), which are incompatible with sensitive functional groups.[1][6]

  • Substrate Limitations: Primarily effective for primary and secondary alcohols; tertiary alcohols are prone to elimination.[1][7] Phenols generally do not react well under these conditions.[8]

Reaction Mechanism: The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. A series of proton transfers follows, leading to the elimination of water and formation of the ester.[2][4]

Fischer_Esterification Fischer Esterification Mechanism RCOOH Carboxylic Acid Protonated_Acid Protonated Acid RCOOH->Protonated_Acid + H+ ROH Alcohol Tetrahedral_Int Tetrahedral Intermediate ROH->Tetrahedral_Int H_plus H+ H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Int + R'OH Proton_Transfer Protonated Intermediate Tetrahedral_Int->Proton_Transfer Proton Transfer Water_Loss Resonance-Stabilized Cation Proton_Transfer->Water_Loss - H2O Ester Ester Water_Loss->Ester - H+ Water H2O Water_Loss->Water Ester->H_plus

Caption: Acid-catalyzed nucleophilic acyl substitution.

Steglich Esterification

Developed in 1978, the Steglich esterification is a powerful method for forming esters under mild, neutral conditions. It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10]

Advantages:

  • Mild Conditions: The reaction is typically run at room temperature and is compatible with acid-sensitive substrates.[10][11][12]

  • High Yields: Often provides excellent yields, even for sterically hindered substrates.[9]

  • Versatility: Effective for a wide range of carboxylic acids and alcohols, including tertiary alcohols.[6][11][13]

Disadvantages:

  • Byproduct Removal: Forms a urea byproduct (dicyclohexylurea, DCU, if using DCC) that can be difficult to remove completely from the reaction mixture.[9][12]

  • Reagent Stoichiometry: Requires stoichiometric amounts of the coupling agent.

  • Allergenicity: DCC is a potent allergen and must be handled with care.[14]

Reaction Mechanism: The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile, then attacks this intermediate to form an N-acylpyridinium species ("active ester"). This highly electrophilic intermediate is readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst.[10][11]

Steglich_Esterification Steglich Esterification Mechanism RCOOH Carboxylic Acid Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea DCC DCC DCC->Acylisourea Acylpyridinium N-Acylpyridinium (Active Ester) Acylisourea->Acylpyridinium DCU DCU Acylisourea->DCU + Alcohol DMAP DMAP DMAP->Acylpyridinium Acylpyridinium->DMAP Regenerated Ester Ester Acylpyridinium->Ester ROH Alcohol ROH->Ester

Caption: DCC activation followed by DMAP catalysis.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters.[15] It proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, making it exceptionally useful in complex molecule synthesis.[16][17] The reaction typically employs a phosphine, like triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).[15]

Advantages:

  • Stereochemical Inversion: Predictable and clean Sₙ2-type inversion at the alcohol center.[16]

  • Mild Conditions: Performed under neutral conditions, often at or below room temperature.[15]

  • High Reliability: Generally a very reliable method for Sₙ2 reactions on secondary carbons.[17]

Disadvantages:

  • Poor Atom Economy: Generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[18]

  • Reagent Sensitivity: DEAD and related reagents are hazardous and require careful handling.

  • pKa Limitation: The carboxylic acid nucleophile should generally have a pKa of less than 13 to ensure it can be deprotonated in the reaction cycle.[15][17]

Reaction Mechanism: Triphenylphosphine attacks DEAD to form a betaine intermediate. This intermediate deprotonates the carboxylic acid. The alcohol then attacks the phosphonium ion, forming an alkoxyphosphonium salt, which is a superb leaving group. The carboxylate anion then displaces this leaving group via an Sₙ2 attack to furnish the ester with inverted stereochemistry.[16]

Mitsunobu_Reaction Mitsunobu Reaction Mechanism PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Ion_Pair Ion Pair Betaine->Ion_Pair + RCOOH RCOOH Carboxylic Acid RCOOH->Ion_Pair Alkoxyphosphonium Alkoxyphosphonium Salt Ion_Pair->Alkoxyphosphonium + R'OH ROH Alcohol ROH->Alkoxyphosphonium Ester Ester (Inverted) Alkoxyphosphonium->Ester SN2 Attack by RCOO- TPPO TPPO Alkoxyphosphonium->TPPO

Caption: Stereoinversive esterification via an alkoxyphosphonium salt.

Acylation with Acyl Chlorides & Anhydrides

Reacting an alcohol with a highly electrophilic acyl chloride or acid anhydride is a rapid and efficient method for ester synthesis.[19] These reactions are generally irreversible and proceed quickly at room temperature.[19][20] A weak, non-nucleophilic base like pyridine is often added to neutralize the acidic byproduct (HCl or a carboxylic acid).[21]

Advantages:

  • High Reactivity & Yield: The reaction is fast, often exothermic, and typically proceeds to completion with high yields.[22]

  • Irreversible: Unlike Fischer esterification, the reaction is not an equilibrium process.

  • Versatility: Works well with a wide range of alcohols, including phenols.[8]

Disadvantages:

  • Reagent Preparation: Requires the prior synthesis of the acyl chloride or anhydride from the corresponding carboxylic acid, adding an extra step.[20]

  • Harsh Byproducts: Generates corrosive HCl gas (from acyl chlorides) or a stoichiometric amount of carboxylic acid (from anhydrides).[19][21]

  • Moisture Sensitivity: Acyl chlorides and anhydrides are highly sensitive to moisture and must be handled under anhydrous conditions.

Reaction Mechanism: The mechanism is a straightforward nucleophilic acyl substitution. The nucleophilic oxygen of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride. The resulting tetrahedral intermediate collapses, expelling the leaving group (chloride or carboxylate) to form the ester.[20][21]

Acyl_Chloride_Esterification Acyl Chloride Esterification Acyl_Cl Acyl Chloride Tetrahedral_Int Tetrahedral Intermediate Acyl_Cl->Tetrahedral_Int ROH Alcohol ROH->Tetrahedral_Int Nucleophilic Attack Ester Ester Tetrahedral_Int->Ester Collapse, -Cl- HCl HCl Tetrahedral_Int->HCl Base Base (e.g., Pyridine) Ester->Base Protonated Ester Base->HCl Neutralization

Caption: Nucleophilic attack on an activated acyl group.

Quantitative Data Comparison

The choice of esterification method often depends on the specific substrates involved, particularly their steric hindrance and the presence of sensitive functional groups. The following table summarizes typical outcomes for different substrate classes.

Method Substrates (Acid + Alcohol) Typical Conditions Time Yield Key Considerations
Fischer Benzoic Acid + MethanolMeOH (solvent), cat. H₂SO₄, Reflux2-20 h>90%Simple substrates work well; equilibrium driven by excess alcohol.[4][23]
Fischer Pivalic Acid + EthanolEtOH (solvent), cat. H₂SO₄, Reflux>48 hLowSeverely limited by steric hindrance.
Steglich Benzoic Acid + MethanolDCC, DMAP, CH₂Cl₂, RT3 h>95%Mild and efficient, but byproduct removal is a concern.[24]
Steglich Pivalic Acid + tert-ButanolDCC, DMAP, CH₂Cl₂, RT3 h~80-90%Excellent for sterically hindered and acid-sensitive substrates.[11][24]
Mitsunobu Benzoic Acid + (S)-2-ButanolPPh₃, DEAD, THF, 0°C to RT1-4 h>90%Produces (R)-2-butyl benzoate; complete stereochemical inversion.[16]
Mitsunobu Pivalic Acid + 2-ButanolPPh₃, DEAD, THF, 0°C to RT2-6 h>85%Effective for hindered secondary alcohols, but purification is complex.
Acyl Chloride Benzoyl Chloride + MethanolPyridine, CH₂Cl₂, RT<1 h>95%Very fast and high-yielding; requires acyl chloride precursor.[21]
Acyl Chloride Pivaloyl Chloride + tert-ButanolPyridine, CH₂Cl₂, RT<2 h>90%Highly effective for even the most sterically demanding substrates.

Experimental Protocols

Protocol 1: Fischer Esterification (Methyl Benzoate)
  • In a round-bottom flask, dissolve benzoic acid (e.g., 610 mg) in an excess of methanol (25 mL).[23]

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1 mL).[23]

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 2-4 hours.[23][25]

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[26]

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize acids), and brine.[23][27]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by distillation.[26][27]

Protocol 2: Steglich Esterification (tert-Butyl Ethyl Fumarate)
  • To a solution of the carboxylic acid (monoethyl fumarate, 0.20 mol) and the alcohol (tert-butanol, 0.60 mol) in an anhydrous aprotic solvent (e.g., CH₂Cl₂, 200 mL), add a catalytic amount of DMAP (0.016 mol).[14]

  • Cool the mixture to 0°C in an ice bath.

  • Add DCC (0.22 mol) portion-wise or as a solution in CH₂Cl₂ while maintaining the temperature at 0°C.[14]

  • Stir the reaction at 0°C for 5-10 minutes and then allow it to warm to room temperature, stirring for an additional 3-5 hours.[24]

  • The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is concentrated, and the residue is taken up in an organic solvent, washed with dilute acid (e.g., 0.5 N HCl) and water, dried, and concentrated.[14] The product can be purified by distillation or chromatography.

Protocol 3: Mitsunobu Reaction (Esterification with Stereoinversion)
  • Dissolve the alcohol (1.0 equiv), carboxylic acid (1.2 equiv), and triphenylphosphine (1.2 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).[15]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DEAD or DIAD (1.2 equiv) dropwise via syringe. An exothermic reaction and color change are typically observed.

  • Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates completion.[15]

  • Concentrate the reaction mixture under reduced pressure.

  • Purification is typically challenging due to the byproducts and is usually achieved by column chromatography to isolate the pure ester.

Decision-Making Workflow

Choosing the right method depends on the properties of the substrates and the desired outcome. The following workflow can guide the selection process.

Decision_Workflow Start Start: Need to Synthesize an Ester Acid_Sensitive Are substrates acid-sensitive? Start->Acid_Sensitive Stereochem Is inversion of stereochemistry required? Acid_Sensitive->Stereochem Yes Steric_Hindrance Are substrates sterically hindered? Acid_Sensitive->Steric_Hindrance No Steglich Use Steglich Esterification Stereochem->Steglich No Mitsunobu Use Mitsunobu Reaction Stereochem->Mitsunobu Yes Byproducts Are stoichiometric byproducts and purification a concern? Steric_Hindrance->Byproducts No Acyl_Chloride Use Acyl Chloride / Anhydride Steric_Hindrance->Acyl_Chloride Yes Fischer Use Fischer Esterification Byproducts->Fischer Yes Byproducts->Acyl_Chloride No

Caption: A guide for selecting an appropriate esterification method.

References

Quantitative Purity Analysis of Methyl 2-amino-5-cyanobenzoate: A Comparative Guide to qNMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like Methyl 2-amino-5-cyanobenzoate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of two powerful analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols and illustrative data to objectively compare their performance.

At a Glance: qNMR vs. HPLC for Purity Analysis

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a substance's purity against a certified internal standard, without the need for a specific reference standard of the analyte itself.[1] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, providing a highly accurate and precise molar concentration.[2]

High-Performance Liquid Chromatography (HPLC), a cornerstone of pharmaceutical analysis, separates components of a mixture based on their affinity for a stationary phase. Purity is typically determined by area percentage from the resulting chromatogram, which is a powerful tool for detecting and quantifying impurities.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on the molar ratio of analyte to an internal standard.[1]Comparative separation technique based on retention time and detector response.
Reference Standard Requires a certified internal standard of a different, well-characterized compound.[3]Typically requires a certified reference standard of the analyte for accurate quantification of impurities.
Quantification Absolute quantification based on fundamental principles of NMR.[4]Relative quantification based on peak area percentage, which can be influenced by the response factor of impurities.
Speed Relatively fast sample preparation and data acquisition.Can have longer run times depending on the separation method.
Selectivity High, based on distinct chemical shifts of protons in the molecule.High, based on chromatographic separation.
Sample Preparation Simple dissolution of analyte and internal standard in a deuterated solvent.More involved, often requiring mobile phase preparation and sample filtration.
Information Provided Purity, structural confirmation, and identification of impurities with NMR signals.Purity, retention times of impurities.

Illustrative Purity Comparison

While a direct comparative study for this compound was not found in the searched literature, the following table presents representative data that might be expected from the analysis of a single batch by both qNMR and HPLC.

ParameterqNMR ResultHPLC (UV, 254 nm) Result
Purity (%) 98.5% (w/w)99.2% (Area %)
Major Impurity 1 1.2% (w/w) (Unreacted 2-amino-5-bromobenzoic acid)0.6% (Area %)
Other Impurities 0.3% (w/w)0.2% (Area %)

Disclaimer: The data presented above is illustrative and intended for comparative purposes only. Actual results may vary based on the specific experimental conditions, instrumentation, and the impurity profile of the sample.

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using both ¹H-qNMR and HPLC-UV are outlined below.

Quantitative ¹H NMR (qNMR) Protocol

This protocol describes the determination of the absolute purity of this compound using an internal standard.

1. Materials and Instrumentation:

  • Analyte: this compound (Molecular Weight: 176.17 g/mol )[5]

  • Internal Standard: Dimethyl terephthalate (DMT) (Purity ≥ 99.5%, Molecular Weight: 194.19 g/mol )[6]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

  • High-precision analytical balance (readable to at least 0.01 mg)

  • 5 mm NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of Dimethyl terephthalate (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial until both the analyte and internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-12 ppm

  • Acquisition Time: ≥ 3 seconds

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)

  • Number of Scans: 16-64 (to achieve a signal-to-noise ratio of >250:1 for the signals of interest)

  • Temperature: 298 K

4. Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals for both the analyte and the internal standard.

    • This compound: Select a well-resolved aromatic proton signal or the methyl ester singlet.

    • Dimethyl terephthalate: Integrate the singlet corresponding to the four aromatic protons (around 8.1 ppm in DMSO-d₆) or the six methyl protons (around 3.9 ppm in DMSO-d₆).[6]

  • Calculate the purity of this compound using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • Purity_IS = Purity of the Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the determination of the purity of this compound by area percentage.

1. Materials and Instrumentation:

  • Analyte: this compound

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Sample and Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area percent method:

Visualizing the Workflow and Logic

To better illustrate the processes, the following diagrams were created using Graphviz.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (DMT) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR Spectrum (400 MHz, d1=30s) transfer->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte & Internal Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result Purity Result (w/w %) calculate->result

Caption: Workflow for qNMR Purity Analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phases (A and B) prep_sample Prepare Analyte Solution (1 mg/mL) inject Inject Sample into HPLC System prep_sample->inject separate Chromatographic Separation (C18 column, Gradient) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate All Peaks in Chromatogram detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate result Purity Result (Area %) calculate->result

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 2-amino-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of Methyl 2-amino-5-cyanobenzoate, a compound that requires careful management as hazardous waste. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Profile and Classification

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Aromatic amines, as a class, are noted for their potential toxicity and carcinogenicity, while nitrile compounds can also present significant health risks.[4][5] Therefore, treating this compound with a high degree of caution is imperative.

Quantitative Hazard Summary

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity (Oral) Harmful if swallowed.[2]Ingestion
Acute Toxicity (Dermal) Harmful in contact with skin.[2]Skin Contact
Acute Toxicity (Inhalation) Harmful if inhaled.[2]Inhalation
Skin Irritation Causes skin irritation.[1][2]Skin Contact
Eye Irritation Causes serious eye irritation.[1][2]Eye Contact
Respiratory Irritation May cause respiratory irritation.[1]Inhalation

Experimental Protocols for Waste Neutralization (Not Recommended)

While some chemical treatments can neutralize hazardous properties of certain waste streams, this is generally not recommended for aromatic amines and nitriles in a standard laboratory setting without specialized equipment and expertise.[4] Incineration by a licensed waste disposal facility is the preferred and safest method.[4][6]

Step-by-Step Disposal Procedures

The following steps outline the mandatory procedure for the disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing appropriate PPE to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases.[3][7]

Step 3: Containerization

The choice and handling of the waste container are critical for safety.

  • Appropriate Material: Use a chemically compatible, leak-proof container. The original product container is often a suitable choice.

  • Secure Sealing: Ensure the container is tightly sealed to prevent spills or the release of vapors.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the start date of waste accumulation and the associated hazards (e.g., "Toxic," "Irritant").

Step 4: Storage

Proper storage of the hazardous waste container is essential while awaiting disposal.

  • Designated Area: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.

  • Secondary Containment: Place the container in a secondary containment tray to catch any potential leaks.

  • Away from Incompatibles: Ensure the storage area is away from incompatible materials.

Step 5: Disposal

The final disposal must be handled by professionals.

  • Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[6][8]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate Waste Stream PPE->Segregate Containerize Use Labeled, Compatible Waste Container Segregate->Containerize Collect Collect this compound Waste into Container Containerize->Collect Store Store in Designated Hazardous Waste Area Collect->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Disposal Arrange for Professional Disposal EHS->Disposal Record Maintain Disposal Records Disposal->Record

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methyl 2-amino-5-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for Methyl 2-amino-5-cyanobenzoate (CAS No. 159847-81-1), a pale yellow crystalline powder utilized in pharmaceutical development, agrochemical formulations, and material science.[1] Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an aromatic amine and a cyanated compound. While specific toxicity data is limited, its chemical structure suggests potential hazards associated with both functional groups. Aromatic amines can be toxic and require careful handling to prevent exposure.[2] Cyanide compounds are highly toxic and require stringent safety measures.[3][4][5] Therefore, a comprehensive PPE strategy is the primary line of defense.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors. All handling of solid and solutions should occur within a fume hood.[3][4][6]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[3][4][6]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloved)To prevent skin contact. Double-gloving is recommended for handling cyanide compounds.[3][4][6] Gloves should be changed frequently.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[6]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. The type depends on the potential airborne concentration.[2][6]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 159847-81-1[1][7]
Molecular Formula C₉H₈N₂O₂[1][7]
Molecular Weight 176.17 g/mol [1][7]
Appearance Pale yellow crystalline powder[1]
Melting Point 120-126 °C[1]
Storage Conditions Store at 0-8 °C in a dry, cool, and well-ventilated place.[1] Keep container tightly closed and away from incompatible materials.[8][9][10]

Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety.

Experimental Workflow:

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.[6]

    • Ensure all necessary PPE is available and in good condition.

    • Verify that a safety shower, eyewash station, and fire extinguisher are readily accessible.[6]

    • Locate the appropriate chemical spill kit.

  • Donning PPE:

    • Put on all required PPE as outlined in Table 1 before entering the designated handling area.

  • Chemical Handling:

    • Perform all manipulations, including weighing and preparing solutions, inside a certified chemical fume hood to prevent inhalation of the powdered compound.[3][4]

    • When weighing the solid, use a balance inside the fume hood or a ventilated balance enclosure.[6]

    • To avoid generating dust, handle the compound carefully.[11] Use dry clean-up procedures if any solid is spilled.[11]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.[6]

  • Post-Handling Procedures:

    • Decontaminate the work area within the fume hood. For potential cyanide contamination, first clean with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[3][4]

    • Wipe down all equipment used.

    • Properly dispose of all waste as described in the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[11]

G Operational Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling risk_assessment Conduct Risk Assessment ppe_check Verify PPE Availability risk_assessment->ppe_check emergency_prep Check Emergency Equipment ppe_check->emergency_prep don_ppe Don All Required PPE emergency_prep->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate waste_disposal Dispose of Waste decontaminate->waste_disposal doff_ppe Doff PPE waste_disposal->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Operational Workflow for Handling this compound.

Emergency and Disposal Plan

Spill Response:

  • Minor Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean the contaminated surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[4]

    • Collect all contaminated materials (wipes, absorbent pads) in a sealed, labeled container for hazardous waste disposal.[11]

  • Major Spill (outside fume hood):

    • Evacuate the area immediately.[4]

    • Alert laboratory personnel and contact the institution's emergency response team.

    • Prevent entry to the contaminated area.

Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Waste Disposal:

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[12]

  • Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[12][13] Do not empty into drains.[8]

G Disposal and Emergency Plan cluster_disposal Waste Disposal cluster_emergency Emergency Procedures collect_waste Collect in Labeled Container store_waste Store Securely collect_waste->store_waste dispose_waste Dispose via HazWaste Program store_waste->dispose_waste spill Spill Occurs spill_location Inside Fume Hood? spill->spill_location exposure Exposure Occurs exposure_type Type of Exposure? exposure->exposure_type minor_spill_clean Clean with Buffer & Bleach spill_location->minor_spill_clean Yes major_spill_evac Evacuate & Alert EHS spill_location->major_spill_evac No skin_contact Flush Skin for 15 min exposure_type->skin_contact Skin eye_contact Flush Eyes for 15 min exposure_type->eye_contact Eye inhalation Move to Fresh Air exposure_type->inhalation Inhalation ingestion Rinse Mouth exposure_type->ingestion Ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-cyanobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-cyanobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.